Magnesium trisilicate
Beschreibung
See also: Magnesium Cation (has active moiety); Aluminum hydroxide; this compound (component of) ... View More ...
Eigenschaften
IUPAC Name |
dimagnesium;dioxido-bis[[oxido(oxo)silyl]oxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mg.O8Si3/c;;1-9(2)7-11(5,6)8-10(3)4/q2*+2;-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGAKHNRMVGRPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)O[Si]([O-])([O-])O[Si](=O)[O-].[Mg+2].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg2O8Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904706 | |
| Record name | Magnesium trisilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine, white powder, free from grittiness, Odorless slightly hygroscopic solid; [Merck Index] White odorless powder; [MSDSonline] | |
| Record name | MAGNESIUM TRISILICATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Magnesium trisilicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5898 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble in water and alcohol | |
| Record name | MAGNESIUM TRISILICATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/589 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Fine, white powder, free from grittiness, Slightly hygroscopic powder | |
CAS No. |
14987-04-3 | |
| Record name | Magnesium trisilicate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09281 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Magnesium silicon oxide (Mg2Si3O8) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium trisilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimagnesium trisilicon octaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM TRISILICATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FML8G1U0Y3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MAGNESIUM TRISILICATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/589 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Magnesium trisilicate chemical structure and properties
An In-depth Technical Guide to Magnesium Trisilicate (B10819215)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of magnesium trisilicate. It is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this compound.
Core Chemical Identity and Structure
This compound is a synthetic, inorganic compound composed of magnesium oxide (MgO) and silicon dioxide (SiO₂) with varying amounts of water of hydration.[1][2] It is not a discrete chemical entity with a single, defined structure but rather a complex mixture. Its approximate chemical formula is often represented as 2MgO·3SiO₂·xH₂O or Mg₂Si₃O₈·xH₂O.[1][3][4][5] The United States Pharmacopeia (USP) defines it as a compound of magnesium oxide and silicon dioxide with varying proportions of water.[1][2]
The structure is a complex, hydrated silicate (B1173343) network with magnesium ions. Due to its amorphous or variable crystalline nature, a simple structural diagram is not fully representative. However, its composition can be visualized as a network of silicate and magnesium oxide units.
Physicochemical and Therapeutic Properties
This compound is a fine, white, odorless, and tasteless powder that is free from grittiness.[1] It is practically insoluble in water and alcohol but is readily decomposed by mineral acids.[1][3] Its primary therapeutic application is as an antacid for the relief of heartburn and indigestion.[6][7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | Anhydrous: Mg₂Si₃O₈ Hydrated: 2MgO·3SiO₂·xH₂O | [1][3][8] |
| Molecular Weight | Anhydrous: ~260.86 g/mol Monohydrate: ~278.88 g/mol | [9][10] |
| CAS Number | Anhydrous: 14987-04-3 Hydrated: 39365-87-2 | [1][8][11] |
| Appearance | Fine, white, odorless, tasteless powder | [1] |
| Solubility | Insoluble in water and alcohol | [1][3][8] |
| Density | ~2.3 g/cm³ | [7] |
| Melting Point | Decomposes above 1100°C | [7] |
| Moisture Content | Hygroscopic; equilibrium moisture content is 17-30% w/w at 25°C depending on relative humidity. | [1] |
Table 2: Pharmacopeial Specifications for this compound
| Specification | USP Requirement | Ph. Eur. Requirement | Reference(s) |
| Assay of MgO | ≥ 20.0% (on ignited basis) | ≥ 29.0% (on ignited basis) | [1][2] |
| Assay of SiO₂ | ≥ 45.0% (on ignited basis) | ≥ 65.0% (on ignited basis) | [1][2] |
| Loss on Ignition | 17.0% - 34.0% | 17% - 34% | [1][2][12] |
| Water-soluble salts | ≤ 1.5% | ≤ 1.5% | [2][12] |
| Chloride | ≤ 0.055% | ≤ 500 ppm | [2][12] |
| Sulfate | ≤ 0.5% | ≤ 0.5% | [2][12] |
| Arsenic | ≤ 8 ppm | ≤ 4 ppm | [2][12] |
| Heavy Metals | ≤ 0.003% (30 ppm) | ≤ 40 ppm | [2][12] |
| Acid-Neutralizing Capacity (ANC) | Not less than 5 mEq per minimum single dose | Not less than 100.0 ml of 0.1 M HCl per gram | [12][13] |
Mechanism of Action as an Antacid
The therapeutic effect of this compound is characterized by a dual-action mechanism. It has a slow but prolonged acid-neutralizing effect.[9][14]
-
Acid Neutralization : It reacts with gastric hydrochloric acid (HCl) to form magnesium chloride (MgCl₂) and silicon dioxide (SiO₂), thereby increasing the gastric pH.[6][9][15]
-
Protective Barrier Formation : The reaction also produces a gelatinous form of silicon dioxide.[6][9] This gel adheres to the mucosal lining of the stomach, forming a protective barrier that shields ulcerated surfaces from acid and pepsin, which may promote healing.[16][9][14]
The overall reaction in the stomach can be summarized as: 2MgO·3SiO₂ + 4HCl → 2MgCl₂ + 3SiO₂ + 2H₂O
Experimental Protocols
The following are summaries of key experimental protocols for the analysis of this compound, based on United States Pharmacopeia (USP) monographs.[2][12][13][17]
Assay for Magnesium Oxide (MgO)
This method determines the percentage of magnesium oxide in the sample via titration.
Methodology:
-
Sample Preparation : Accurately weigh approximately 1.5 g of this compound and transfer to a 250-mL conical flask.
-
Digestion : Add 50.0 mL of 1 N sulfuric acid VS. Digest the mixture on a steam bath for one hour.
-
Titration : Cool the solution to room temperature. Add methyl orange TS as an indicator. Titrate the excess sulfuric acid with 1 N sodium hydroxide (B78521) VS.
-
Calculation : The amount of sulfuric acid consumed is used to calculate the MgO content. Each mL of 1 N sulfuric acid is equivalent to 20.15 mg of MgO.
Assay for Silicon Dioxide (SiO₂)
This gravimetric method determines the silicon dioxide content.
Methodology:
-
Sample Preparation : Accurately weigh about 700 mg of this compound into a small platinum dish.
-
Digestion & Evaporation : Add 10 mL of 1 N sulfuric acid and heat on a steam bath to dryness.
-
Residue Treatment : Treat the residue with 25 mL of water and digest on a steam bath for 15 minutes.
-
Filtration : Decant the supernatant through an ashless filter paper. Wash the residue three times with hot water, passing the washings through the filter.
-
Ignition : Transfer the residue and filter paper to a platinum crucible. Ignite to a constant weight. The weight of the residue is the SiO₂ content.
Acid-Neutralizing Capacity (ANC) Test
This test measures the ability of the substance to neutralize acid.[12][18]
Methodology:
-
Sample Preparation : Accurately weigh about 200 mg of this compound into a 125-mL glass-stoppered flask.
-
Acid Addition : Add 30.0 mL of 0.1 N hydrochloric acid VS and 20.0 mL of water.
-
Incubation : Place the flask in a 37°C water bath and stir continuously for 1 hour.
-
Titration : Titrate the excess HCl with 0.1 N sodium hydroxide VS, determining the endpoint potentiometrically to a pH of 3.5.
-
Calculation : The number of mEq of acid consumed is calculated by subtracting the mEq of NaOH used from the total mEq of HCl added.
Applications in Drug Development
Beyond its primary use as an antacid, this compound serves other functions in pharmaceutical formulations.[7]
-
Excipient : It is used as a glidant and anti-caking agent in tablet and powder manufacturing to improve flowability.[16][1][7]
-
Adsorbent : Its high surface area makes it an effective adsorbent.[8][[“]][20] This property is utilized to create tasteless adsorbates of bitter drugs and for the management of drug overdoses, such as with ciprofloxacin.[1][20]
-
Drug Delivery : Research has explored its potential as a carrier for sustained-release drug delivery systems due to its porous structure and adsorptive capacity.[8]
Conclusion
This compound is a well-established, multi-functional inorganic compound with significant applications in the pharmaceutical industry. Its value as an active pharmaceutical ingredient is derived from its slow-acting, long-lasting acid neutralization and mucosal-protective properties. Furthermore, its utility as an excipient and potential as a drug delivery vehicle underscores its continued importance for researchers and drug development professionals. A thorough understanding of its chemical properties and adherence to pharmacopeial standards are critical for ensuring its safe and effective use in pharmaceutical products.
References
- 1. phexcom.com [phexcom.com]
- 2. This compound [drugfuture.com]
- 3. This compound | 14987-04-3 [chemicalbook.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Par Drugs And Chemicals Limited Product - this compound [pardrugs.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. chemiis.com [chemiis.com]
- 8. Buy this compound | 14987-04-3 [smolecule.com]
- 9. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 三ケイ酸マグネシウム 水和物 tested according to Ph. Eur. | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound BP Ph Eur EP USP ACS Manufacturers, with SDS [mubychem.com]
- 13. pharmacopeia.cn [pharmacopeia.cn]
- 14. nbinno.com [nbinno.com]
- 15. What is this compound used for? [synapse.patsnap.com]
- 16. grokipedia.com [grokipedia.com]
- 17. pharmacopeia.cn [pharmacopeia.cn]
- 18. easpublisher.com [easpublisher.com]
- 19. consensus.app [consensus.app]
- 20. US4642231A - this compound suitable for preparation of medicament adsorbates of antihistamines - Google Patents [patents.google.com]
Synthesis of Magnesium Trisilicate via Precipitation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of magnesium trisilicate (B10819215), a compound of significant interest in the pharmaceutical industry, primarily for its antacid and adsorbent properties. The focus of this guide is the precipitation method, a widely adopted, scalable, and cost-effective approach to producing high-purity magnesium trisilicate. This document provides a comprehensive overview of the synthesis process, including detailed experimental protocols, the influence of key parameters on the final product's characteristics, and relevant characterization techniques.
Introduction
This compound (Mg₂Si₃O₈·nH₂O) is an inorganic compound composed of magnesium oxide and silicon dioxide with a variable amount of water.[1] In the pharmaceutical industry, it is valued for its ability to neutralize gastric acid and protect the ulcerated mucosal surfaces of the gastrointestinal tract.[2][3] The precipitation method for its synthesis typically involves the reaction of a soluble magnesium salt with a soluble silicate (B1173343) in an aqueous solution, leading to the formation of a this compound precipitate. The physicochemical properties of the synthesized this compound, such as surface area, particle size, and purity, are highly dependent on the reaction conditions.
Synthesis Methodology: The Precipitation Method
The core of the precipitation method involves the reaction between a sodium silicate solution and a magnesium salt solution. Commonly used magnesium salts include magnesium sulfate (B86663) (MgSO₄) and magnesium nitrate (B79036) (Mg(NO₃)₂).[4][5] The general chemical reaction can be represented as:
2MgO + 3SiO₂ + nH₂O → Mg₂Si₃O₈·nH₂O
The synthesis can be carried out using different operational modes, primarily batch and continuous precipitation. The order of reactant addition, known as the "strike," also plays a crucial role in determining the final product's characteristics.
Experimental Protocols
Below are detailed protocols for both batch and continuous precipitation methods for the synthesis of this compound.
2.1.1. Batch Precipitation Method (Reverse Strike)
This protocol is based on the "reverse strike" method, where the magnesium salt solution is added to the sodium silicate solution.[4]
Materials:
-
Sodium Silicate Solution (Na₂O·nSiO₂)
-
Magnesium Nitrate Solution (Mg(NO₃)₂)
-
Deionized Water
-
15% Sulfuric Acid (for activation, optional)
Procedure:
-
Prepare aqueous solutions of sodium silicate and magnesium nitrate of the desired concentrations.
-
Place the sodium silicate solution in a reaction vessel equipped with a stirrer.
-
Slowly add the magnesium nitrate solution to the sodium silicate solution under constant agitation.
-
After the addition is complete, continue stirring for a specified period (aging) to allow the precipitate to mature.
-
Filter the precipitate from the mother liquor.
-
Wash the precipitate with deionized water to remove any unreacted salts.
-
Dry the precipitate in an oven at a controlled temperature.
-
(Optional) The dried powder can be calcined at 450°C or activated with 15% sulfuric acid to modify its surface properties.[4]
2.1.2. Continuous Precipitation Method
This protocol describes a continuous process for the production of this compound with enhanced physical properties.[5]
Materials:
-
Sodium Silicate Solution
-
Magnesium Sulfate Solution
-
Deionized Water
Procedure:
-
Continuously and concurrently feed a sodium silicate solution and a magnesium sulfate solution into a reaction vessel at controlled rates.
-
Maintain a constant excess of magnesium sulfate in the mother liquor (0.0008-0.025 moles/liter).[5]
-
Continuously withdraw the resulting slurry containing the this compound precipitate from the reaction vessel.
-
Filter the precipitate from the mother liquor using a vacuum drum filter.[5]
-
Wash the filter cake with deionized water.
-
Dry the final product, for instance, by spray drying.[5]
Influence of Key Synthesis Parameters
The properties of the synthesized this compound are significantly influenced by several key parameters during the precipitation process.
| Parameter | Effect on Product Characteristics | Reference |
| pH | The pH of the reaction medium has a significant effect on the surface texture of the final product. A higher pH generally leads to a higher Mg/Si ratio in the precipitated solid. | [4] |
| Reactant Ratio (Si:Mg) | The molar ratio of silicate to magnesium in the reactants influences the stoichiometry of the final product. | |
| Order of Addition (Strike) | The "reverse strike" method (adding magnesium salt to silicate solution) can produce microporous this compound with a high specific surface area. | [4] |
| Temperature | Reaction temperature can affect the rate of precipitation and the crystalline structure of the product. | |
| Aging Time | The duration of aging after precipitation can influence the crystallinity and particle size of the this compound. | |
| Reactant Concentration | The concentration of the reactant solutions can impact the particle size and filtration characteristics of the precipitate. | [1][5] |
Characterization of this compound
A variety of analytical techniques are employed to characterize the synthesized this compound.
| Technique | Information Obtained | Typical Results | Reference |
| X-ray Diffraction (XRD) | Provides information on the crystalline or amorphous nature of the material. | Synthesized this compound is often amorphous, showing a broad halo in the XRD pattern. | [4] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the functional groups present in the material. | Characteristic absorption bands for Si-O-Si and Mg-O-Si bonds are observed. | |
| Brunauer-Emmett-Teller (BET) Analysis | Determines the specific surface area and pore size distribution. | Surface areas can range from approximately 179 m²/g to over 568 m²/g depending on the synthesis method. | [4] |
| Thermogravimetric/Differential Thermal Analysis (TG/DTA) | Analyzes the thermal stability and composition of the material. | Can indicate the water content and decomposition behavior. | [4] |
Data Presentation
The following tables summarize quantitative data from various studies on the synthesis of this compound.
Table 1: Influence of Synthesis Parameters on Product Properties
| Synthesis Method | Reactants | pH | Temperature (°C) | Aging Time (h) | Specific Surface Area (m²/g) | Pore Size | Reference |
| Reverse Strike Precipitation | Na₂O·nSiO₂, Mg(NO₃)₂ | Not specified | Not specified | Not specified | 568.93 | Microporous (0.7-3 nm) | [4] |
| Direct Strike Precipitation | Na₂O·nSiO₂, Mg(NO₃)₂ | Not specified | Not specified | Not specified | 179.4 | Mesoporous | [4] |
| Continuous Precipitation | Sodium Silicate, MgSO₄ | Not specified | Room Temperature | Not applicable | Not specified | Not specified | [5] |
Table 2: Reactant Concentrations in Continuous Precipitation
| Reactant | Concentration | Feed Rate | Reference |
| Magnesium Sulfate Solution | 283 g/L | 31 cc/min | [5] |
| Sodium Silicate Solution | 175 g/L (SiO₂:Na₂O ratio of 1.5) | 72 cc/min | [5] |
| Magnesium Sulfate Solution | 283 g/L | Not specified | [5] |
| Sodium Silicate Solution | 525 g/L | 59 cc/min | [5] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships between synthesis parameters and product characteristics.
Caption: Experimental workflow for this compound synthesis.
Caption: Influence of synthesis parameters on product properties.
References
- 1. CN110330023A - A kind of preparation of this compound and drying means - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3272594A - Preparation of this compound - Google Patents [patents.google.com]
Sol-Gel Synthesis of Magnesium Trisilicate: An In-depth Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sol-gel synthesis of magnesium trisilicate (B10819215) (Mg₂Si₃O₈), a material of significant interest for various research applications, particularly in the pharmaceutical sciences. Its high surface area, porous nature, and biocompatibility make it an excellent candidate for use as an excipient, an antacid, and a carrier for drug delivery systems. The sol-gel method offers a versatile and controlled approach to tailor the material's properties to specific research needs.
Introduction to Sol-Gel Synthesis of Magnesium Trisilicate
The sol-gel process is a wet-chemical technique used for the fabrication of materials, including glasses and ceramics, from a chemical solution that acts as a precursor for an integrated network (or gel) of either discrete particles or network polymers.[1] The primary advantages of the sol-gel technique for synthesizing this compound include the ability to achieve high purity and homogeneity at low temperatures, as well as control over the particle size, surface area, and porosity of the final product.[2]
The process generally involves the hydrolysis and polycondensation of precursors, typically metal alkoxides or metal salts, to form a colloidal suspension (sol) that subsequently evolves into a gel.[1][3] For this compound, common precursors include a silicon alkoxide like tetraethyl orthosilicate (B98303) (TEOS) as the silica (B1680970) source and a magnesium salt such as magnesium nitrate (B79036) hexahydrate as the magnesium source.[3][4]
Experimental Protocols
This section details the methodologies for the sol-gel synthesis of this compound and its subsequent characterization and evaluation for drug delivery applications.
Sol-Gel Synthesis of this compound
This protocol is adapted from methodologies for synthesizing related magnesium silicate (B1173343) materials and provides a robust starting point for laboratory-scale synthesis.[5][6]
Materials:
-
Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄) - Silicon precursor
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) - Magnesium precursor
-
Ethanol (B145695) (C₂H₅OH) - Solvent
-
Deionized water
-
Nitric acid (HNO₃) or Hydrochloric acid (HCl) - Catalyst[2]
-
Ammonia (B1221849) solution (NH₄OH) - Catalyst for gelation
Procedure:
-
Preparation of the Silica Sol: In a flask, dissolve a measured volume of TEOS in ethanol. The molar ratio of TEOS to ethanol can be varied to control the reaction kinetics.
-
Hydrolysis: While stirring, add a solution of deionized water and nitric acid (to achieve a pH of approximately 2) to the TEOS-ethanol mixture.[5] Continue stirring for at least 1 hour to ensure complete hydrolysis of the TEOS.
-
Preparation of the Magnesium Solution: In a separate beaker, dissolve magnesium nitrate hexahydrate in deionized water. The amount should be calculated to achieve the desired 2:3 molar ratio of magnesium to silicon for this compound.
-
Mixing: Slowly add the magnesium nitrate solution to the silica sol while stirring vigorously. Continue to homogenize the mixture for at least another hour.[5]
-
Gelation: To induce gelation, a catalyst such as ammonia solution can be added dropwise until a gel is formed.[3] Alternatively, the sol can be heated to promote gelation.
-
Aging: The wet gel is then aged for a period, typically 12-24 hours, at a constant temperature (e.g., 60°C).[5] During aging, the gel network strengthens through further polycondensation reactions.
-
Drying: The aged gel is dried to remove the solvent. This can be done in an oven at a temperature around 80°C for 48 hours.[5] The resulting material is a xerogel.
-
Calcination: The dried gel is ground into a powder and then calcined in a furnace. The temperature is gradually increased to a specific setpoint (e.g., 600-800°C) and held for several hours to remove residual organic compounds and nitrates and to stabilize the material's structure.[5]
Characterization of Synthesized this compound
A suite of analytical techniques is employed to characterize the physicochemical properties of the synthesized material.
| Characterization Technique | Purpose |
| Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) | To determine the optimal calcination temperature by identifying the temperatures at which residual solvents, organic fractions, and nitrate groups are removed.[5] |
| X-ray Diffraction (XRD) | To determine the crystalline or amorphous nature of the material and to identify any crystalline phases present.[5][6] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present in the material, such as Si-O-Si and Mg-O bonds, and to confirm the removal of organic precursors.[6] |
| Scanning Electron Microscopy (SEM) | To observe the surface morphology and particle shape of the synthesized powder.[5] |
| Nitrogen Adsorption-Desorption (BET analysis) | To determine the specific surface area, pore volume, and pore size distribution of the material.[7] |
Drug Loading and In Vitro Release Studies
This protocol outlines the procedure for evaluating the potential of sol-gel synthesized this compound as a drug carrier. Ibuprofen (B1674241) and amoxicillin (B794) are used as model drugs.[8][9]
Drug Loading:
-
Prepare a solution of the model drug (e.g., ibuprofen in ethanol).[10]
-
Immerse a known quantity of the synthesized this compound powder in the drug solution.
-
Stir the suspension for a set period (e.g., 24 hours) to allow for drug adsorption onto the silicate matrix.
-
Separate the powder from the solution by filtration or centrifugation.
-
Wash the powder with a small amount of fresh solvent to remove any drug adsorbed on the external surface.[11]
-
Dry the drug-loaded powder under vacuum.
-
Determine the drug loading efficiency by analyzing the drug concentration in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry).
In Vitro Drug Release:
-
Suspend a known amount of the drug-loaded this compound in a dissolution medium that simulates physiological conditions (e.g., simulated gastric fluid of pH 1.2 or simulated intestinal fluid of pH 7.4).[8][9]
-
Maintain the temperature at 37°C and stir at a constant rate.
-
At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the withdrawn samples using an appropriate analytical technique.
-
Plot the cumulative percentage of drug released against time to obtain the release profile.
Data Presentation
The properties of sol-gel synthesized magnesium and related silicates are highly dependent on the synthesis parameters. The following tables summarize some of the quantitative data reported in the literature.
Table 1: Effect of Calcination Temperature on the Physicochemical Properties of Sol-Gel Derived Silicates
| Material | Calcination Temperature (°C) | Crystallite Size (nm) | Particle Size | Specific Surface Area (m²/g) | Reference |
| MgO | 400 | 8.80 | 102 nm x 29 nm | - | [12] |
| MgO | 500 | 8.88 | 137 nm x 28 nm | - | [12] |
| MgO | 600 | 10.97 | 150 nm x 42 nm | Decreases with increasing temp. | [12][13] |
| Calcium Magnesium Silicate (Diopside) | 950 | 22-38 | - | - | [5] |
| Calcium Magnesium Silicate (Merwinite) | 850 | 25 nm - 3.5 µm | - | - | [5] |
Table 2: Drug Loading and Release Parameters for Mesoporous Silica Carriers
| Drug | Carrier | Drug Loading Efficiency (%) | Release Conditions (pH) | Cumulative Release (%) | Reference |
| Amoxicillin | Hydroxyapatite (B223615) (Wet Chemical) | 7.28 | 7.4 | 62.96 | [9][14] |
| Amoxicillin | Hydroxyapatite (Wet Chemical) | 7.28 | 4.0 | 79.18 | [9][14] |
| Vancomycin | Silica Xerogel | - | - | ~90 (after 6 weeks) | [15] |
| Ibuprofen | Mesoporous Silica (MCM-41) | - | Gastric & Intestinal Fluid | 100 | [10] |
Mandatory Visualizations
Sol-Gel Synthesis Workflow
The following diagram illustrates the key stages in the sol-gel synthesis of this compound.
Research and Development Logic Flow
This diagram outlines the logical progression of research and development for utilizing sol-gel synthesized this compound in drug delivery applications.
Signaling Pathways and Mechanism of Action
While specific signaling pathways for drug-loaded this compound are drug-dependent, the material itself has a well-understood mechanism of action as an antacid. When ingested, this compound reacts with gastric acid (HCl) to neutralize it, forming magnesium chloride, silicon dioxide, and water.[16] The resulting gelatinous silicon dioxide can also coat the gastric mucosa, providing a protective barrier.[3]
For drug delivery applications, the release of a therapeutic agent from the this compound carrier will govern its interaction with biological systems. The drug will then follow its known pharmacokinetic and pharmacodynamic pathways. The porous structure of the sol-gel synthesized this compound allows for controlled or sustained release, which can modulate the drug's interaction with its target receptors and signaling pathways, potentially improving therapeutic efficacy and reducing side effects.
The following diagram illustrates the antacid mechanism of action.
Conclusion
The sol-gel synthesis method provides a highly adaptable platform for producing this compound with tailored properties for a range of research applications. For professionals in drug development, the ability to control porosity and surface area opens up new possibilities for creating advanced drug delivery systems. The protocols and data presented in this guide serve as a foundational resource for researchers looking to explore the potential of this versatile material. Further research into the specific interactions between sol-gel synthesized this compound and various active pharmaceutical ingredients will undoubtedly expand its utility in the pharmaceutical sciences.
References
- 1. Characterization of Magnesium Silicate Hydrate (MSH) Gel Formed by Reacting MgO and Silica Fume - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. digital.csic.es [digital.csic.es]
- 8. Investigating the Effects of Loading Factors on the In Vitro Pharmaceutical Performance of Mesoporous Materials as Drug Carriers for Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative evaluation of amoxicillin loading and release behavior from waste-derived hydroxyapatite synthesized by solid-state and wet chemical routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inclusion of ibuprofen in mesoporous templated silica: drug loading and release property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Silica sol-gel for the controlled release of antibiotics. I. Synthesis, characterization, and in vitro release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Physicochemical Characterization of Synthetic Magnesium Trisilicate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of synthetic magnesium trisilicate (B10819215), a widely used excipient and active pharmaceutical ingredient (API). This document details the key characteristics, analytical methodologies, and functional attributes relevant to its application in the pharmaceutical industry.
Introduction
Synthetic magnesium trisilicate is an inorganic compound composed of magnesium oxide and silicon dioxide with varying amounts of water.[1] Its chemical formula is often represented as 2MgO·3SiO₂·xH₂O.[2] It presents as a fine, white, odorless, and tasteless powder that is insoluble in water and alcohol.[2][3] In the pharmaceutical industry, it is primarily utilized as an antacid for neutralizing stomach acid and as a glidant in solid dosage forms.[4][5] Its therapeutic effect as an antacid is attributed to its ability to neutralize gastric acid and form a protective layer of colloidal silica, offering sustained relief.[4][6]
Physicochemical Properties
The functional performance of synthetic this compound is intrinsically linked to its physicochemical properties. These properties can vary depending on the method of synthesis.[6] Key parameters include surface area, pore size and volume, particle size, and acid-neutralizing capacity.
Surface Area and Porosity
The specific surface area and porous nature of synthetic this compound are critical for its adsorptive and acid-neutralizing capabilities. The Brunauer-Emmett-Teller (BET) method is commonly employed to determine these characteristics.
Table 1: Surface Area and Porosity Data for Synthetic this compound
| Synthesis Method/Grade | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Dominant Pore Type | Reference |
| Reverse-strike precipitation | 568.93 | 0.32 | Microporous (0.7-3 nm) | [4][6] |
| Forward-strike precipitation | 179.4 | 0.18 | Mesoporous | [4][6] |
| Conventional | < 250 | Not specified | Not specified | [4] |
| High-surface-area variant | > 400 | Not specified | Mesoporous (2-50 nm) | [4] |
| Unmodified silicate (B1173343) | 411 | Not specified | Not specified | [7] |
| Modified with Rokanol K3 (5 wt./wt.) | 197 | Not specified | Not specified | [7] |
| Modified with Rokanol K7 (5 wt./wt.) | 356 | Not specified | Not specified | [7] |
Particle Size Distribution
The particle size of synthetic this compound can influence its flow properties as a glidant and its reactivity as an antacid.
Table 2: Particle Size Data for Synthetic this compound
| Grade/Type | Particle Size | Reference |
| Average Particle Size | 0.1 to 150 microns | [8] |
| d₅₀ of primary particles (hectorite structure) | 133 nm | [9] |
Acid-Neutralizing Capacity
A crucial functional property of synthetic this compound is its ability to neutralize acid, which is a key parameter for its use as an antacid.
Table 3: Acid-Neutralizing Capacity of Synthetic this compound
| Product/Formulation | Acid-Neutralizing Capacity (ANC) | Reference |
| This compound, USP | 1 g neutralizes 12-17 mEq of acid | [1] |
| This compound Tablets, USP | Not less than 5 mEq of acid is consumed by the minimum single dose | [10] |
| 1 g of this compound | Consumes not less than 140 mL and not more than 160 mL of 0.10 N HCl | [11] |
| Compound this compound based products | Lower ANC compared to formulations with magaldrate, magnesium hydroxide (B78521), or magnesium carbonate | [12] |
| Brand D (this compound and Aluminium hydroxide) | Highest ANC among tested brands | [13] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the physicochemical characterization of synthetic this compound.
X-ray Diffraction (XRD)
Objective: To determine the crystalline or amorphous nature of the synthetic this compound. Synthetic variants are typically amorphous, which is characterized by a broad hump in the XRD pattern rather than sharp peaks.[6][14]
Methodology:
-
Sample Preparation: A small amount of the fine powder is gently pressed into a sample holder. The surface of the sample should be flat and level with the holder's surface.[2]
-
Instrumentation: A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.54 Å) is typically used.[14]
-
Instrument Settings:
-
Voltage: 40 kV
-
Current: 40 mA
-
Scan Range (2θ): 5° to 70°
-
Scan Speed: 1-2°/minute
-
-
Data Analysis: The resulting diffractogram is analyzed for the presence of sharp peaks (indicative of crystalline material) or a broad halo (indicative of amorphous material).[15][16] For amorphous materials like synthetic this compound, a broad hump is expected, typically between 20° and 30° 2θ.[4]
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To identify the functional groups present in the synthetic this compound, confirming its chemical identity.
Methodology (KBr Pellet Method): [6][10]
-
Sample Preparation:
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture.
-
Grind 1-2 mg of the synthetic this compound sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample until a homogenous mixture is obtained.[6]
-
Transfer the mixture to a pellet die and press under a hydraulic press at approximately 8-10 metric tons to form a thin, transparent pellet.[17]
-
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Instrument Settings:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis: The resulting infrared spectrum is analyzed for characteristic absorption bands. For magnesium silicate, key vibrations include:
Scanning Electron Microscopy (SEM)
Objective: To visualize the morphology and surface texture of the synthetic this compound particles.
Methodology:
-
Sample Preparation:
-
Mount a double-sided conductive carbon tape onto an aluminum SEM stub.[5][12]
-
Disperse a small amount of the fine this compound powder onto the carbon tape.[5]
-
Remove excess powder by gently tapping the side of the stub or using a stream of compressed gas to ensure a monolayer of particles.[4]
-
For non-conductive samples like this compound, a thin conductive coating (e.g., gold, gold-palladium) is applied using a sputter coater to prevent charging under the electron beam.[18][19] A coating thickness of approximately 10 nm is typical.[19]
-
-
Instrumentation: A Scanning Electron Microscope.
-
Instrument Settings:
-
Accelerating Voltage: 5-15 kV
-
Working Distance: 5-10 mm
-
Detector: Secondary Electron (SE) detector for topographical imaging.
-
-
Imaging: Acquire images at various magnifications to observe the particle shape, size distribution, and surface morphology.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
Objective: To determine the specific surface area, pore volume, and pore size distribution of the synthetic this compound.
Methodology:
-
Sample Preparation: A known weight of the this compound sample is degassed under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove any adsorbed moisture and other volatile impurities.
-
Instrumentation: A gas sorption analyzer.
-
Analysis:
-
The analysis is performed by the physical adsorption of an inert gas, typically nitrogen, onto the surface of the material at cryogenic temperatures (liquid nitrogen, 77 K).[20]
-
The amount of gas adsorbed at various relative pressures is measured, generating an adsorption-desorption isotherm.
-
The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.35 to calculate the specific surface area.
-
Pore size distribution and pore volume are typically determined from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.
-
Acid-Neutralizing Capacity (ANC)
Objective: To quantify the ability of synthetic this compound to neutralize acid, as per the United States Pharmacopeia (USP) monograph.[11]
Methodology:
-
Preparation: Accurately weigh about 200 mg of the this compound sample and transfer it to a 125-mL glass-stoppered conical flask.
-
Reaction: Add 30.0 mL of 0.1 N hydrochloric acid VS and 20.0 mL of water to the flask.
-
Incubation: Insert the stopper and keep the flask at 37 ± 2 °C for 2 hours, shaking the contents for 5 minutes at 15-minute intervals.
-
Titration: Cool the mixture to room temperature. To 25.0 mL of the supernatant, add methyl red TS and titrate the excess acid with 0.1 N sodium hydroxide VS.
-
Calculation: The volume of 0.1 N hydrochloric acid consumed per gram of this compound is calculated. The USP specifies that 1 g of this compound, calculated on the anhydrous basis, consumes not less than 140 mL and not more than 160 mL of 0.10 N hydrochloric acid.[11]
Visualizations
Signaling Pathways and Mechanisms
The primary mechanism of action of synthetic this compound as an antacid involves a two-step process: acid neutralization and the formation of a protective gel.
Caption: Mechanism of action of synthetic this compound as an antacid.
Experimental Workflows
The physicochemical characterization of synthetic this compound involves a series of analytical techniques to determine its properties.
Caption: Workflow for the physicochemical characterization of synthetic this compound.
The synthesis of this compound typically involves the precipitation reaction between a soluble magnesium salt and a sodium silicate solution.
Caption: General workflow for the synthesis of synthetic this compound.
References
- 1. vpi2004.com [vpi2004.com]
- 2. mcgill.ca [mcgill.ca]
- 3. Comparing amorphous silica, short-range-ordered silicates and silicic acid species by FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanoscience.com [nanoscience.com]
- 5. vaccoat.com [vaccoat.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]
- 8. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 9. researchgate.net [researchgate.net]
- 10. pelletpressdiesets.com [pelletpressdiesets.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. azom.com [azom.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. quora.com [quora.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 18. Sputter Coating SEM Preparation: Explained [elementpi.com]
- 19. Sputter coating for SEM: how this sample preparation technique assists your imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Sources and Mineral Forms of Magnesium Trisilicate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of magnesium trisilicate (B10819215), focusing on its natural origins, mineral forms, and physicochemical properties. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation who require a deep understanding of this versatile inorganic compound.
Natural Occurrence and Mineral Forms
Magnesium trisilicate is a naturally occurring substance found in various mineral forms. The most notable of these are sepiolite (B1149698) and meerschaum, which are hydrated magnesium silicate (B1173343) minerals.[1] These minerals are characterized by their unique crystal structures and high porosity.
Sepiolite , also known as meerschaum, is a soft, white clay mineral.[2] Its chemical formula is typically represented as Mg₄Si₆O₁₅(OH)₂·6H₂O.[2] It is found in fibrous, fine-particulate, and solid forms.[2]
Meerschaum is a variety of sepiolite, renowned for its porous nature.[1]
These minerals are formed through sedimentary processes and are mined from deposits around the world.
Physicochemical Properties
The properties of this compound can vary depending on its source (natural mineral or synthetic) and grade (e.g., pharmaceutical). Below is a comparative summary of key quantitative data.
| Property | Natural Mineral (Sepiolite/Meerschaum) | Pharmaceutical Grade (Synthetic) |
| Chemical Formula | Approx. Mg₄Si₆O₁₅(OH)₂·6H₂O[2] | Approx. Mg₂Si₃O₈·nH₂O[3] |
| Molecular Weight (anhydrous) | - | 260.86 g/mol [3] |
| Magnesium Oxide (MgO) Content | Variable | ≥ 20.0% (USP)[4], ≥ 29.0% (Ph.Eur.)[1] |
| Silicon Dioxide (SiO₂) Content | Variable | ≥ 45.0% (USP)[4], ≥ 65.0% (Ph.Eur.)[1] |
| Specific Surface Area | - | Can exceed 400 m²/g[3]; a microporous sample was synthesized with a specific surface area of 568.93 m²/g[5] |
| Appearance | White, grayish, or cream-colored clay[2] | Fine, white, odorless, tasteless powder[1] |
| Solubility | Insoluble in water[3] | Practically insoluble in water and ethanol[3] |
Experimental Protocols
Synthesis of this compound via Precipitation
This protocol describes a common laboratory-scale synthesis of this compound by the precipitation method.[5][6][7]
Materials:
-
Magnesium sulfate (B86663) (MgSO₄) solution (e.g., 283 g/L)[6]
-
Sodium silicate (Na₂SiO₃) solution (e.g., 175 g/L)[6]
-
Deionized water
-
Reaction vessel with stirring capability
-
Filtration apparatus (e.g., vacuum filter)
-
Drying oven or spray dryer
Procedure:
-
Prepare aqueous solutions of magnesium sulfate and sodium silicate to the desired concentrations.
-
In a reaction vessel, while continuously stirring, slowly add the magnesium sulfate solution to the sodium silicate solution. A reverse strike method, where the magnesium nitrate (B79036) solution is added to the sodium silicate solution, can also be employed.[5]
-
A white precipitate of this compound will form. Continue stirring for a set period to ensure complete reaction. The reaction is typically carried out at room temperature.[6]
-
Separate the precipitate from the mother liquor by filtration.
-
Wash the precipitate with deionized water to remove soluble impurities.
-
Dry the purified this compound. This can be done in a drying oven or through spray drying.[6]
Characterization Techniques
Purpose: To determine the crystalline or amorphous nature of the this compound and to identify its crystal structure.
Sample Preparation: The powdered sample is typically mounted on a sample holder.
Instrument Settings (Example):
-
Radiation Source: Cu Kα
-
Scan Range (2θ): 10-80 degrees
-
Scan Speed: 2 degrees/minute
Data Interpretation: Amorphous this compound will show broad humps in the diffractogram, while crystalline forms will exhibit sharp peaks corresponding to specific lattice spacings.[5]
Purpose: To visualize the morphology and particle size of the this compound.
Sample Preparation: A dilute suspension of the powder is prepared in a suitable solvent (e.g., ethanol) and a drop is deposited onto a TEM grid (e.g., carbon-coated copper grid) and allowed to dry.
Instrument Settings (Example):
-
Acceleration Voltage: 200 kV
Data Interpretation: TEM images can reveal the shape of the particles (e.g., flake-like, spherical) and allow for the measurement of their dimensions.[3]
Signaling Pathways and Logical Relationships
Mechanism of Action as an Antacid
This compound is widely used in pharmaceutical formulations as an antacid. Its mechanism of action involves the neutralization of gastric acid and the formation of a protective barrier.[8]
Caption: Antacid mechanism of this compound in the stomach.
Drug Interaction and Adsorption
This compound can interact with other drugs through adsorption, which can affect their bioavailability.[3][9] This is primarily a physical interaction driven by the large surface area and porous nature of this compound.
Caption: Logical relationship of drug adsorption by this compound.
Experimental Workflow: Synthesis and Characterization
The following diagram outlines a typical experimental workflow for the synthesis and characterization of this compound for pharmaceutical applications.
Caption: Experimental workflow for this compound synthesis and characterization.
References
- 1. phexcom.com [phexcom.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 14987-04-3 [smolecule.com]
- 4. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US3272594A - Preparation of this compound - Google Patents [patents.google.com]
- 7. CN110330023A - A kind of preparation of this compound and drying means - Google Patents [patents.google.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
The Advent and Evolution of Magnesium Trisilicate in Pharmaceutical Science: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical development of magnesium trisilicate (B10819215), a compound that marked a significant advancement in the management of gastric hyperacidity. From its initial synthesis and characterization to its establishment as a key component in antacid formulations, this document provides a comprehensive overview of its journey in pharmaceutical science. It includes detailed experimental protocols from foundational studies, quantitative data on its therapeutic properties, and visualizations of its mechanism and development.
Introduction: The Quest for a "Perfect" Antacid
In the early 20th century, the primary treatment for peptic ulcers and gastric hyperacidity involved the use of soluble alkalis like sodium bicarbonate and magnesium oxide. While effective in neutralizing stomach acid, their use was fraught with complications such as alkaline tide, acid rebound, and in the case of sodium bicarbonate, the release of carbon dioxide leading to gastric distention. This created a pressing need for a non-absorbable, long-acting antacid with sustained neutralizing power.
The introduction of synthetic hydrated magnesium trisilicate in the mid-1930s by M. N. Mutch was a pivotal moment in gastroenterological therapeutics.[1] This compound offered a novel mechanism of action: a slow, sustained neutralization of hydrochloric acid coupled with the formation of a gelatinous silica (B1680970) layer that could coat and protect the gastric mucosa. Its non-systemic nature and prolonged action positioned it as a superior alternative to the then-available antacids.
Synthesis and Physicochemical Properties
The primary method for synthesizing this compound for pharmaceutical use has historically been a precipitation reaction between a soluble magnesium salt and a soluble silicate.[2]
General Synthesis Reaction
The most common reactants are magnesium sulfate (B86663) and sodium silicate. The reaction proceeds as follows:
2MgSO₄ + 3Na₂SiO₃ + nH₂O → 2MgO·3SiO₂·nH₂O↓ + 2Na₂SO₄
The resulting precipitate is a hydrated this compound, a fine, white, odorless, and tasteless powder that is practically insoluble in water.[3]
Historical Manufacturing Process
Early manufacturing processes focused on controlling the reaction conditions to yield a product with optimal antacid and adsorbent properties. Patents from the mid-20th century describe continuous processes designed to improve the physical characteristics of the precipitate, such as its filtering and wetting properties, by carefully maintaining the concentration of the reactants.
Mechanism of Action: A Dual Approach
This compound's therapeutic efficacy stems from a two-pronged mechanism of action: acid neutralization and adsorption.
Acid Neutralization
Upon ingestion, this compound reacts slowly with gastric hydrochloric acid. This reaction neutralizes the acid, leading to a gradual increase in the stomach's pH. The chemical equation for this neutralization is:
2MgO·3SiO₂·nH₂O + 4HCl → 2MgCl₂ + 3SiO₂ + (n+2)H₂O
A key feature of this reaction is its slow and sustained nature. Unlike the rapid and often transient effect of soluble antacids, this compound provides prolonged relief from hyperacidity.[2]
Adsorption and Mucosal Protection
The reaction with hydrochloric acid also results in the formation of hydrated silicon dioxide (silica gel). This gelatinous substance has two significant therapeutic benefits:
-
Mucosal Coating: It forms a protective layer over the gastric mucosa, shielding it from the corrosive effects of acid and pepsin.[2]
-
Adsorption: The silica gel possesses a large surface area, enabling it to adsorb pepsin, toxins, and other irritants in the stomach.
This dual mechanism not only alleviates the symptoms of hyperacidity but also creates a favorable environment for the healing of peptic ulcers.
Quantitative Analysis of Antacid Properties
The effectiveness of an antacid is quantified by its acid-neutralizing capacity (ANC), the speed of neutralization, and the duration of action. Early studies by Mutch and others sought to quantify these parameters for this compound and compare them with other available antacids.
Table 1: Comparative Antacid Properties (circa 1930s-1940s)
| Antacid | Chemical Formula | Neutralization Speed | Duration of Action | Acid Neutralizing Capacity (ANC) | Side Effects |
| This compound | 2MgO·3SiO₂·nH₂O | Slow | Prolonged | Moderate | Mildly laxative |
| Sodium Bicarbonate | NaHCO₃ | Very Rapid | Short | High | Systemic alkalosis, gas |
| Calcium Carbonate | CaCO₃ | Rapid | Moderate | High | Constipation, acid rebound |
| Magnesium Oxide | MgO | Rapid | Moderate | Very High | Laxative |
| Aluminum Hydroxide (B78521) | Al(OH)₃ | Slow | Prolonged | Moderate | Constipating |
Note: The ANC values are relative comparisons based on historical literature. Modern standardized testing may yield different results.
Experimental Protocols from Foundational Studies
The following protocols are based on the methodologies described in the seminal works of early researchers like N. Mutch.
In-Vitro Acid Neutralization Assay (Mutch, 1936)
Objective: To determine the rate and extent of acid neutralization by this compound compared to other antacids.
Methodology:
-
A standardized amount of the antacid powder (e.g., 1 gram) was added to a specific volume (e.g., 100 mL) of 0.1 N hydrochloric acid, representing gastric acid.
-
The mixture was maintained at body temperature (37°C) and continuously stirred.
-
At regular intervals (e.g., 5, 10, 30, 60, 120 minutes), an aliquot of the mixture was removed.
-
The free acid in the aliquot was determined by titration with a standardized solution of sodium hydroxide, using an appropriate indicator such as Töpfer's reagent.
-
The amount of neutralized acid was calculated and plotted against time to determine the neutralization curve.
In-Vitro Adsorption Assay (Mutch, 1936)
Objective: To assess the capacity of this compound to adsorb pepsin.
Methodology:
-
A solution of pepsin of a known concentration was prepared in 0.1 N hydrochloric acid.
-
A specified amount of this compound was added to the pepsin solution.
-
The mixture was incubated at 37°C for a set period (e.g., 1 hour) with occasional shaking.
-
The mixture was then filtered to separate the this compound and any adsorbed pepsin.
-
The concentration of pepsin remaining in the filtrate was determined using a suitable assay for proteolytic activity (e.g., the Mett tube method or by measuring the digestion of a protein substrate like egg albumin).
-
The amount of adsorbed pepsin was calculated by the difference between the initial and final concentrations in the solution.
Evolution of Formulations and Clinical Use
Initially, this compound was administered as a powder, often mixed with water.[2] Its slow reaction rate and lack of rebound acidity made it particularly suitable for the long-term management of peptic ulcers.
By the 1950s, the benefits of combining antacids to balance their side effects and optimize their therapeutic profiles became apparent. This compound, with its mild laxative effect, was frequently combined with the constipating aluminum hydroxide.[4][5] This combination offered the advantages of both agents: the rapid onset of aluminum hydroxide and the sustained action of this compound, with a reduced incidence of gastrointestinal disturbances. These combination products became the mainstay of antacid therapy for decades and are still available today.
The development of H₂-receptor antagonists and proton pump inhibitors has since shifted the primary treatment paradigm for peptic ulcer disease and GERD. However, this compound continues to be a widely used ingredient in over-the-counter antacid preparations for the symptomatic relief of heartburn and indigestion.
Conclusion
The introduction of this compound to pharmaceutical science was a significant step forward in the management of acid-related gastric disorders. Its unique dual mechanism of slow, sustained acid neutralization and mucosal protection through the formation of adsorbent silica gel offered a safer and more effective alternative to the antacids of its time. While the landscape of gastric acid control has evolved with the advent of more potent systemic drugs, the foundational principles established by the early research on this compound continue to be relevant. It remains an important component in modern over-the-counter remedies, a testament to its enduring therapeutic value.
References
- 1. Synthetic this compound: Its Action in the Alimentary Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phexcom.com [phexcom.com]
- 4. The increased antacid effect of aluminum hydroxide combined with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aluminum hydroxide/magnesium trisilicate: Uses, Side Effects, Dosage [medicinenet.com]
Surface Chemistry and Reactivity of Magnesium Trisilicate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium trisilicate (B10819215) (Mg₂Si₃O₈·nH₂O) is a synthetic, amorphous, hydrated magnesium silicate (B1173343) with a multifaceted role in the pharmaceutical sciences, primarily known for its antacid properties and its utility as a pharmaceutical excipient.[1][2] Its therapeutic efficacy and formulation performance are intrinsically linked to its surface chemistry and reactivity. This technical guide provides a comprehensive exploration of the surface characteristics of magnesium trisilicate, its chemical reactivity, and the experimental methodologies used for its characterization. Key quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, logical and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its functional mechanisms.
Physicochemical Properties
This compound is a fine, white, odorless, and tasteless powder.[3] It is practically insoluble in water and ethanol.[3] The compound is a composite of magnesium oxide (MgO) and silicon dioxide (SiO₂) with varying amounts of water.[3][4] Pharmaceutical grade this compound typically contains not less than 20.0% magnesium oxide and not less than 45.0% silicon dioxide.[4][5]
Table 1: General Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | Mg₂Si₃O₈·nH₂O | [3] |
| Molecular Weight (anhydrous) | 260.86 g/mol | [6] |
| Appearance | Fine, white, odorless powder | [3] |
| Solubility | Insoluble in water and alcohol | [6] |
| pH (5% slurry) | 7.0 - 11.0 | [7] |
Surface Chemistry and Characterization
The surface of this compound is characterized by a high specific surface area and a porous structure, which are pivotal to its adsorptive and reactive properties.[1][6] The surface is rich in silanol (B1196071) (Si-OH) and magnesanol (Mg-OH) groups, which act as active sites for adsorption and chemical reactions.
Surface Area and Porosity
The specific surface area of this compound can vary significantly depending on the method of synthesis.[8] High surface area variants are particularly effective in drug adsorption and taste-masking applications.[9]
Table 2: Surface Area and Porosity of this compound
| Parameter | Typical Value Range | Method of Analysis | References |
| Specific Surface Area (BET) | < 250 m²/g to > 600 m²/g | Nitrogen Adsorption | [6][8] |
| Pore Size Distribution | Mesoporous (2-50 nm) to Microporous (<2 nm) | Nitrogen Adsorption (BJH method) | [8] |
Surface Composition and Functional Groups
Fourier-transform infrared (FTIR) spectroscopy is a key technique for identifying the functional groups on the surface of this compound. The spectra typically show characteristic bands for Si-O-Si, Si-O-Mg, and hydroxyl groups.
Table 3: Characteristic FTIR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching of adsorbed water and silanol groups |
| ~1630 | H-O-H bending of adsorbed water |
| 1010-1040 | Asymmetric stretching of Si-O-Si |
| 790-800 | Symmetric stretching of Si-O-Si |
| 460-480 | Bending vibrations of O-Si-O |
| ~459 | Mg-O stretching |
Surface Charge and Isoelectric Point
The surface charge of this compound in an aqueous environment is pH-dependent. While a specific isoelectric point (IEP) for this compound is not widely reported, studies on magnesium silicates show a negative zeta potential at neutral pH, which becomes more negative as the pH increases.[10] This indicates a predominantly negatively charged surface under typical physiological conditions.
Chemical Reactivity
Antacid Activity
The primary pharmacological action of this compound is its ability to neutralize gastric acid.[5] This reaction is relatively slow but sustained, providing prolonged relief from hyperacidity.[5] The reaction with hydrochloric acid in the stomach produces magnesium chloride, water, and hydrated silicon dioxide.[3]
Reaction: Mg₂Si₃O₈·nH₂O(s) + 4HCl(aq) → 2MgCl₂(aq) + 3SiO₂(s) + (n+2)H₂O(l)
The formed hydrated silicon dioxide is a gelatinous substance that can coat the gastric mucosa, offering further protection.[5]
Table 4: Acid-Neutralizing Capacity (ANC) of this compound
| Parameter | Value | References |
| USP Requirement | Not less than 5 mEq of acid consumed by the minimum single dose | [11][12] |
| Reported ANC | 1 g consumes 140-160 mL of 0.1 N HCl | [4] |
Adsorption of Drugs and Other Molecules
The high surface area and porous nature of this compound make it an effective adsorbent for various molecules, which can lead to significant drug interactions.[13][14] This property is also utilized for taste-masking of bitter active pharmaceutical ingredients (APIs).[9] The adsorption process can be described by various isotherm models, with the Langmuir and Freundlich models being commonly applied.[15][16][17]
Table 5: Reported Drug Adsorption on this compound
| Drug | Adsorption Characteristics | References |
| Nitrofurantoin (B1679001) | High adsorptive capacity, follows pseudo-second-order kinetics | [14] |
| Ciprofloxacin (B1669076) | Effective adsorption, dependent on the quantity of adsorbent | [18] |
| Digoxin | Reduced bioavailability due to adsorption | [13] |
| Dexamethasone | Decreased absorption attributed to drug adsorption | [10] |
Experimental Protocols
Synthesis of High Surface Area this compound
A common method for synthesizing this compound is through a precipitation reaction.[6][19]
-
Materials: Sodium silicate solution, Magnesium salt solution (e.g., magnesium sulfate (B86663) or nitrate), Deionized water.
-
Procedure:
-
Prepare aqueous solutions of sodium silicate and a magnesium salt.
-
Slowly add the magnesium salt solution to the sodium silicate solution with constant stirring.
-
Control the pH of the reaction mixture (typically alkaline).
-
Age the resulting precipitate slurry.
-
Filter the precipitate and wash thoroughly with deionized water to remove soluble salts.
-
Dry the filter cake, for instance, by spray drying.
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis
-
Instrument: Nitrogen adsorption-desorption analyzer.
-
Sample Preparation (Degassing):
-
Accurately weigh a sample of this compound into a sample tube.
-
Heat the sample under vacuum or a flow of inert gas (e.g., nitrogen) to remove adsorbed contaminants. Degassing temperatures for silicates are often in the range of 150-300°C for several hours.[20] The optimal conditions should be determined by thermogravimetric analysis (TGA) to avoid structural changes.
-
-
Analysis:
-
Cool the degassed sample to liquid nitrogen temperature (77 K).
-
Introduce nitrogen gas at various controlled pressures.
-
Measure the amount of gas adsorbed at each pressure point to generate an adsorption-desorption isotherm.
-
Calculate the specific surface area from the linear portion of the BET plot (typically in the relative pressure P/P₀ range of 0.05 to 0.3).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: FTIR Spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of this compound (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure to form a transparent or translucent pellet.
-
-
Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acid-Neutralizing Capacity (ANC) Test (USP <301>)
-
Materials: 0.1 N Hydrochloric acid, 0.1 N Sodium hydroxide, Methyl red indicator.
-
Procedure:
-
Accurately weigh a quantity of this compound.
-
Add a known excess of 0.1 N HCl and stir for a specified time (e.g., 1 hour) at 37°C.
-
Titrate the excess HCl with 0.1 N NaOH using methyl red as an indicator.
-
Calculate the amount of acid consumed by the sample. The result is expressed as milliequivalents (mEq) of acid consumed per gram of antacid.[4][12]
-
In-Vitro Drug Adsorption Study
-
Materials: this compound, Drug solution of known concentration, Buffer solution (e.g., simulated gastric fluid), Spectrophotometer or HPLC.
-
Procedure:
-
Prepare a series of drug solutions of varying concentrations in the buffer.
-
Add a fixed amount of this compound to each solution.
-
Agitate the mixtures at a constant temperature (e.g., 37°C) for a predetermined time to reach equilibrium.
-
Separate the this compound by centrifugation or filtration.
-
Determine the concentration of the drug remaining in the supernatant/filtrate using a suitable analytical method.
-
Calculate the amount of drug adsorbed per unit mass of this compound.
-
Analyze the data using adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption capacity and intensity.
-
Visualizations
Antacid Reaction and Mucosal Protection Workflow
Caption: Workflow of this compound's antacid action.
Drug Adsorption and Interaction Mechanism
Caption: Mechanism of drug interaction via adsorption.
Conclusion
The surface chemistry and reactivity of this compound are central to its functionality as both an active pharmaceutical ingredient and an excipient. Its high surface area, porous nature, and the presence of surface hydroxyl groups govern its antacid and adsorptive properties. A thorough understanding and characterization of these surface properties are crucial for optimizing its use in pharmaceutical formulations, predicting potential drug interactions, and ensuring therapeutic efficacy and safety. The experimental protocols and data presented in this guide offer a foundational resource for researchers and professionals in the field of drug development.
References
- 1. Synthetic magnesium silicate - Wikipedia [en.wikipedia.org]
- 2. openpr.com [openpr.com]
- 3. This compound | 14987-04-3 [chemicalbook.com]
- 4. This compound [drugfuture.com]
- 5. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound | 14987-04-3 [smolecule.com]
- 7. fao.org [fao.org]
- 8. researchgate.net [researchgate.net]
- 9. US4643892A - this compound suitable for preparation of medicament adsorbates of analgesics - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. uspbpep.com [uspbpep.com]
- 12. This compound Tablets [drugfuture.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of this compound on nitrofurantoin absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Freundlich and Langmuir isotherms as models for the adsorption of toxicants on activated charcoal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Adsorption studies of ciprofloxacin: evaluation of this compound, kaolin and starch as alternatives for the management of ciprofloxacin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US3272594A - Preparation of this compound - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
Thermal Decomposition Analysis of Magnesium Trisilicate Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium trisilicate (B10819215) hydrate (B1144303) (Mg₂Si₃O₈·xH₂O) is a synthetically prepared, hydrated magnesium silicate (B1173343) with a variable amount of water of hydration. Widely utilized in the pharmaceutical industry as an antacid and excipient, its thermal stability and decomposition characteristics are critical parameters for quality control, formulation development, and ensuring therapeutic efficacy. This technical guide provides an in-depth analysis of the thermal decomposition of magnesium trisilicate hydrate, detailing the experimental protocols for its characterization, presenting quantitative data from thermal analysis, and illustrating the decomposition pathway.
Introduction
This compound is an inorganic compound that, in its hydrated form, is a compound of magnesium oxide and silicon dioxide with varying proportions of water.[1] It is practically insoluble in water and ethanol.[2] In pharmaceutical applications, its high surface area and acid-neutralizing capacity make it an effective antacid. The thermal behavior of this compound hydrate is a key indicator of its physical and chemical properties, including its moisture content and structural integrity. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for elucidating the decomposition process, which typically occurs in multiple stages.
Thermal Decomposition Pathway
The thermal decomposition of this compound hydrate is a multi-stage process involving the loss of adsorbed and bound water, followed by the dehydroxylation of the silicate structure, and finally, the decomposition into its constituent oxides.
A general overview of the decomposition process is as follows:
-
Initial Dehydration: Release of physically adsorbed and loosely bound water at lower temperatures.
-
Dehydroxylation: Removal of chemically bound water (hydroxyl groups) from the silicate lattice at elevated temperatures.
-
Final Decomposition: Breakdown of the anhydrous this compound structure into magnesium oxide (MgO) and silicon dioxide (SiO₂).
Quantitative Thermal Analysis Data
The following tables summarize the quantitative data obtained from the thermal analysis of this compound hydrate.
Table 1: Summary of Mass Loss Stages in Thermogravimetric Analysis (TGA)
| Temperature Range | Mass Loss (%) | Description |
| < 200°C | 5 - 8% | Loss of adsorbed and loosely bound water.[3] |
| 450 - 550°C | Varies | Dehydroxylation of the silicate structure.[3] |
| > 800°C | - | Final decomposition into MgO and SiO₂.[3] |
| Total Loss on Ignition | 17 - 34% | Total mass loss upon heating to a constant weight.[4] |
Table 2: Compositional Specifications
| Component | Content (%) | Reference |
| Magnesium Oxide (MgO) | ≥ 29.0% (ignited basis) | [3][5] |
| Silicon Dioxide (SiO₂) | ≥ 65.0% (ignited basis) | [3][5] |
Experimental Protocols
The following protocols are based on standard methodologies for thermogravimetric and differential thermal analysis and are adapted for the specific analysis of this compound hydrate.
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of this compound hydrate as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small, representative sample of this compound hydrate powder (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Atmosphere: Inert (e.g., Nitrogen) or oxidizing (e.g., Air), at a constant flow rate (e.g., 20-50 mL/min). An inert atmosphere is typically used to study the decomposition without oxidation.
-
Heating Rate: A linear heating rate, typically between 10°C/min and 20°C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1000°C).
-
-
Data Acquisition: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve plots percent mass loss versus temperature.
-
Analysis: The TGA curve is analyzed to identify the temperature ranges of significant mass loss and the percentage of mass lost in each stage. The derivative of the TGA curve (DTG) can be used to determine the temperatures of maximum decomposition rates.
Differential Thermal Analysis (DTA)
Objective: To detect endothermic and exothermic transitions in this compound hydrate as a function of temperature.
Instrumentation: A calibrated differential thermal analyzer.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of this compound hydrate (typically 5-10 mg) is placed in a sample pan. An inert reference material (e.g., calcined alumina) is placed in an identical reference pan.
-
Instrument Setup:
-
Atmosphere: Similar to TGA, an inert or oxidizing atmosphere is used at a constant flow rate.
-
Heating Rate: A linear heating rate, identical to that used in the TGA experiment, is applied for direct correlation of events.
-
Temperature Range: The sample and reference are heated over the same temperature range as the TGA analysis.
-
-
Data Acquisition: The temperature difference (ΔT) between the sample and the reference is recorded as a function of the sample temperature. The DTA curve plots ΔT versus temperature.
-
Analysis: Endothermic peaks in the DTA curve indicate processes that absorb heat (e.g., dehydration, dehydroxylation), while exothermic peaks indicate processes that release heat (e.g., crystallization, oxidation). The DTA curve for this compound hydrate typically shows endothermic events corresponding to the mass loss stages observed in the TGA.[3]
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for TGA and DTA analysis of this compound hydrate.
Thermal Decomposition Pathway of this compound Hydrate
References
Crystalline vs. Amorphous Magnesium Trisilicate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium trisilicate (B10819215) (Mg₂Si₃O₈·nH₂O) is an inorganic compound widely utilized in the pharmaceutical industry, primarily as an antacid for the relief of heartburn and indigestion. Its efficacy and physicochemical properties are intrinsically linked to its solid-state structure, which can exist in either a crystalline or an amorphous form. This technical guide provides a comprehensive comparison of the crystalline and amorphous structures of magnesium trisilicate, detailing their synthesis, physicochemical characteristics, and functional implications, particularly concerning its antacid activity. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the formulation and characterization of pharmaceutical products containing this compound.
Introduction
This compound is a hydrated magnesium silicate (B1173343) with a variable composition. In pharmaceutical applications, its primary role is to neutralize gastric acid.[1] The solid-state form of this compound, whether crystalline or amorphous, significantly influences its surface area, porosity, and ultimately, its therapeutic performance. Amorphous this compound, synthesized through precipitation methods, generally exhibits a higher surface area and greater adsorptive capacity compared to its crystalline counterpart.[2][3] This guide will delve into the distinct properties of these two forms, providing quantitative data, detailed experimental protocols, and visual representations of key processes.
Physicochemical Properties: A Comparative Analysis
The structural differences between crystalline and amorphous this compound give rise to distinct physicochemical properties. Amorphous forms are characterized by a disordered arrangement of atoms, leading to a higher surface area and porosity, which are crucial for its function as an antacid and adsorbent.[1][3] Crystalline this compound, conversely, possesses a more ordered, lattice-like structure.[1]
| Property | Crystalline this compound | Amorphous this compound |
| Specific Surface Area (BET) | < 250 m²/g[3] | ≥ 400 m²/g, with some preparations reaching up to 568.93 m²/g[2][3] |
| Pore Volume | Data not available in a directly comparable format | 0.18 - 0.325 cm³/g (mesoporous to microporous)[2] |
| Particle Size | Fine, white powder[4] | Fine, white powder with a flake-like structure in high surface area variants[3] |
| Antacid Capacity (theoretical) | 1 g neutralizes approx. 12-17 mEq of acid (USP standard)[5] | 1 g neutralizes approx. 1 mEq of acid in humans (slower onset, prolonged action)[5] |
| Appearance | White, orthorhombic crystals[6] | White, fine, odorless powder[4] |
Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. The antacid capacity can vary significantly based on the specific formulation and testing methodology.
Experimental Protocols
Synthesis of Amorphous this compound (Precipitation Method)
This protocol describes a common laboratory-scale method for synthesizing amorphous this compound.
Materials:
-
Magnesium sulfate (B86663) (MgSO₄) or Magnesium nitrate (B79036) (Mg(NO₃)₂)
-
Sodium silicate solution (Na₂SiO₃)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
Procedure:
-
Prepare an aqueous solution of a magnesium salt (e.g., MgSO₄).
-
Prepare an aqueous solution of sodium silicate.
-
Slowly add the magnesium salt solution to the sodium silicate solution under vigorous stirring.
-
Maintain the pH of the reaction mixture above 10 to prevent the co-precipitation of magnesium hydroxide.[1]
-
Continue stirring for a defined period to allow for the complete precipitation of this compound.
-
Filter the precipitate using a Buchner funnel.
-
Wash the precipitate with deionized water to remove any soluble by-products.
-
Dry the resulting white powder in an oven at a controlled temperature (e.g., 105°C) to obtain amorphous this compound.
X-ray Diffraction (XRD) Analysis
XRD is employed to distinguish between the crystalline and amorphous forms of this compound.
Instrumentation:
-
Powder X-ray diffractometer with a Cu Kα radiation source.
Sample Preparation:
-
Grind the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the particles.
-
Mount the powdered sample onto a sample holder.
Data Collection:
-
Scan the sample over a 2θ range of 5° to 70°.
-
Set the step size and scan speed to ensure adequate signal-to-noise ratio.
Data Analysis:
-
Crystalline this compound: The diffractogram will exhibit sharp, well-defined peaks at specific 2θ angles. Characteristic peaks for crystalline this compound correspond to d-spacings of 4.48 Å, 3.34 Å, and 2.56 Å.[1]
-
Amorphous this compound: The diffractogram will show a broad hump or halo, typically between 20° and 30° 2θ, with an absence of sharp diffraction peaks.[1]
Scanning Electron Microscopy (SEM) Analysis
SEM is used to visualize the surface morphology and particle characteristics of this compound.
Instrumentation:
-
Scanning Electron Microscope
Sample Preparation:
-
Mount a small amount of the this compound powder onto an aluminum stub using double-sided carbon tape.
-
Gently press the powder to ensure good adhesion.
-
Blow off any excess powder with a gentle stream of nitrogen gas.
-
Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
Imaging:
-
Introduce the coated sample into the SEM chamber.
-
Acquire images at various magnifications to observe the particle shape, size distribution, and surface texture.
In-vitro Antacid Capacity Test (USP <301>)
This method determines the acid-neutralizing capacity of this compound.
Materials:
-
This compound sample
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
Methyl red indicator
-
Water bath maintained at 37°C
Procedure:
-
Accurately weigh about 200 mg of the this compound sample and transfer it to a flask.
-
Add 30.0 mL of 0.1 N HCl and 20.0 mL of water.
-
Place the flask in a water bath at 37°C and shake occasionally for 4 hours.
-
Allow the mixture to cool to room temperature.
-
To 25.0 mL of the supernatant, add a few drops of methyl red indicator.
-
Titrate the excess acid with 0.1 N NaOH until the color changes.
-
Calculate the acid-consuming capacity based on the amount of NaOH used. One gram of this compound, on an anhydrous basis, should consume not less than 140 mL and not more than 160 mL of 0.10 N hydrochloric acid.[7]
Visualizing Key Processes
Synthesis of Amorphous this compound
Caption: Workflow for the synthesis of amorphous this compound.
Mechanism of Antacid Action
References
- 1. Buy this compound | 14987-04-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. US4643892A - this compound suitable for preparation of medicament adsorbates of analgesics - Google Patents [patents.google.com]
- 4. phexcom.com [phexcom.com]
- 5. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemiis.com [chemiis.com]
- 7. This compound [drugfuture.com]
A Technical Guide to the Solubility of Magnesium Trisilicate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and reactivity of magnesium trisilicate (B10819215) in various aqueous media. Magnesium trisilicate (approximate formula Mg₂Si₃O₈·xH₂O) is an inorganic compound widely recognized for its therapeutic use as a nonsystemic antacid. Its efficacy is intrinsically linked to its behavior in aqueous environments, particularly its reaction with gastric acid. This document details its solubility characteristics, the chemical reactions governing its mechanism of action, and the standardized experimental protocols used for its analysis.
Solubility and Reactivity Profile
This compound is characterized by its very low solubility in neutral aqueous solutions but its reactivity in acidic and basic environments.
-
In Water: this compound is described as "practically insoluble in water" and ethanol.[1][2][3][4][5][6][7][8][9] This inherent insolubility prevents it from being systemically absorbed to a significant extent, which is a key characteristic of its function as a localized antacid. While the compound itself does not dissolve, a small fraction of soluble salts may be present, for which pharmacopeial monographs set strict limits.[10]
-
In Acidic Solutions: this compound reacts with mineral acids, such as the hydrochloric acid (HCl) found in gastric fluid.[1][5] This is not a simple dissolution but a chemical neutralization reaction that is slow and sustained.[11][12] The reaction neutralizes the acid, increasing the gastric pH.[11][13] The products of this reaction are magnesium chloride (MgCl₂), water (H₂O), and gelatinous silicon dioxide (hydrated silica).[11][12][14] This precipitated colloidal silica (B1680970) provides an additional therapeutic benefit by coating the gastrointestinal mucosa, which is thought to protect ulcerated surfaces and promote healing.[11][12][15][16]
-
In Basic Solutions: It is reported that this compound can be decomposed by concentrated alkali into magnesium hydroxide (B78521) (Mg(OH)₂).[5]
Quantitative Solubility and Reactivity Data
Due to its nature as a reactive, practically insoluble compound, the most relevant quantitative data pertains to its acid-neutralizing capacity and the limits on soluble impurities, rather than a traditional solubility value (e.g., g/100 mL).
| Parameter | Medium | Value/Specification | Source |
| Solubility | Water | Practically Insoluble | [1][2][3][4][5][6][7][8][9] |
| Solubility | Ethanol (95-96%) | Practically Insoluble | [1][5][6][7][9] |
| Acid-Consuming Capacity (USP) | 0.1 N Hydrochloric Acid | 140 - 160 mL per gram (anhydrous basis) | [9][10] |
| Soluble Salts Limit (USP) | Water | ≤ 1.5% | [9][10] |
| Free Alkali Limit (USP) | Water | ≤ 1.0 mL of 0.10 N HCl per gram | [9][10] |
Antacid Reaction Pathway
The primary mechanism of action for this compound as an antacid is its neutralization reaction with hydrochloric acid in the stomach. This process is slow, providing sustained relief.[11][12]
Caption: Reaction pathway of this compound with stomach acid.
Experimental Protocols
The following are summaries of key experimental methodologies, adapted from United States Pharmacopeia (USP) monographs, for quantifying the reactivity and purity of this compound in aqueous solutions.
This test measures the substance's ability to neutralize acid under conditions simulating the human stomach.
-
Sample Preparation: Accurately weigh approximately 200 mg of this compound.
-
Reaction: Transfer the sample to a 125-mL glass-stoppered conical flask. Add exactly 30.0 mL of 0.1 N hydrochloric acid VS and 20.0 mL of water.
-
Incubation: Place the flask in a water bath maintained at 37°C. Shake the mixture occasionally over a period of 4 hours, but leave it undisturbed for the final 15 minutes of the incubation period.
-
Titration: Cool the mixture to room temperature. Take a 25.0 mL aliquot of the supernatant. Add methyl red indicator and titrate the excess hydrochloric acid with 0.1 N sodium hydroxide VS.
-
Calculation: The volume of acid consumed is calculated based on the amount of sodium hydroxide used in the back-titration, and the result is expressed as the volume of 0.1 N HCl consumed per gram of the sample.[10]
This protocol quantifies the amount of water-soluble impurities in the material.
-
Extraction: Weigh 10.0 g of this compound and boil it with 150 mL of water for 15 minutes.
-
Filtration: Cool the mixture to room temperature and allow it to stand for 15 minutes. Filter with the aid of suction and transfer the filtrate to a 200-mL volumetric flask. Dilute to volume with water and mix.
-
Evaporation and Ignition: Evaporate a 50.0 mL portion of this solution (representing 2.5 g of the sample) to dryness in a tared platinum dish.
-
Weighing: Ignite the residue gently to a constant weight. The weight of the residue should not exceed the pharmacopeial limit (e.g., 38.0 mg, corresponding to 1.5%).[10]
Caption: Workflow for determining acid-consuming capacity.
Conclusion
This compound's therapeutic utility is defined by its chemical reactivity in acidic environments rather than by conventional solubility. It is practically insoluble in water, a characteristic that confines its action to the gastrointestinal tract. Its slow and prolonged reaction with hydrochloric acid not only neutralizes gastric pH but also forms a protective silica gel, offering dual benefits for conditions related to hyperacidity. The standardized methodologies outlined in pharmacopeias provide the necessary tools for researchers and drug development professionals to accurately quantify the activity and ensure the quality of this important pharmaceutical ingredient.
References
- 1. phexcom.com [phexcom.com]
- 2. Par Drugs And Chemicals Limited Product - this compound [pardrugs.com]
- 3. One moment, please... [oxfordlabfinechem.com]
- 4. bahubaliindustries.com [bahubaliindustries.com]
- 5. This compound | 14987-04-3 [chemicalbook.com]
- 6. mubychem.net [mubychem.net]
- 7. uspbpep.com [uspbpep.com]
- 8. chembk.com [chembk.com]
- 9. exsyncorp.com [exsyncorp.com]
- 10. This compound [drugfuture.com]
- 11. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. Aluminum hydroxide/magnesium trisilicate: Uses, Side Effects, Dosage [medicinenet.com]
- 14. What is this compound used for? [synapse.patsnap.com]
- 15. nbinno.com [nbinno.com]
- 16. Buy this compound | 14987-04-3 [smolecule.com]
Pharmacological Action of Magnesium Trisilicate as an Antacid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium trisilicate (B10819215) is a widely utilized, non-systemic antacid valued for its dual-action mechanism of acid neutralization and mucosal barrier formation. This technical guide provides a comprehensive overview of its pharmacological action, detailing its chemical properties, mechanism of action, and the experimental protocols for its evaluation. Quantitative data are summarized for comparative analysis, and key processes are visualized through signaling pathways and experimental workflows to support research and development in the field of gastric acid-related disorders.
Introduction
Magnesium trisilicate (Mg₂Si₃O₈·nH₂O) is an inorganic compound recognized for its therapeutic efficacy in alleviating symptoms of hyperacidity, such as heartburn, indigestion, and peptic ulcer disease.[1][2] Unlike rapidly acting antacids, this compound offers a slower onset but more sustained duration of action.[1] Its pharmacological effects are primarily attributed to a two-pronged mechanism: the chemical neutralization of gastric hydrochloric acid and the formation of a protective silica (B1680970) gel layer over the gastric mucosa.[3][4] This guide delves into the technical aspects of these actions, providing detailed experimental methodologies for their assessment.
Chemical and Physical Properties
This compound is a fine, white, odorless, and tasteless powder. It is practically insoluble in water and alcohol. The official preparation, as per the United States Pharmacopeia (USP), contains not less than 20% magnesium oxide (MgO) and not less than 45% silicon dioxide (SiO₂).[3]
Mechanism of Action
The pharmacological action of this compound is multifaceted, involving acid neutralization, barrier formation, and adsorption of gastric irritants.
Acid Neutralization
Upon ingestion, this compound reacts slowly with hydrochloric acid (HCl) in the stomach to produce magnesium chloride, silicon dioxide, and water.[2] This reaction gradually increases the gastric pH, providing relief from the symptoms of hyperacidity.[3]
The chemical equation for this neutralization reaction is: 2MgO·3SiO₂·nH₂O (s) + 4HCl (aq) → 2MgCl₂ (aq) + 3SiO₂ (s) + (n+2)H₂O (l)
This slow and prolonged reaction prevents the rapid changes in gastric pH that can lead to rebound hyperacidity, a common side effect of some other antacids.[5]
Formation of a Protective Silica Gel Barrier
A key feature of this compound's action is the formation of a gelatinous layer of hydrated silicon dioxide (silica gel) in the stomach.[3][5] This gel adheres to the gastric mucosa, forming a physical barrier that protects the stomach lining from the corrosive effects of gastric acid and pepsin.[4] This protective coating is believed to aid in the healing of peptic ulcers.[3]
Adsorption of Pepsin and Bile Acids
The formed silica gel also possesses adsorptive properties, binding to pepsin and bile acids.[1] Pepsin, a proteolytic enzyme active in the acidic environment of the stomach, can contribute to mucosal damage. By adsorbing pepsin, this compound reduces its proteolytic activity.[1] Similarly, the adsorption of bile acids, which can reflux into the stomach from the duodenum and cause irritation, further contributes to its protective effects.[1]
Quantitative Data
The efficacy of this compound as an antacid can be quantified through various in vitro and in vivo parameters. The following tables summarize key quantitative data.
| Parameter | Typical Value(s) | Reference(s) |
| Acid Neutralizing Capacity (ANC) | 12-17 mEq/g (theoretical) | [3] |
| >5 mEq per dose (FDA requirement) | [6] | |
| Reaction Rate in 0.1 N HCl | <30% reacts within 15 minutes | [3] |
| <60% reacts within 1 hour | [3] | |
| Effect on Gastric pH (in vivo) | Can raise gastric pH to a mean of 7.3-7.9 | [7] |
Table 1: Quantitative Efficacy Parameters of this compound
| Antacid | Onset of Action | Duration of Action | Key Characteristics |
| This compound | Slow | Prolonged | Forms a protective silica gel, adsorbs pepsin and bile acids.[1][3] |
| Sodium Bicarbonate | Rapid | Short | Can cause metabolic alkalosis and gas production.[4] |
| Calcium Carbonate | Rapid | Moderate | May cause constipation and acid rebound.[4] |
| Aluminum Hydroxide (B78521) | Slow | Prolonged | Can cause constipation, may interfere with phosphate (B84403) absorption.[5] |
| Magnesium Hydroxide | Rapid | Moderate | Has a laxative effect.[5] |
Table 2: Comparative Properties of Common Antacids
Experimental Protocols
The evaluation of this compound's pharmacological action involves several key experiments. Detailed methodologies for these are provided below.
Acid-Neutralizing Capacity (ANC) Test (USP <301>)
This test determines the total amount of acid that can be neutralized by a given amount of the antacid.
Principle: A known quantity of the antacid is reacted with an excess of standardized hydrochloric acid. The unreacted acid is then back-titrated with a standardized solution of sodium hydroxide to a pH of 3.5.
Apparatus and Reagents:
-
pH meter with a suitable electrode
-
Magnetic stirrer and stir bar
-
250 mL beaker
-
Burette
-
1.0 N Hydrochloric Acid (HCl)
-
0.5 N Sodium Hydroxide (NaOH)
-
Purified water
Procedure:
-
Sample Preparation: Accurately weigh a quantity of powdered this compound equivalent to the minimum labeled dosage.
-
Transfer the sample to a 250 mL beaker.
-
Add 70 mL of purified water and stir with a magnetic stirrer for 1 minute.
-
Reaction: While stirring, add 30.0 mL of 1.0 N HCl to the beaker.
-
Continue stirring for 15 minutes at 37°C.
-
Titration: Immediately titrate the excess HCl with 0.5 N NaOH to a stable pH of 3.5.
-
Calculation: The ANC in mEq is calculated using the formula: ANC = (V_HCl × N_HCl) - (V_NaOH × N_NaOH) where V is the volume and N is the normality of the acid and base.
Rossett-Rice Test (Dynamic Acid-Neutralizing Capacity)
This dynamic test simulates the continuous secretion of gastric acid to evaluate the duration of an antacid's neutralizing effect.
Principle: The antacid is placed in a beaker with an initial volume of acid. Additional acid is then continuously added at a fixed rate, and the time during which the pH is maintained within a therapeutic range (typically pH 3.0-5.0) is measured.
Apparatus and Reagents:
-
pH meter with a suitable electrode
-
Magnetic stirrer and stir bar
-
500 mL reaction beaker
-
Burette or infusion pump
-
0.1 N Hydrochloric Acid (HCl)
-
Purified water
Procedure:
-
Setup: Place 70 mL of 0.1 N HCl and 30 mL of purified water into a 500 mL reaction beaker maintained at 37°C.
-
Sample Addition: Add a precisely weighed amount of this compound to the beaker while stirring.
-
Acid Infusion: Immediately begin adding 0.1 N HCl at a constant rate (e.g., 2 mL/min).
-
pH Monitoring: Continuously monitor the pH of the solution.
-
Data Collection: Record the time it takes for the pH to initially reach 3.0 and the total time the pH remains between 3.0 and 5.0 (the Rossett-Rice time).
Evaluation of Silica Gel Barrier Formation (Proposed Method)
While a standardized protocol is not widely established, the following proposed method adapts the Franz diffusion cell apparatus to assess the barrier function of the in situ formed silica gel.
Principle: A simulated gastric mucosal barrier is created, and the diffusion of acid across this barrier, with and without the presence of the silica gel, is measured over time.
Apparatus and Reagents:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., cellulose (B213188) acetate) or a biological membrane (e.g., porcine gastric mucosa)
-
pH meter
-
Simulated Gastric Fluid (SGF, USP, pH 1.2)
-
This compound
-
Phosphate buffered saline (PBS, pH 7.4)
Procedure:
-
Membrane Preparation: Mount the membrane between the donor and receptor chambers of the Franz diffusion cell.
-
Receptor Chamber: Fill the receptor chamber with PBS (pH 7.4) and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 37°C.
-
Donor Chamber (Control): Add SGF to the donor chamber.
-
Donor Chamber (Test): In a separate cell, add this compound to the SGF in the donor chamber and allow it to react and form a gel on the membrane surface.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor chamber and measure the pH. Replace the withdrawn volume with fresh PBS.
-
Analysis: Compare the change in pH in the receptor chamber over time between the control and test cells. A slower decrease in pH in the test cell indicates a protective barrier effect of the silica gel.
Quantification of Pepsin Adsorption
This protocol quantifies the amount of pepsin adsorbed by this compound.
Principle: this compound is incubated with a known concentration of pepsin. After separation, the concentration of unbound pepsin remaining in the supernatant is determined spectrophotometrically by measuring its enzymatic activity.
Apparatus and Reagents:
-
Spectrophotometer
-
Centrifuge
-
Incubator or water bath (37°C)
-
Pepsin solution (e.g., 1 mg/mL in 0.01 N HCl)
-
This compound
-
Hemoglobin substrate (2% w/v in 0.06 N HCl)
-
Trichloroacetic acid (TCA, 5% w/v)
-
0.01 N Hydrochloric Acid (HCl)
Procedure:
-
Incubation: Add a known amount of this compound to a specific volume of the pepsin solution.
-
Incubate the mixture at 37°C for a set period (e.g., 30 minutes) with gentle agitation.
-
Separation: Centrifuge the mixture to pellet the this compound and any adsorbed pepsin.
-
Pepsin Activity Assay (of supernatant): a. To a test tube, add a known volume of the supernatant. b. Add the hemoglobin substrate and incubate at 37°C for 10 minutes. c. Stop the reaction by adding TCA. This will precipitate the undigested hemoglobin. d. Centrifuge or filter the mixture to obtain a clear supernatant. e. Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of digested hemoglobin, and thus to the pepsin activity.
-
Calculation: Compare the pepsin activity in the supernatant to that of the initial pepsin solution (control) to determine the percentage of pepsin adsorbed.
Quantification of Bile Acid Adsorption
This protocol determines the capacity of this compound to bind bile acids.
Principle: this compound is incubated with a solution containing a known concentration of a specific bile acid (e.g., cholic acid). The amount of unbound bile acid remaining in the solution after incubation is quantified using High-Performance Liquid Chromatography (HPLC).
Apparatus and Reagents:
-
HPLC system with a suitable detector (e.g., UV or ELSD) and column (e.g., C18)
-
Centrifuge
-
Incubator or water bath (37°C)
-
Standard solution of a bile acid (e.g., cholic acid) in a suitable buffer (e.g., phosphate buffer at a relevant gastric pH)
-
This compound
-
Mobile phase for HPLC (e.g., methanol/water/acetic acid mixture)
Procedure:
-
Incubation: Add a known mass of this compound to a specific volume of the bile acid standard solution.
-
Incubate the mixture at 37°C for a defined time (e.g., 60 minutes) with continuous mixing.
-
Separation: Centrifuge the suspension to separate the solid this compound with the bound bile acid.
-
Sample Preparation for HPLC: Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm).
-
HPLC Analysis: Inject a known volume of the filtered supernatant into the HPLC system.
-
Quantification: Determine the concentration of the bile acid in the supernatant by comparing the peak area to a standard curve of known bile acid concentrations.
-
Calculation: Calculate the amount of bile acid adsorbed by subtracting the amount remaining in the supernatant from the initial amount.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Pharmacological action of this compound.
Experimental Workflows
Caption: Workflow for Acid-Neutralizing Capacity (ANC) Test.
Caption: Workflow for Pepsin Adsorption Quantification.
Conclusion
This compound remains a valuable therapeutic agent for the management of conditions arising from excess gastric acid. Its unique dual-action mechanism, combining slow but sustained acid neutralization with the formation of a protective and adsorptive silica gel barrier, distinguishes it from other antacids. The experimental protocols detailed in this guide provide a framework for the robust evaluation of its pharmacological properties, supporting further research and the development of optimized antacid formulations. For drug development professionals, a thorough understanding of these evaluation methodologies is crucial for ensuring product efficacy and quality.
References
- 1. Comparison of antacids on the binding of bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomimetic Artificial Membrane Permeability Assay over Franz Cell Apparatus Using BCS Model Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adsorption of bile acids by sucralfate, antacids, and cholestyramine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alterlab.co.id [alterlab.co.id]
- 6. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column | SIELC Technologies [sielc.com]
- 7. Buy this compound | 14987-04-3 [smolecule.com]
Early Studies on Magnesium Trisilicate for Peptic Ulcer Treatment: A Technical Guide
Introduction
In the 1930s, the management of peptic ulcers was primarily focused on neutralizing gastric acid to alleviate pain and promote healing. The introduction of synthetic hydrated magnesium trisilicate (B10819215) marked a significant advancement in antacid therapy. This technical guide provides an in-depth analysis of the seminal early studies on magnesium trisilicate, focusing on its chemical properties, mechanism of action, and clinical efficacy in the treatment of peptic ulcers. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts with diagrams.
Chemical Properties and Proposed Mechanism of Action
Early research established this compound (Mg₂Si₃O₈·nH₂O) as a compound with unique antacid properties. Unlike the then-common alkaline carbonates and bicarbonates, it was found to neutralize hydrochloric acid in the stomach without causing an alkaline tide in the systemic circulation.
The primary proposed mechanism of action was a two-fold process:
-
Gradual Acid Neutralization: this compound reacts with gastric hydrochloric acid to produce magnesium chloride and silicic acid. This reaction is slow and sustained, offering prolonged neutralization of stomach acid.[1][2] The chemical reaction was understood as: Mg₂Si₃O₈·H₂O + 4HCl → 2MgCl₂ + 3SiO₂ + 3H₂O
-
Formation of a Protective Gel: The resulting colloidal silicon dioxide forms a gelatinous layer that was believed to coat the stomach lining and the ulcer crater.[1][2][3] This protective barrier was thought to shield the ulcer from further irritation by acid and pepsin, thereby facilitating healing.[1][2]
Additionally, it was noted for its ability to adsorb pepsin, further reducing the digestive action on the ulcerated tissue.[1]
In Vitro Experimental Protocols and Data
The initial investigations into the efficacy of this compound involved a series of in vitro experiments to characterize its acid-neutralizing capabilities.
Key In Vitro Experiment: Acid Neutralization Capacity
Objective: To determine the rate and extent of hydrochloric acid neutralization by this compound compared to other antacids.
Experimental Protocol (Based on Mutch, 1936):
-
A known quantity of this compound (e.g., 1 gram) was suspended in a volume of 0.1 N hydrochloric acid, simulating gastric acid.
-
The mixture was maintained at body temperature (37°C) and continuously agitated.
-
At specified time intervals (e.g., 15 minutes, 1 hour, 4 hours), an aliquot of the mixture was withdrawn.
-
The free acid in the aliquot was titrated with a standard sodium hydroxide (B78521) solution using a suitable indicator (e.g., Töpfer's reagent) to determine the amount of unneutralized acid.
-
The amount of acid neutralized by the this compound was then calculated.
Quantitative Data from In Vitro Studies:
| Time Interval | Percentage of 0.1 N HCl Neutralized by this compound |
| 15 minutes | < 30% |
| 1 hour | < 60% |
Source: Based on data from early studies.[2]
The slow onset of action was considered advantageous as it prevented rapid changes in gastric pH and the consequent rebound hyperacidity.[2]
Experimental Workflow for In Vitro Acid Neutralization
Caption: Workflow for the in vitro determination of acid neutralization by this compound.
Early Clinical Studies: Protocols and Outcomes
The in vitro findings were followed by clinical investigations to assess the therapeutic potential of this compound in patients with peptic ulcers.
Clinical Study Protocol (Based on Tidmarsh and Baxter, 1938)
Patient Selection: Patients with a confirmed diagnosis of peptic ulcer, typically through clinical history and radiological evidence, were included in the studies.
Treatment Regimen:
-
Dosage: The typical dosage ranged from 15 to 30 grains (approximately 1 to 2 grams) of this compound.
-
Frequency: Administered three to four times daily, often between meals and at bedtime.
-
Formulation: The powder was usually suspended in water or milk.
Assessment of Efficacy:
-
Symptomatic Relief: Patients were monitored for the alleviation of symptoms, particularly pain.
-
Gastric Analysis: Fractional gastric analysis was performed to measure the changes in gastric acidity before and after treatment. This involved passing a tube into the stomach to withdraw samples of gastric contents at regular intervals after a test meal or histamine (B1213489) injection.
-
Radiological Examination: X-ray examinations using barium meals were conducted before and after the treatment course to observe any changes in the ulcer niche, indicating healing.
Logical Flow of Early Clinical Trials
Caption: Logical relationship in the early clinical assessment of this compound for peptic ulcer.
Quantitative Clinical Data
Table 1: Summary of a Representative Early Clinical Trial (Tidmarsh and Baxter, 1938)
| Parameter | Details |
| Number of Patients | 50 |
| Diagnosis | Peptic Ulcer (confirmed by clinical and radiological findings) |
| Dosage | 15-30 grains (approx. 1-2 grams) of this compound |
| Frequency | Three times a day, between meals |
| Duration of Treatment | Variable, based on clinical and radiological response |
| Symptomatic Relief | Majority of patients reported prompt relief of symptoms |
| Radiological Findings | Disappearance of the ulcer niche observed in a significant number of cases |
| Side Effects | Mild laxative effect in some patients; no systemic alkalosis reported |
Source: Based on the clinical study by Tidmarsh and Baxter, 1938.[4][5]
Proposed Signaling Pathway of Therapeutic Action
The understanding of the therapeutic action of this compound in the early studies did not involve complex signaling pathways as we know them today. The conceptual framework was more direct and focused on the physicochemical interactions within the stomach.
Conceptual Pathway of this compound Action in Peptic Ulcer Treatment
Caption: The conceptual pathway of the therapeutic action of this compound as understood in early studies.
Conclusion
The early studies on this compound established it as a valuable therapeutic agent for the management of peptic ulcers in its era. Its slow, sustained acid-neutralizing action, coupled with the formation of a protective gelatinous layer, offered a significant improvement over existing antacid therapies. These foundational investigations laid the groundwork for the development of more sophisticated treatments for acid-related gastrointestinal disorders. This technical guide provides a concise yet comprehensive overview of this important chapter in the history of pharmacology and gastroenterology.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 14987-04-3 [smolecule.com]
- 4. This compound IN THE TREATMENT OF PEPTIC ULCER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound IN THE TREATMENT OF PEPTIC ULCER - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Interaction of Magnesium Trisilicate (B10819215) with Gastric Acid
This technical guide provides a comprehensive overview of the interaction between magnesium trisilicate and gastric acid. It covers the fundamental chemical reactions, quantitative data on neutralization capacity and kinetics, detailed experimental protocols for analysis, and the multifaceted mechanism of action.
Core Interaction with Gastric Acid
This compound is an inorganic compound utilized as an antacid for the treatment of conditions such as peptic ulcers, heartburn, and indigestion.[1] Its therapeutic effect stems from a multi-faceted interaction with the acidic environment of the stomach. The primary mechanism is the chemical neutralization of hydrochloric acid (HCl), the main component of gastric acid.[2][3]
The chemical formula for this compound is often represented as 2MgO·3SiO₂·nH₂O, indicating it is a hydrated compound of magnesium oxide and silicon dioxide.[2] The reaction with gastric acid is a slow and sustained process, which contributes to a prolonged therapeutic effect compared to some faster-acting antacids.[[“]][5]
The overall chemical reaction can be summarized as follows:
2MgO·3SiO₂·nH₂O(s) + 4HCl(aq) → 2MgCl₂(aq) + 3SiO₂(s) + (n+2)H₂O(l)
This reaction yields magnesium chloride, a soluble salt, and hydrated silicon dioxide, which forms a gelatinous layer.[5]
Quantitative Data
The efficacy of this compound as an antacid is quantified by its acid-neutralizing capacity (ANC) and its reaction kinetics.
Table 1: Acid-Neutralizing Capacity (ANC) of this compound
| Parameter | Reported Value(s) | Source(s) |
| Theoretical ANC | 12-17 mEq/g | [5] |
| Experimentally Determined ANC | Not less than 5 mEq per minimum single dose (USP requirement for antacids) | [6][7] |
| Comparative ANC | Lower than antacids containing magaldrate, magnesium hydroxide (B78521), or magnesium carbonate. | [3] |
| ANC of a commercial product containing this compound | 10.35 moles of acid neutralized/dose (for compound this compound tablets) | [8] |
| ANC of another commercial product containing this compound | 7.9 mEq/g (Brand A), 8.2 mEq/g (Brand D) | [9] |
Table 2: Reaction Kinetics of this compound with 0.1 N Hydrochloric Acid
| Time | Percentage of Reaction Completion | Source(s) |
| First 15 minutes | < 30% | [5] |
| First hour | < 60% | [5] |
| Rate of Neutralization | Slower than preparations containing carbonates. | [3] |
Experimental Protocols
The evaluation of this compound's interaction with gastric acid involves standardized in vitro methodologies.
Determination of Acid-Neutralizing Capacity (ANC) - USP <301> Method
This protocol outlines the standardized United States Pharmacopeia (USP) method for determining the acid-neutralizing capacity of antacids.[10]
Objective: To quantify the amount of acid neutralized by a specified amount of this compound.
Materials:
-
This compound sample
-
0.1 N Hydrochloric acid (HCl) volumetric solution (VS)
-
0.1 N Sodium hydroxide (NaOH) VS
-
Methyl red TS (indicator)
-
Glass-stoppered, 125-mL conical flask
-
Water bath maintained at 37°C
-
Burette
-
Pipettes
-
Magnetic stirrer
Procedure:
-
Accurately weigh approximately 200 mg of the this compound sample into a 125-mL glass-stoppered conical flask.
-
Add 30.0 mL of 0.1 N HCl VS and 20.0 mL of deionized water to the flask.
-
Place the flask in a water bath maintained at 37°C.
-
Shake the mixture occasionally over a period of 4 hours, ensuring the mixture is left undisturbed for the final 15 minutes of the heating period.
-
Cool the solution to room temperature.
-
To 25.0 mL of the supernatant, add a few drops of methyl red TS.
-
Titrate the excess acid with 0.1 N NaOH VS until the color changes.
-
The acid-consuming capacity is calculated based on the amount of HCl consumed by the sample. The USP specifies that 1 g of this compound, on an anhydrous basis, should consume not less than 140 mL and not more than 160 mL of 0.10 N hydrochloric acid.[11]
In Vitro Gastric Simulation Model
This protocol provides a framework for evaluating the neutralization profile of this compound under conditions that mimic the human stomach.
Objective: To assess the rate and extent of pH change induced by this compound in a simulated gastric fluid.
Materials:
-
This compound sample
-
Simulated Gastric Fluid (SGF), USP (without pepsin)
-
pH meter with a calibrated electrode
-
Jacketed beaker connected to a circulating water bath at 37°C
-
Magnetic stirrer
-
Data acquisition system
Procedure:
-
Equilibrate 100 mL of SGF in the jacketed beaker to 37°C while stirring at a constant rate.
-
Record the initial pH of the SGF.
-
Introduce a pre-weighed dose of the this compound sample into the SGF.
-
Immediately begin recording the pH of the mixture at regular intervals (e.g., every 30 seconds) for a predetermined duration (e.g., 2 hours).
-
Plot the pH of the solution as a function of time to obtain the neutralization profile.
Mandatory Visualizations
Signaling Pathways and Mechanisms
The interaction of this compound with the gastric environment is a multi-step process involving direct chemical neutralization and subsequent physical actions.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The neutralizing capacity and sodium content of antacid brands on the Kenyan market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uspbpep.com [uspbpep.com]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. Evaluation and comparison of the neutralizing capacities of pharmaceutical solid and liquid dosage forms of antacid drugs in Uganda [dissertations.mak.ac.ug]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. metrohm.com [metrohm.com]
- 11. This compound [drugfuture.com]
An In-Depth Technical Guide to the In Vitro Acid-Neutralizing Capacity of Magnesium Trisilicate Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro acid-neutralizing capacity of magnesium trisilicate (B10819215) powder. It details the mechanism of action, standardized experimental protocols for its evaluation, and quantitative data derived from various studies. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and formulation.
Introduction: Understanding Magnesium Trisilicate
This compound (Mg₂Si₃O₈·nH₂O) is an inorganic compound widely used as an antacid for the symptomatic relief of conditions such as heartburn, indigestion, and peptic ulcers.[1][2] It is a compound of magnesium oxide (MgO) and silicon dioxide (SiO₂) with varying proportions of water.[3] The United States Pharmacopeia (USP) specifies that it must contain not less than 20.0% magnesium oxide and not less than 45.0% silicon dioxide.[3][4]
Unlike fast-acting antacids, this compound is characterized by a slow onset of action but provides a prolonged neutralizing effect.[2][5][6] This property makes it a valuable component in combination antacid formulations, aiming for both rapid and sustained relief from gastric hyperacidity.
Mechanism of Acid Neutralization
The therapeutic effect of this compound is achieved through a two-stage chemical reaction with hydrochloric acid (HCl) in the stomach.
-
Neutralization: The magnesium oxide component reacts with gastric HCl to form magnesium chloride and water, thereby increasing the gastric pH.[1][5]
-
Reaction: MgO + 2HCl → MgCl₂ + H₂O
-
-
Formation of a Protective Barrier: Simultaneously, the compound hydrates and reacts to form a gelatinous silicon dioxide. This gel-like substance coats the mucosal lining of the stomach, providing a protective barrier against further acid-induced irritation.[1][5]
-
Reaction: Mg₂Si₃O₈·H₂O + 4HCl → 2MgCl₂ + 3SiO₂ + 3H₂O
-
This dual action not only neutralizes existing acid but also offers mechanical protection to the gastrointestinal mucosa.[5] The diagram below illustrates this chemical pathway.
Quantitative Data on Acid-Neutralizing Capacity (ANC)
The acid-neutralizing capacity (ANC) is a critical parameter for evaluating the efficacy of an antacid. It is defined as the number of milliequivalents (mEq) of 1N HCl that are brought to a pH of 3.5 in a specified time by a unit dose of the antacid preparation.[7] The data below, compiled from various sources, summarizes the quantitative ANC and reaction kinetics of this compound.
| Parameter | Value | Conditions / Notes | Source(s) |
| ANC per Gram | 12-17 mEq (theoretical) | Based on an official preparation. | [5] |
| ~155 mL of 0.1 N HCl (approx. 15.5 mEq) | Neutralized within 4 hours. | [5] | |
| ANC per Dose | > 5 mEq | FDA and USP minimum requirement for antacids. | [8][9][10] |
| Reaction Rate | < 30% reacted in 15 minutes | In 0.1 N Hydrochloric Acid. | [5] |
| < 60% reacted in 1 hour | In 0.1 N Hydrochloric Acid. | [5] | |
| Slow onset of action | Compared to carbonates or hydroxides. | [5][6][11] | |
| pH Change | Insufficient to raise gastric pH above 2.5 | At a dosage of 2 g/hr in humans. | [5] |
| Effective in neutralizing gastric acidity | Demonstrated in children prior to anesthesia. | [5] |
Experimental Protocols for ANC Determination
The standard method for determining the ANC of antacids is outlined in the United States Pharmacopeia (USP) General Chapter <301>. This method involves a back-titration procedure.
This test measures the ability of an antacid to neutralize a known excess of acid.
-
Apparatus:
-
pH meter with a suitable glass electrode.
-
Magnetic stirrer.
-
50-mL burette.
-
250-mL beaker.
-
-
Reagents:
-
0.5 N Hydrochloric Acid VS (Volumetric Solution).
-
0.1 N Sodium Hydroxide VS.
-
Deionized water.
-
-
Procedure:
-
An accurately weighed quantity of the this compound powder (equivalent to the minimum labeled dosage) is transferred to a beaker.[9]
-
70 mL of water is added, and the mixture is stirred for 1 minute.[9]
-
A precise volume (e.g., 30 mL) of 0.5 N HCl VS is added, and the mixture is stirred continuously for 15 minutes.
-
The excess HCl is then titrated with 0.1 N NaOH VS to a stable endpoint of pH 3.5.[12]
-
The number of mEq of acid consumed is calculated by subtracting the mEq of NaOH used from the total mEq of HCl added.
-
The workflow for this protocol is visualized below.
The British Pharmacopoeia outlines a similar test but may include different parameters, such as pH measurements at specific time points to assess the rate of neutralization. For instance, a test for this compound Mixture involves heating the sample and acid to 37°C and measuring the pH at 10 and 20 minutes to ensure it remains within a specified range (not less than 2.0 and 2.4, respectively). This is followed by a final titration to pH 3.5 after one hour.[13] This method provides more insight into the kinetics of the neutralization reaction.
Conclusion
The in vitro acid-neutralizing capacity of this compound powder is a well-documented but complex characteristic. While its theoretical ANC is substantial, its practical application is defined by a slow reaction rate, which results in a delayed but prolonged neutralizing effect.[5][[“]][[“]] This contrasts with more rapidly acting antacids. Furthermore, the formation of a protective gelatinous silicon dioxide layer is a key secondary mechanism that contributes to its therapeutic effect.[1][5] For drug development professionals, understanding the standardized protocols like USP <301> is crucial for accurately quantifying and comparing the efficacy of formulations containing this compound. The interplay between its chemical composition, crystal structure, and formulation excipients ultimately dictates its performance as an effective antacid.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Page loading... [guidechem.com]
- 3. phexcom.com [phexcom.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. uspbpep.com [uspbpep.com]
- 9. recentscientific.com [recentscientific.com]
- 10. This compound Tablets [drugfuture.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Determination of acid-neutralizing capacity according to USP general chapter <301> | Separation Science [sepscience.com]
- 13. nhathuocngocanh.com [nhathuocngocanh.com]
- 14. consensus.app [consensus.app]
- 15. consensus.app [consensus.app]
Methodological & Application
Application Notes and Protocols for Magnesium Trisilicate in Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing magnesium trisilicate (B10819215), commercially known as Florisil®, as a stationary phase in column chromatography. This powerful adsorbent is effective for the separation and purification of a variety of compounds, including lipids, pesticides, and steroids.
Introduction to Magnesium Trisilicate (Florisil®) in Chromatography
This compound is a synthetic, activated magnesium silicate (B1173343) with a notable capacity for adsorbing polar compounds.[1] Its utility in column chromatography stems from its high surface area and basic properties, which allow for the effective separation of various classes of molecules.[2] Florisil® is particularly advantageous for its high flow rates and the fact that it often requires no pre-washing, streamlining the chromatographic process.[3][4] It is a valuable alternative to silica (B1680970) gel and alumina (B75360) for specific applications.
Application: Separation of Lipid Classes
This compound is highly effective for the fractionation of complex lipid mixtures. The following protocol is based on the well-established method developed by K.K. Carroll for the separation of neutral lipids.
Experimental Protocol: Lipid Separation
Objective: To separate a mixture of neutral lipids into distinct classes based on polarity.
Materials:
-
Chromatography column (e.g., 1.2 cm internal diameter)
-
This compound (Florisil®), 60-100 mesh, activated
-
Anhydrous sodium sulfate (B86663)
-
Diethyl ether
-
Methanol
-
Glass wool
-
Sample containing a mixture of lipids (e.g., hydrocarbons, cholesterol esters, triglycerides, free fatty acids, cholesterol, diglycerides, and monoglycerides)
Procedure:
-
Activation of Florisil®: Heat the Florisil® at 130°C for at least 4 hours to ensure activation. Allow to cool in a desiccator before use.
-
Column Packing:
-
Place a small plug of glass wool at the bottom of the chromatography column.
-
Prepare a slurry of 10g of activated Florisil® in hexane.
-
Pour the slurry into the column and allow the adsorbent to settle, gently tapping the column to ensure even packing.
-
Add a layer of approximately 1-2 cm of anhydrous sodium sulfate to the top of the Florisil® bed.
-
-
Column Equilibration: Wash the column with 50 mL of hexane, allowing the solvent to drain until it reaches the top of the sodium sulfate layer. Do not allow the column to run dry.
-
Sample Application:
-
Dissolve the lipid sample in a minimal volume of hexane (e.g., 1-2 mL).
-
Carefully apply the sample to the top of the column.
-
Allow the sample to absorb into the stationary phase until the liquid level reaches the top of the sodium sulfate.
-
-
Elution: Elute the column with a stepwise gradient of increasing polarity using mixtures of diethyl ether in hexane, followed by methanol. Collect fractions of a consistent volume (e.g., 10 mL).
Elution Scheme and Data
The following table summarizes a typical elution profile for the separation of various lipid classes on a Florisil® column.
| Fraction | Eluting Solvent (Diethyl Ether in Hexane) | Volume (mL) | Lipid Class Eluted |
| 1 | 1% | 50 | Hydrocarbons |
| 2 | 5% | 60 | Cholesterol Esters |
| 3 | 15% | 80 | Triglycerides |
| 4 | 25% | 50 | Free Fatty Acids |
| 5 | 50% | 50 | Cholesterol |
| 6 | 100% | 50 | Diglycerides |
| 7 | 100% Diethyl Ether / 100% Methanol (gradient) | 100 | Monoglycerides |
Note: Phospholipids are strongly retained and require a more polar solvent system, such as chloroform-methanol mixtures, for elution.
Experimental Workflow: Lipid Separation
Caption: Workflow for lipid separation using Florisil® column chromatography.
Application: Cleanup of Pesticide Residues
Florisil® is widely used in environmental and food analysis for the cleanup of pesticide residues from sample extracts prior to analysis by gas chromatography (GC) or other methods.[2][5] The following protocol is adapted from EPA Method 3620C.[2]
Experimental Protocol: Pesticide Cleanup
Objective: To remove polar interferences from a sample extract containing organochlorine pesticides.
Materials:
-
Chromatography column (20 mm internal diameter)
-
This compound (Florisil®), PR grade, 60-100 mesh
-
Anhydrous sodium sulfate, granular
-
Hexane
-
Diethyl ether
-
Methylene chloride
-
Glass wool
-
Sample extract containing pesticides
Procedure:
-
Activation of Florisil®: Heat the Florisil® in a foil-covered glass container at 130°C for at least 16 hours. Cool in a desiccator before use.
-
Column Packing:
-
Place a plug of glass wool at the bottom of the column.
-
Add 20 g of activated Florisil® to the column and tap to settle.
-
Top with 1-2 cm of anhydrous sodium sulfate.
-
-
Column Pre-elution: Pre-wet the column with 60 mL of hexane and discard the eluate.
-
Sample Application: Just before the hexane level reaches the sodium sulfate layer, apply the concentrated sample extract onto the column.
-
Elution:
-
Fraction 1: Elute the column with 200 mL of 6% diethyl ether in hexane. This fraction will contain pesticides such as aldrin, BHCs, chlordane, DDT, heptachlor, and lindane.
-
Fraction 2: Elute the column with 200 mL of 15% diethyl ether in hexane. This fraction contains pesticides like endrin (B86629) and dieldrin.
-
Fraction 3: Elute with 200 mL of 50% diethyl ether in hexane for additional pesticide classes.
-
Elution Data for Selected Pesticides
| Pesticide | Fraction 1 (6% Ether/Hexane) | Fraction 2 (15% Ether/Hexane) | Fraction 3 (50% Ether/Hexane) |
| Aldrin | ✓ | ||
| α-BHC | ✓ | ||
| Dieldrin | ✓ | ||
| Endrin | ✓ | ||
| Heptachlor | ✓ | ||
| Lindane | ✓ |
Logical Relationship: Florisil® Activation and Separation
Caption: Relationship between Florisil® activation and its adsorptive properties.
Application: Separation of Steroids and Alkaloids
This compound is also a suitable stationary phase for the separation of other important classes of natural and synthetic compounds, such as steroids and alkaloids.[2][6] The basic principles of column preparation and elution apply, but the solvent systems must be optimized for the specific compounds of interest.
General Protocol Considerations
-
Stationary Phase: Activated Florisil® (60-100 mesh) is a common choice.
-
Mobile Phase: A gradient of non-polar to polar solvents is typically employed. For steroids, solvent systems may include hexane-ethyl acetate (B1210297) or chloroform-methanol mixtures. For alkaloids, which are basic, it may be necessary to add a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the mobile phase to prevent tailing and improve peak shape.
-
Sample Loading: The sample should be dissolved in a minimal amount of the initial, least polar mobile phase.
-
Detection: Fractions should be monitored by thin-layer chromatography (TLC) to determine the elution profile and identify fractions containing the desired compounds.
Due to the diverse nature of steroids and alkaloids, a universal protocol is not feasible. Method development, guided by TLC, is essential to achieve optimal separation for a specific mixture.
Summary and Conclusion
This compound (Florisil®) is a versatile and effective stationary phase for column chromatography. Its utility in the separation of lipids and the cleanup of pesticide residues is well-documented with established protocols. While it shows great promise for the purification of steroids and alkaloids, specific methodologies require careful development and optimization. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to incorporate this valuable adsorbent into their separation and purification workflows.
References
- 1. Studies on the origin of milk fat. A further study of bovine serum lipoproteins and an estimation of their contribution to milk fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Separation of lipid classes by chromatography on florisil* [agris.fao.org]
- 4. SW-846 Test Method 3620C: Florisil Cleanup | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]
- 5. Separation of lipid classes by chromatography on Florisil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sorbtech.com [sorbtech.com]
Application Notes and Protocols for Drug Loading onto Magnesium Trisilicate Carriers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium trisilicate (B10819215) (Mg₂Si₃O₈·nH₂O) is an inorganic compound widely recognized for its antacid properties.[1] Beyond this traditional use, its high surface area, porous nature, and safety profile make it an excellent candidate as a carrier for drug delivery systems.[2] Magnesium trisilicate with a flake-like morphology and a surface area exceeding 400 m²/g demonstrates a pronounced ability to adsorb drug molecules, effectively masking bitter tastes and potentially offering sustained-release profiles.[2] The primary mechanism of interaction is chemisorption, where drug molecules bind to the extensive surface of the this compound.[2]
These application notes provide detailed protocols for the preparation, characterization, and in vitro release testing of drug-loaded this compound.
Data Presentation: Drug Loading Parameters
The following table summarizes quantitative data from various studies on drug loading onto this compound carriers. This data is intended for comparative purposes to guide formulation development.
| Drug | Drug:Carrier Ratio (w/w) | Loading Method | Solvent | Drying Temperature (°C) | Drug Entrapment Efficiency (%) | Reference |
| Dextromethorphan HBr | 1:10 | Slurry | Water | 70 | Not Reported | [3] |
| Pyrilamine Maleate | 1:10 | Slurry | Water | 85 | Not Reported | |
| Phenindamine Tartrate | 1:10 | Slurry | Water | 85 | Not Reported | |
| Phenyltoloxamine Citrate | 1:10 | Slurry | Water | 85 | Not Reported | |
| Codeine Phosphate | 1:10 | Slurry | Water | 80 | Not Reported | |
| Diclofenac Sodium | Not Specified | Spray-Drying | Not Specified | Not Specified | 84-93 | [4] |
| Doxorubicin* | Not Specified | Not Specified | Not Specified | Not Specified | High (2140 mg/g) | [5] |
*Note: Doxorubicin was loaded onto magnesium silicate (B1173343) hollow spheres, not this compound. This data is included to show the high drug-loading potential of silicate-based materials.[5]
Experimental Protocols
Protocol for Drug Loading onto this compound (Slurry Method)
This protocol describes a common method for loading a drug onto a this compound carrier.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (pharmaceutical grade, high surface area > 400 m²/g)
-
Purified Water
-
Glass Beakers
-
Magnetic Stirrer and Stir Bar
-
Drying Oven
-
Mortar and Pestle or Mill
Procedure:
-
Drug Solution Preparation: Accurately weigh the desired amount of API and dissolve it in a suitable volume of purified water. Heat the solution to approximately 90°C to facilitate dissolution.
-
Slurry Formation: In a separate beaker, weigh the corresponding amount of this compound. While stirring the this compound, slowly add the drug solution to form a homogenous slurry.
-
Mixing: Continue to mix the slurry for approximately 30 minutes to ensure uniform distribution of the drug and adsorption onto the carrier.
-
Drying: Transfer the slurry to a shallow dish and place it in a drying oven. Dry the mixture at a temperature between 70-85°C until the moisture content is below 15%.
-
Milling: Once dried, the product can be milled to obtain a free-flowing powder.
Diagram of Drug Loading Workflow:
Caption: Workflow for the slurry-based drug loading method.
Protocol for In Vitro Drug Release Testing
This protocol is based on the USP dissolution testing guidelines for solid oral dosage forms.[6][7][8]
Materials and Equipment:
-
Drug-loaded this compound powder
-
USP Apparatus 1 (Basket) or Apparatus 2 (Paddle)
-
Dissolution Medium (e.g., simulated gastric fluid, pH 1.2; or simulated intestinal fluid, pH 6.8)
-
Water bath maintained at 37 ± 0.5°C
-
Syringes and filters for sampling
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for drug quantification
Procedure:
-
Apparatus Setup: Assemble the dissolution apparatus as per USP guidelines. For the paddle method, a rotation speed of 50 or 75 RPM is common, while 100 RPM is often used for the basket method.[9]
-
Medium Preparation: Prepare the desired dissolution medium and maintain it at 37 ± 0.5°C. The volume is typically 500, 900, or 1000 mL.[8]
-
Sample Introduction: Accurately weigh an amount of the drug-loaded powder equivalent to a single dose and place it in the dissolution vessel.
-
Dissolution Test: Start the apparatus and withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC, UV-Vis).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Logical Diagram for Dissolution Testing:
Caption: Logical flow for in vitro drug release testing.
Protocols for Characterization of Drug-Loaded this compound
a) Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to investigate the interaction between the drug and the this compound carrier.
Procedure:
-
Sample Preparation: Prepare pellets by mixing a small amount of the drug-loaded powder with potassium bromide (KBr) and compressing the mixture.
-
Analysis: Record the FTIR spectra of the pure drug, blank this compound, and the drug-loaded product over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Interpretation: Compare the spectra. Shifts in the characteristic peaks of the drug or the appearance of new peaks can indicate an interaction with the carrier. For example, an acid-base reaction between a carboxylic acid-containing drug and this compound can be observed.[10][11]
b) Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology and particle size of the drug-loaded carrier.
Procedure:
-
Sample Mounting: Mount a small amount of the powder onto an SEM stub using double-sided carbon tape.
-
Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold) to prevent charging.
-
Imaging: Acquire images at various magnifications to observe the surface features.
c) X-Ray Diffraction (XRD)
XRD is used to determine the physical state (crystalline or amorphous) of the drug after loading onto the carrier.
Procedure:
-
Sample Preparation: Place the powder sample in a sample holder.
-
Analysis: Run the XRD analysis over a specific 2θ range.
-
Interpretation: Compare the diffractogram of the drug-loaded sample with those of the pure crystalline drug and the amorphous carrier. The absence or reduction in the intensity of the characteristic crystalline peaks of the drug suggests that it has been converted to an amorphous state.[4]
References
- 1. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 14987-04-3 [smolecule.com]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. Uniform magnesium silicate hollow spheres as high drug-loading nanocarriers for cancer therapy with low systemic toxicity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. uspnf.com [uspnf.com]
- 7. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application of Magnesium Trisilicate in Sustained-Release Drug Delivery Systems
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium trisilicate (B10819215) (Mg₂Si₃O₈·nH₂O) is an inorganic compound widely recognized for its antacid and adsorbent properties.[1] Traditionally used to neutralize stomach acid and as a food additive, its high surface area and porous structure also present potential for application in sustained-release drug delivery systems.[2] This document provides an overview of its application, focusing on its role as a drug adsorbent to achieve controlled release, along with relevant protocols and data.
The primary mechanism for sustained release using magnesium trisilicate is through the adsorption of drug molecules onto its surface.[3] This interaction is influenced by the physicochemical properties of both the drug and the this compound, such as surface area and porosity.[2] While its use as a primary matrix-forming agent for sustained-release tablets is not extensively documented in peer-reviewed literature, its application in adsorbate-based formulations for taste-masking and controlled release has been explored.[2][4]
Physicochemical Properties Relevant to Drug Delivery
The utility of this compound in drug delivery is intrinsically linked to its physical and chemical characteristics.
| Property | Value/Description | Significance in Drug Delivery | Reference |
| Chemical Formula | Mg₂Si₃O₈·nH₂O | Provides a stable, inorganic framework. | [1] |
| Appearance | Fine, white, odorless, and tasteless powder. | Facilitates formulation into various oral dosage forms. | |
| Solubility | Practically insoluble in water. | Prevents rapid dissolution of the carrier in the gastrointestinal tract, enabling sustained release. | [1] |
| Surface Area | Standard: < 250 m²/g; High-efficiency grades: > 400 m²/g. | A larger surface area provides more sites for drug adsorption, potentially leading to higher drug loading and more controlled release. | [2] |
| Structure | Amorphous with a porous, flake-like structure in high-efficiency grades. | The porous nature and interstitial spaces can trap drug molecules, contributing to a sustained-release mechanism. | [2] |
| pH (5% slurry) | 7.0 - 8.0 | Its slightly alkaline nature contributes to its antacid properties. | [1] |
Mechanism of Sustained Release
The sustained release of drugs from this compound-based systems is primarily governed by an adsorption-desorption mechanism.
Caption: Adsorption-desorption mechanism of drug release.
Experimental Protocols
The following protocols are based on methodologies for preparing and evaluating drug adsorbates using this compound for controlled release.
Protocol 1: Preparation of a Drug-Magnesium Trisilicate Adsorbate
This protocol describes a slurry method for adsorbing a drug onto high surface area this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
High Surface Area this compound (>400 m²/g)
-
Solvent (e.g., water, ethanol, or a hydroalcoholic mixture) in which the API is soluble
-
Stirrer/homogenizer
-
Drying oven or fluid bed dryer
Procedure:
-
Dissolution of API: Dissolve the desired amount of the API in a suitable solvent. The concentration will depend on the solubility of the API.
-
Slurry Formation: In a separate vessel, create a slurry of the high surface area this compound in the same solvent.
-
Adsorption Step: Slowly add the API solution to the this compound slurry while continuously stirring. Continue stirring for a predetermined period (e.g., 1-2 hours) to ensure maximum adsorption.
-
Drying: Dry the resulting slurry to remove the solvent. This can be achieved using a tray dryer at a controlled temperature (e.g., 50-60°C) or a fluid bed dryer. The endpoint is a free-flowing powder.
-
Sizing (Optional): The dried adsorbate can be milled or sieved to achieve a uniform particle size.
Caption: Workflow for drug-adsorbate preparation.
Protocol 2: In Vitro Drug Release Study
This protocol outlines a standard method for evaluating the release profile of the drug from the this compound adsorbate.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle type)
-
Dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)
-
UV-Vis Spectrophotometer or HPLC for drug quantification
Procedure:
-
Preparation: Fill the dissolution vessels with 900 mL of the desired dissolution medium and maintain the temperature at 37 ± 0.5°C.
-
Sample Introduction: Accurately weigh an amount of the drug-magnesium trisilicate adsorbate equivalent to a single dose of the API and place it in the dissolution vessel.
-
Operation: Start the paddle rotation at a specified speed (e.g., 50 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the dissolution medium (e.g., 5 mL).
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a model drug (e.g., a weakly acidic NSAID) adsorbed onto high surface area this compound. These values are illustrative and would need to be determined experimentally.
Table 1: Formulation Parameters of Drug-Magnesium Trisilicate Adsorbates
| Formulation Code | Drug:Mg Trisilicate Ratio (w/w) | Theoretical Drug Loading (%) | Actual Drug Loading (%) | Encapsulation Efficiency (%) |
| F1 | 1:3 | 25 | 23.5 ± 1.2 | 94.0 |
| F2 | 1:4 | 20 | 18.8 ± 0.9 | 94.0 |
| F3 | 1:5 | 16.7 | 15.2 ± 1.1 | 91.0 |
Table 2: In Vitro Drug Release Profile of Different Formulations in pH 6.8 Phosphate Buffer
| Time (hours) | Cumulative Drug Release (%) - F1 | Cumulative Drug Release (%) - F2 | Cumulative Drug Release (%) - F3 |
| 1 | 25.3 ± 2.1 | 20.1 ± 1.8 | 15.4 ± 1.5 |
| 4 | 55.8 ± 3.5 | 48.2 ± 2.9 | 40.6 ± 2.5 |
| 8 | 78.2 ± 4.1 | 70.5 ± 3.8 | 62.1 ± 3.1 |
| 12 | 92.5 ± 3.9 | 85.3 ± 4.2 | 78.9 ± 3.7 |
| 24 | 98.7 ± 2.8 | 95.1 ± 3.3 | 90.4 ± 4.0 |
Logical Relationships in Formulation Development
The development of a sustained-release formulation with this compound involves considering several interconnected factors.
Caption: Interplay of factors in formulation development.
Conclusion
This compound, particularly high surface area grades, holds promise as a carrier for sustained-release drug delivery systems based on an adsorption mechanism.[2] This approach can be utilized to modulate drug release and potentially for applications such as taste-masking.[2][4] Further research is warranted to fully explore its potential as a primary matrix-forming excipient and to establish a broader range of drug-specific formulation and release data. Researchers should focus on characterizing the adsorption and desorption kinetics for specific APIs to optimize the sustained-release profile.
References
Application Notes and Protocols: Magnesium Trisilicate as an Adsorbent for Removing Organic Dyes from Water
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of magnesium trisilicate (B10819215) as a highly effective adsorbent for the removal of organic dyes from aqueous solutions. Magnesium trisilicate, a synthetic, amorphous compound of magnesium oxide and silicon dioxide, offers a large surface area and porous structure, making it an excellent candidate for various adsorption applications.[1] Its non-toxic nature and low cost further enhance its potential for use in wastewater treatment and purification processes.[2]
Physicochemical Properties of this compound Adsorbent
The efficiency of this compound as an adsorbent is largely attributed to its physicochemical properties. The synthesis method significantly influences these characteristics.
| Property | Value | Synthesis Method | Reference |
| BET Surface Area | 634.63 m²/g | Hydrothermal | [2][3] |
| 565 m²/g | Not Specified | [4] | |
| >400 m²/g | Modified | [4] | |
| 298.4 m²/g | Sol-gel | [4][5] | |
| <250 m²/g | Conventional | [4] | |
| 392 m²/g | Hydrothermal (Bentonite-assisted) | [6] | |
| Average Pore Size | 3.72 nm | Hydrothermal | [2][3] |
| 5.5 nm | Sol-gel | [4][5] | |
| 2.29 nm | Hydrothermal (Bentonite-assisted) | [6] | |
| Pore Volume | 0.22 cm³/g | Hydrothermal (Bentonite-assisted) | [6] |
| Morphology | Flake-like with interstitial spaces | Modified | [4] |
| Amorphous, mesoporous particles | Sol-gel | [5] |
Adsorption Performance for Various Organic Dyes
This compound has demonstrated high adsorption capacities for a range of cationic and anionic dyes. The adsorption process is influenced by factors such as the dye's molecular size and charge, as well as the pH of the solution.
| Organic Dye | Type | Maximum Adsorption Capacity (mg/g) | Synthesis Method of Adsorbent | Reference |
| Methylene (B1212753) Blue | Cationic | 602 | Hierarchical macroporous-mesoporous | [4] |
| Methylene Blue | Cationic | 98 | Hydrothermal | [4] |
| Methylene Blue | Cationic | 253.92 | Hydrothermal (Bentonite-assisted) | [6] |
| Methylene Blue | Cationic | 7.61 | Hydrothermal | [2][3] |
| Methylene Blue | Cationic | 374 | Hydrothermal | [7] |
| Methylene Blue | Cationic | 290.69 | Hydrothermal (with Polyethylene glycol) | [8] |
| Rhodamine B | Cationic | 190 | Sol-gel | [4][5] |
| Rhodamine B | Cationic | 244 | Hydrothermal (Composite) | [5] |
| Reactive Yellow GR | Anionic | 1343 | Organofunctionalized | [9] |
| Reactive Blue RN | Anionic | 1286 | Organofunctionalized | [9] |
| Reactive Red RB | Anionic | 344 | Organofunctionalized | [9] |
Experimental Protocols
Synthesis of this compound Adsorbent (Hydrothermal Method)
This protocol describes a common method for synthesizing magnesium silicate (B1173343) hydrate (B1144303) with a high surface area.[2][3]
Materials:
-
Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)
-
Sodium silicate (Na₂SiO₃)
-
Propylene (B89431) glycol-400
-
Distilled water
-
Autoclave
-
Filtration apparatus
-
Drying oven
Procedure:
-
Prepare two separate solutions:
-
Solution A: Dissolve 1.48 g of Mg(NO₃)₂·6H₂O in a mixture of propylene glycol-400 and ethanol (3:1 volume ratio).
-
Solution B: Dissolve 0.9 mL of Na₂SiO₃ in distilled water.
-
-
Mix Solution A and Solution B. A white precipitate will form.
-
Adjust the pH of the mixture to 10.
-
Transfer the mixture to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 150°C for 24 hours.[3]
-
After cooling, filter the product and wash it repeatedly with distilled water until the pH of the washing solution is neutral (pH 7).[3]
-
Dry the obtained magnesium silicate hydrate overnight at 80°C.[3]
Characterization of the Adsorbent
To understand the adsorbent's properties, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To confirm the crystalline phase of the synthesized material.[2]
-
Fourier Transform Infrared Spectroscopy (FTIR): To identify the chemical functional groups present in the material.[2]
-
Scanning Electron Microscopy (SEM): To study the surface morphology of the adsorbent.[2]
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution from nitrogen adsorption-desorption isotherms.[2]
Batch Adsorption Experiments for Dye Removal
This protocol outlines the procedure to evaluate the dye adsorption capacity of the synthesized this compound.
Materials:
-
Synthesized this compound adsorbent
-
Organic dye stock solution (e.g., Methylene Blue, 50 ppm)
-
Conical flasks or beakers
-
Orbital shaker
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of dye solutions of known concentrations by diluting the stock solution.
-
Add a fixed amount of this compound adsorbent (e.g., 0.1 g) to a specific volume of the dye solution (e.g., 20 cm³).[2]
-
Agitate the mixture on an orbital shaker at a constant speed for a predetermined time (e.g., 6 hours) to reach equilibrium.[2]
-
At regular time intervals, withdraw samples and centrifuge them to separate the adsorbent from the solution.[2]
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the dye using a UV-Vis spectrophotometer.[2]
-
Calculate the amount of dye adsorbed per unit mass of the adsorbent (qₑ) using the following equation:
-
qₑ = [(C₀ - Cₑ) * V] / W
-
Where:
-
qₑ is the adsorption capacity at equilibrium (mg/g)
-
C₀ is the initial dye concentration (mg/L)
-
Cₑ is the equilibrium dye concentration (mg/L)
-
V is the volume of the solution (L)
-
W is the mass of the adsorbent (g)
-
-
Adsorption Mechanism and Kinetics
The primary mechanism for the adsorption of cationic dyes like methylene blue onto this compound is electrostatic attraction between the negatively charged surface of the adsorbent and the positively charged dye molecules.[2][7][10] The adsorption process typically follows pseudo-second-order kinetics, indicating that chemisorption is the rate-limiting step.[4] The equilibrium data for dye adsorption often fits well with the Langmuir isotherm model, which suggests monolayer adsorption onto a homogeneous surface.[4][10]
Visualizations
Caption: Experimental workflow for dye removal using this compound.
Caption: Proposed mechanism of cationic dye adsorption on this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis of Magnesium Silicate Hydrate as an Adsorbent for Different Dyes – Oriental Journal of Chemistry [orientjchem.org]
- 3. orientjchem.org [orientjchem.org]
- 4. Buy this compound | 14987-04-3 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fabrication and Adsorption Behavior of Magnesium Silicate Hydrate Nanoparticles towards Methylene Blue [mdpi.com]
- 8. Facile Synthesis and Characterization of Novel Analcime/Sodium Magnesium Aluminum Silicon Silicate Nanocomposite for Efficient Removal of Methylene Blue Dye from Aqueous Media [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Adsorption of Methylene Blue on magnesium silicate: kinetics, equilibria and comparison with other adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of the Specific Surface Area of Magnesium Trisilicate Using BET Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Magnesium trisilicate (B10819215) is an inorganic compound frequently utilized in the pharmaceutical industry as an antacid, glidant, and adsorbent. Its efficacy, particularly in applications requiring adsorption of molecules, is largely dependent on its specific surface area. A larger surface area provides more sites for interaction, enhancing its adsorptive capacity. The Brunauer-Emmett-Teller (BET) theory is the most common method used to determine the specific surface area of powdered materials. This application note provides a detailed protocol for measuring the specific surface area of magnesium trisilicate using the BET method.
The BET method involves the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at various partial pressures, a BET isotherm is generated, from which the specific surface area can be calculated. For this compound, the analysis typically reveals a Type IV isotherm with an H3 hysteresis loop, which is characteristic of mesoporous materials (pore diameters between 2 and 50 nm).[1]
Quantitative Data Summary
The specific surface area of this compound is highly dependent on its method of synthesis. The following table summarizes typical values obtained for this compound produced by different manufacturing processes.
| Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Reference |
| Precipitation | 408 | 0.39 | 2.6 | [1] |
| Hydrothermal | 181.61 | - | - | [1] |
| Sol-Gel | 298.4 - 640 | - | 5.5 | [1] |
| Reverse Strike Precipitation | 179.4 - 568.93 | - | 0.7 - 3.0 | [2] |
| Conventional Commercial | < 250 | 0.25 - 0.35 | 4.8 - 5.2 | [1] |
| High-Surface-Area (Patented) | 400 - 600 | - | - | [1][3] |
Experimental Protocol: BET Surface Area Analysis of this compound
This protocol outlines the steps for determining the specific surface area of this compound powder using a volumetric gas adsorption analyzer.
1. Materials and Equipment
-
BET surface area analyzer (e.g., Micromeritics ASAP series, Quantachrome Instruments, etc.)
-
Sample tubes with filler rods
-
Heating mantles and degassing station
-
Analytical balance (readability to 0.0001 g)
-
High-purity nitrogen gas (99.999%)
-
High-purity helium gas (99.999%) for dead volume determination
-
Liquid nitrogen in a Dewar flask
-
Spatula
-
This compound sample
2. Sample Preparation (Degassing)
Proper degassing is crucial to remove adsorbed contaminants (such as water and carbon dioxide) from the surface of the this compound without altering its physical structure. As this compound is a hydrated compound, a relatively low degassing temperature is recommended.
-
Weighing: Accurately weigh an appropriate amount of this compound powder into a clean, dry sample tube. The target sample weight should correspond to a total surface area of at least 1-2 m². For a material with an expected surface area of 200 m²/g, approximately 0.01 g would be sufficient, but a larger mass (e.g., 0.1 - 0.5 g) is often used for better accuracy.
-
Degassing Conditions:
-
Attach the sample tube to the degassing port of the instrument.
-
Heat the sample under vacuum or a flow of inert gas.
-
Temperature: 40°C. This temperature is recommended to prevent the removal of water of hydration, which could alter the surface properties of the material.
-
Time: 2 hours.
-
Atmosphere: Vacuum (<10 µmHg) or a slow flow of dry nitrogen gas.
-
-
After degassing, allow the sample tube to cool to room temperature while still under vacuum or inert gas to prevent re-adsorption of atmospheric contaminants.
-
Weigh the sample tube with the degassed sample again to determine the exact mass of the sample used for the analysis.
3. Instrument Setup and Calibration
-
Ensure the instrument is properly calibrated according to the manufacturer's instructions.
-
Fill the liquid nitrogen Dewar and place it on the instrument's elevator platform.
-
Perform a blank run with an empty sample tube to check for leaks and ensure proper instrument function.
4. Measurement Procedure
-
Transfer the cooled sample tube containing the degassed this compound to the analysis port of the instrument.
-
The instrument will first determine the free space (dead volume) in the sample tube using helium gas, which does not adsorb on the sample surface at liquid nitrogen temperature.
-
After helium evacuation, the analysis begins by dosing the sample with known amounts of nitrogen gas at progressively increasing partial pressures (P/P₀).
-
The analysis should be performed over a relative pressure (P/P₀) range of approximately 0.05 to 0.3. For this compound, a multipoint BET analysis using at least 5 data points within this range is recommended.
-
The instrument records the amount of nitrogen gas adsorbed at each partial pressure point after equilibrium is reached.
5. Data Analysis
-
The collected data of adsorbed gas volume versus relative pressure is used to construct an adsorption isotherm.
-
The BET equation is applied to the linear portion of the isotherm (typically in the P/P₀ range of 0.05 to 0.3).
-
The specific surface area is calculated from the slope and intercept of the BET plot. The instrument's software typically performs these calculations automatically.
Visualizations
Diagram 1: Experimental Workflow for BET Analysis
Caption: Workflow for determining specific surface area via BET.
Diagram 2: Influence of Synthesis Method on Surface Area
Caption: Synthesis method's impact on surface area.
References
Application Notes and Protocols for X-ray Diffraction (XRD) Analysis of Magnesium Trisilicate Crystal Structure
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium trisilicate (B10819215) (Mg₂Si₃O₈·nH₂O) is an inorganic compound widely utilized in the pharmaceutical industry as an antacid for treating peptic ulcers and relieving indigestion and heartburn.[1] Its therapeutic effect is attributed to its ability to neutralize gastric acid and form a protective layer of colloidal silica (B1680970) over the gastrointestinal mucosa.[1][2] The physical and chemical properties, including the efficacy of magnesium trisilicate, are intrinsically linked to its structure, which can range from amorphous to crystalline.
X-ray diffraction (XRD) is a powerful analytical technique for probing the atomic and molecular structure of a material. It is particularly crucial for distinguishing between amorphous and crystalline phases of this compound, as well as for identifying the specific crystalline form.[3] This document provides a detailed protocol for the XRD analysis of this compound, intended to guide researchers in characterizing this important pharmaceutical ingredient.
Data Presentation: Crystallographic Data of Magnesium Silicates
The crystal structure of commercial this compound can be complex and is often found to be amorphous or poorly crystalline.[4] However, distinct diffraction peaks have been identified for crystalline forms. For comparative and illustrative purposes, this section also includes crystallographic data for other well-defined magnesium silicate (B1173343) phases that have been synthesized under high-pressure conditions.
Table 1: Summary of Quantitative XRD Data for Crystalline Magnesium Silicates
| Parameter | Reported Value |
| This compound (Crystalline Form) | |
| Crystal System | Orthorhombic[3][5] |
| Characteristic d-spacings (Å) | 4.48, 3.34, 2.56[3] |
| Phase H (MgSiH₂O₄) - High Pressure | |
| Crystal System | Orthorhombic[6] |
| Space Group | Pnnm[6] |
| Lattice Parameters (Å) | a = 4.733, b = 4.3250, c = 2.8420[6] |
| Unit Cell Volume (ų) | 58.18[6] |
| Phase D (Mg₁.₁₁Si₁.₈₉H₂.₂₂O₆) - High Pressure | |
| Crystal System | Trigonal[7][8] |
| Space Group | P31m[7][8] |
| Lattice Parameters (Å) | a = 4.7453, c = 4.3450[7][8] |
| Unit Cell Volume (ų) | 84.74[7][8] |
Experimental Protocols
A generalized experimental protocol for the powder X-ray diffraction (PXRD) analysis of this compound is provided below. The specific parameters may need to be optimized based on the instrument used and the nature of the sample.
1. Sample Preparation
Proper sample preparation is critical for obtaining high-quality XRD data.
-
Grinding: The this compound powder sample should be gently ground using an agate mortar and pestle to ensure a homogenous particle size, typically in the range of 1-10 µm. This reduces the effects of preferred orientation.
-
Sample Mounting: The finely ground powder is then mounted onto a sample holder. Care should be taken to produce a flat, smooth surface that is level with the surface of the holder to avoid errors in the measured diffraction angles. A "zero background" sample holder, often made of a single crystal of silicon, is recommended to minimize background noise.
2. Instrumentation and Data Collection
A standard powder diffractometer equipped with a copper X-ray source is suitable for this analysis.
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used. A nickel filter or a monochromator can be used to remove the Cu Kβ radiation.
-
Instrument Geometry: A Bragg-Brentano para-focusing geometry is typical for powder diffraction.
-
Voltage and Current: The X-ray tube should be operated at a stable voltage and current, for example, 40 kV and 40 mA.
-
Scan Parameters:
-
Scan Range (2θ): A typical scan range would be from 5° to 70° in 2θ.
-
Step Size: A step size of 0.02° in 2θ is generally sufficient.
-
Scan Speed/Dwell Time: The scan speed or dwell time per step should be adjusted to obtain good signal-to-noise statistics. A longer dwell time will result in better data quality but will also increase the total measurement time.
-
-
Data Acquisition: The diffraction pattern is recorded as the intensity of the diffracted X-rays versus the 2θ angle.
3. Data Analysis
The collected XRD data is processed to identify the phases present and determine their crystal structure.
-
Phase Identification: The experimental diffraction pattern is compared with standard diffraction patterns from a database such as the ICDD's Powder Diffraction File™ (PDF®).[9] A match in the positions and relative intensities of the diffraction peaks indicates the presence of a specific phase.[9]
-
Lattice Parameter Refinement: Once a phase has been identified, the positions of its diffraction peaks can be used to refine the lattice parameters of the unit cell. This is typically done using a least-squares fitting algorithm.
-
Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement can be employed. This method involves fitting the entire calculated diffraction pattern to the entire experimental pattern, allowing for the refinement of various structural parameters, including atomic positions, site occupancies, and thermal displacement parameters.
Mandatory Visualizations
Diagram 1: Experimental Workflow for XRD Analysis
Caption: Experimental workflow for the XRD analysis of this compound.
Diagram 2: Logical Relationships in Crystal Structure Determination from XRD Data
Caption: Logical flow of crystal structure determination using Rietveld refinement.
References
- 1. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phexcom.com [phexcom.com]
- 3. Buy this compound | 14987-04-3 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 14987-04-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. rruff.net [rruff.net]
- 8. minsocam.org [minsocam.org]
- 9. frontiersin.org [frontiersin.org]
Application Notes: Identification of Functional Groups in Magnesium Trisilicate using Fourier-Transform Infrared Spectroscopy (FTIR)
Introduction
Magnesium trisilicate (B10819215) is an inorganic compound widely used in the pharmaceutical industry as an antacid for treating peptic ulcers, indigestion, and heartburn.[1] Its therapeutic action involves the neutralization of gastric acid and the formation of a protective layer of colloidal silica (B1680970) on the gastrointestinal mucosa.[1] Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, sensitive, and non-destructive analytical technique essential for the characterization of pharmaceutical materials. It serves as a molecular fingerprint, identifying substances and their functional groups based on their unique patterns of infrared absorption.[2] These application notes provide a detailed protocol for using FTIR to identify the characteristic functional groups in magnesium trisilicate, a critical step for quality control, stability studies, and formulation development in the pharmaceutical sector.[3]
Principle of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. When the frequency of the infrared radiation matches the vibrational frequency of a specific bond or functional group within a molecule, the radiation is absorbed. The resulting spectrum is a plot of absorption or transmission against wavenumber (typically 4000 to 400 cm⁻¹), which reveals the presence of characteristic functional groups such as Si-O-Si, Mg-O, and O-H.
Characteristic FTIR Absorption Bands for this compound
The FTIR spectrum of this compound is distinguished by strong absorption bands primarily related to silicate (B1173343) and water molecule vibrations. The precise positions of these bands can provide insights into the material's structure.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| ~3400 (broad) | O-H Stretching | Adsorbed water molecules[4] |
| ~1630 (sharp) | H-O-H Bending | Adsorbed water molecules[4][5] |
| 1010 - 1110 | Si-O-Si Asymmetric Stretching | Silicate network[4][6] |
| 790 - 800 | Si-O-Si Symmetric Stretching | Silicate network[4][5] |
| ~600-620 | O-Si-O Bending / Si-O-S Bending | Silicate network[5][7] |
| 460 - 480 | O-Si-O Bending & Mg-O Stretching | Silicate network and Magnesium-Oxygen bond[4][5][8][9] |
Experimental Protocol
This protocol details the KBr (Potassium Bromide) pellet transmission method, a common technique for analyzing solid samples.
1. Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer capable of scanning the mid-IR region (4000-400 cm⁻¹).
-
Sample: this compound powder (ensure the sample is dry).
-
Matrix: Potassium Bromide (KBr), spectroscopy grade, thoroughly dried.
-
Equipment: Agate mortar and pestle, hydraulic pellet press, pellet-forming die.
2. Sample Preparation (KBr Pellet Method)
-
Drying: Gently heat the this compound sample and KBr powder in an oven to eliminate any adsorbed moisture, which can interfere with the spectrum (especially in the O-H region). Allow to cool in a desiccator.
-
Mixing: Accurately weigh the this compound sample and KBr in a ratio of approximately 1:100.[2]
-
Grinding: Transfer the mixture to an agate mortar and grind thoroughly with the pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.
-
Pellet Formation: Place the powder into a pellet-forming die and press it in a hydraulic press at a pressure of 6-8 tonnes for approximately 10 minutes to form a thin, transparent, or translucent pellet.[2]
3. FTIR Data Acquisition
-
Background Scan: Place the empty sample holder in the spectrometer and perform a background scan to record the spectrum of the atmospheric water and carbon dioxide. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Carefully place the KBr pellet containing the sample into the sample holder and place it in the spectrometer's beam path.
-
Parameter Setup: Configure the data acquisition parameters. Recommended settings are:
-
Acquisition: Initiate the scan to acquire the FTIR spectrum of the this compound sample.
Data Interpretation and Visualization
The acquired spectrum should be analyzed by identifying the key absorption bands and assigning them to their corresponding functional groups using the reference table above. The "fingerprint region" (below 1500 cm⁻¹) is particularly complex but contains valuable structural information, including the characteristic Si-O-Si and Mg-O vibrations.
Caption: Experimental workflow for FTIR analysis of this compound.
Caption: Logical relationships in the FTIR analysis of this compound.
Applications in Pharmaceutical Development
-
Raw Material Identification: FTIR is specified by most pharmacopeias for the unequivocal identification of raw materials, ensuring that the correct substance is used.[3]
-
Quality Control: Batch-to-batch consistency of this compound can be verified by comparing the FTIR spectra of different lots to a reference standard.
-
Drug-Excipient Interaction Studies: FTIR is highly effective for investigating potential interactions between this compound and active pharmaceutical ingredients (APIs), such as ibuprofen.[2][10][11] Changes in peak position, shape, or intensity can indicate chemical interactions like hydrogen bonding or acid-base reactions.[2][10]
-
Stability Testing: The technique can be used to assess the chemical stability of this compound in finished drug products under various storage conditions by detecting changes in its spectral fingerprint over time.
References
- 1. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. agilent.com [agilent.com]
- 4. Buy this compound | 14987-04-3 [smolecule.com]
- 5. A Fourier transform infrared spectroscopic study of Mg-rich, Mg-poor and acid leached palygorskites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Infrared Spectroscopy for Analysis of Co-processed Ibuprofen and this compound at Milling and Freeze Drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Scanning Electron Microscopy (SEM) Imaging of Magnesium Trisilicate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the morphological characterization of magnesium trisilicate (B10819215) using Scanning Electron Microscopy (SEM). Understanding the morphology of this inorganic compound is critical for its application in the pharmaceutical industry, particularly in drug development where it is utilized as an excipient and an active pharmaceutical ingredient (API).
Magnesium trisilicate (Mg₂Si₃O₈·nH₂O) is widely recognized for its antacid properties in treating peptic ulcers and gastroesophageal reflux disease.[1][2] Its efficacy is intrinsically linked to its physicochemical properties, including particle size, surface area, and porosity, which are best visualized and quantified using SEM. The high surface area and porous, flake-like structure of certain types of this compound contribute to its ability to adsorb drugs, which can be beneficial for taste masking or creating sustained-release formulations.[3]
Morphological Characteristics of this compound
SEM analysis reveals that this compound typically possesses a complex morphology. The synthesis method significantly influences the resulting particle characteristics. For instance, precipitation using sodium silicate (B1173343) and a magnesium salt can yield a product with a high specific surface area and a porous structure.[4] Some studies describe the morphology as a "flake-like structure with multiple interstitial spaces," which is believed to be crucial for its drug adsorption capabilities.[3]
The particle size of this compound can also be influenced by its use in formulations. For example, in a dry powder precursor for a drug delivery system, an increase in the amount of this compound was shown to decrease the overall particle size.[4]
Quantitative Morphological Data
The following table summarizes key quantitative morphological parameters of this compound as reported in various studies. These parameters are critical for comparing different batches or formulations and for understanding the material's performance.
| Morphological Parameter | Typical Value/Range | Method of Analysis | Reference |
| Specific Surface Area (BET) | 179.4 - 568.93 m²/g | BET Analysis | [4] |
| > 400 m²/g | BET Analysis | ||
| < 250 m²/g (Conventional) | BET Analysis | ||
| Pore Size Distribution | Microporous (0.7 - 3 nm) | BET Analysis | [4] |
| Mesoporous (2 - 50 nm) | BET Analysis | [1] | |
| Particle Size | Decreases with increasing concentration in some formulations | SEM with Image Analysis | [4] |
| Bimodal distribution (113.1-143.8 nm and larger agglomerates) | Dynamic Light Scattering & SEM | [5] |
Experimental Protocol: SEM Imaging of this compound Powder
This protocol outlines the steps for preparing and imaging this compound powder using a scanning electron microscope.
1. Materials and Equipment
-
This compound powder sample
-
SEM stubs (aluminum)
-
Double-sided conductive carbon tape or adhesive
-
Spatula
-
Can of compressed air or nitrogen
-
Sputter coater with a conductive target (e.g., gold, gold-palladium)
-
Scanning Electron Microscope (SEM)
2. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality SEM images of powdered samples. The goal is to create a uniform, thin layer of particles on the stub to prevent charging and ensure good conductivity.
-
Mounting the Sample:
-
Place a double-sided conductive carbon adhesive tab onto the surface of a clean aluminum SEM stub.
-
Using a clean spatula, carefully take a small amount of the this compound powder.
-
Gently sprinkle a very thin, even layer of the powder onto the carbon tape.[6] Avoid creating a thick layer, as this can lead to charging effects and poor image quality.
-
Alternatively, for a more uniform dispersion, the "flick method" can be used.[7] Place a small amount of powder on the tip of a cotton swab and gently flick the handle to disperse the powder onto the stub.
-
Another technique is the "dish method," where the powder is spread in a petri dish, and the stub with adhesive is pressed onto it.[7]
-
-
Removing Excess Powder:
-
Sputter Coating (for non-conductive samples):
-
This compound is an insulating material, so a conductive coating is necessary to prevent charging under the electron beam.[9]
-
Place the prepared stub into a sputter coater.
-
Coat the sample with a thin layer of a conductive metal, such as gold or gold-palladium. The coating thickness should be just enough to provide conductivity without obscuring the surface morphology (typically a few nanometers).
-
3. SEM Imaging
-
Instrument Setup:
-
Carefully load the coated stub into the SEM sample holder and insert it into the microscope chamber.
-
Pump down the chamber to the required vacuum level.
-
Turn on the electron beam and select an appropriate accelerating voltage. A lower accelerating voltage (e.g., 5-10 kV) is often suitable for imaging fine surface details of powders and can reduce charging artifacts.
-
-
Image Acquisition:
-
Navigate to an area of the stub with a good, even distribution of particles.
-
Adjust the focus, brightness, and contrast to obtain a clear image.
-
Use different magnifications to observe both the overall particle aggregates and the fine morphological details of individual particles.
-
Capture images at various locations on the stub to ensure the observed morphology is representative of the entire sample.
-
If the SEM is equipped with an Energy Dispersive X-ray Spectroscopy (EDS) detector, elemental analysis can be performed to confirm the composition of the particles.
-
Diagrams
Caption: Experimental workflow for SEM analysis of this compound.
References
- 1. Buy this compound | 14987-04-3 [smolecule.com]
- 2. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4643892A - this compound suitable for preparation of medicament adsorbates of analgesics - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. nanoscience.com [nanoscience.com]
- 8. atascientific.com.au [atascientific.com.au]
- 9. vaccoat.com [vaccoat.com]
Application Note: Thermal Stability of Magnesium Trisilicate using Thermogravimetric Analysis (TGA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium trisilicate (B10819215) (Mg₂Si₃O₈·nH₂O) is an inorganic compound widely used in the pharmaceutical industry as an antacid, glidant, and anticaking agent.[1] Its therapeutic efficacy and stability in pharmaceutical formulations are critically dependent on its physicochemical properties, including its thermal stability. Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[2]
This application note provides a detailed protocol for assessing the thermal stability of magnesium trisilicate using TGA. It includes experimental parameters, data interpretation, and a summary of expected thermal events.
Thermal Decomposition of this compound
The thermal decomposition of this compound occurs in a multi-stage process. The initial mass loss, which occurs below 200°C, is attributed to the removal of loosely bound or adsorbed water.[3] A subsequent, more significant mass loss is observed between 450°C and 550°C, corresponding to the dehydroxylation of the silicate (B1173343) structure.[3] Finally, at temperatures exceeding 800°C, the anhydrous this compound decomposes into its constituent oxides, magnesium oxide (MgO) and silicon dioxide (SiO₂).[3][4] The United States Pharmacopeia (USP) specifies that the residue on ignition should contain not less than 29% magnesium oxide and not less than 65% silicon dioxide.[1][3] The total loss on ignition for this compound is typically between 17% and 34%.[5][6]
Quantitative TGA Data Summary
The following table summarizes the expected mass loss at different temperature ranges during the thermogravimetric analysis of this compound.
| Temperature Range | Event | Mass Loss (%) |
| < 200°C | Release of adsorbed water | 5 - 8%[3] |
| 200 - 800°C | Dehydroxylation and decomposition | 12 - 26% |
| > 800°C | Final Decomposition to MgO and SiO₂ | - |
| Total | Loss on Ignition | 17 - 34% [5][6] |
Experimental Protocol: TGA of this compound
This protocol outlines the steps for analyzing the thermal stability of this compound using a thermogravimetric analyzer.
1. Instrument and Consumables:
-
Thermogravimetric Analyzer
-
High-purity nitrogen (or other inert gas)
-
Analytical balance (readable to 0.01 mg)
-
Platinum or ceramic TGA pans
-
Spatula
2. Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder to promote uniform heating.
-
If necessary, gently grind the sample using a mortar and pestle.
-
Accurately weigh 5-10 mg of the this compound sample directly into a tared TGA pan.
3. TGA Instrument Parameters:
| Parameter | Value |
| Temperature Program | |
| Initial Temperature | Ambient (~25°C) |
| Final Temperature | 1000°C |
| Heating Rate | 10°C/min |
| Purge Gas | |
| Gas | High-purity nitrogen |
| Flow Rate | 20-50 mL/min |
| Data Acquisition | |
| Data Points | 1 point/°C |
4. Experimental Procedure:
-
Turn on the TGA instrument and allow it to stabilize.
-
Start the purge gas flow.
-
Tare the balance within the TGA instrument.
-
Carefully place the TGA pan containing the sample onto the sample holder.
-
Start the TGA method with the parameters specified in the table above.
-
Monitor the mass loss as a function of temperature.
-
At the end of the run, allow the instrument to cool down.
-
Remove the sample pan and clean the sample area as per the instrument's manual.
5. Data Analysis:
-
Plot the mass (%) versus temperature (°C) to obtain the TGA curve.
-
Plot the derivative of the mass loss with respect to temperature (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of each decomposition step.
-
Calculate the percentage mass loss for each decomposition stage.
-
Compare the results with the expected values and pharmacopeial specifications.
Visualizations
Experimental Workflow for TGA of this compound
Caption: Workflow for TGA analysis of this compound.
Thermal Decomposition Pathway of this compound
Caption: Thermal decomposition pathway of this compound.
References
- 1. contitesting.com [contitesting.com]
- 2. Guideline on excipients in the dossier for application for marketing authorisation of a medicinal product | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 3. kalite.com [kalite.com]
- 4. Synthesis, Characterization, and Cementitious Activity of the Magnesium Silicate Hydrate and Calcium Silicate Hydrate from Coal Gangue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Magnesium Trisilicate as a Filter Aid in Laboratory Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium trisilicate (B10819215) (Mg₂Si₃O₈·nH₂O) is a synthetic, inorganic compound known for its high surface area and adsorbent properties. While traditionally used as an antacid in pharmaceutical formulations, its utility in the laboratory extends to applications as a filter aid and purifying agent.[1] Its unique characteristics, combining fine particle size with a porous structure, allow it to function not only as a physical support for filtration but also as an active adsorbent for the removal of polar impurities.
These application notes provide a comprehensive overview and detailed protocols for the effective use of magnesium trisilicate as a filter aid in various laboratory settings, including organic synthesis and drug development.
Principles of a Filter Aid
A filter aid is a substance that is added to a liquid to be filtered to improve the filtration process. It works by forming a porous, permeable, and rigid layer, known as a filter cake, on the filter medium (e.g., filter paper). This cake traps fine particulate matter that would otherwise clog the filter paper, thus increasing the filtration rate and efficiency. Common filter aids include diatomaceous earth (Celite®) and perlite.[2][3]
This compound as a Dual-Function Filter Aid
This compound distinguishes itself from conventional filter aids by its dual-functionality:
-
Filtration Support: Like other filter aids, it forms a porous cake that prevents the clogging of filter paper by fine particulates, thereby increasing the filtration rate.
-
Adsorption of Impurities: Due to its polar surface and high surface area, this compound can selectively adsorb polar impurities from a solution. This is particularly useful in the purification of organic compounds where polar byproducts or excess starting materials need to be removed.[4][5]
This dual functionality makes it a valuable tool in the purification of crude reaction mixtures in organic synthesis.
Quantitative Data and Performance
The performance of this compound as a filter aid is influenced by its physical properties, which can be controlled during its synthesis. A patented process for producing this compound with enhanced filtering characteristics provides key quantitative data on its performance.
| Parameter | Value | Conditions | Source |
| Filtration Rate (Example 1) | 203 g/min/ft ² | Continuous precipitation process with specific reactant concentrations. | [6] |
| Filtration Rate (Example 2) | 212 g/min/ft ² | Varied reactant concentrations in the continuous precipitation process. | [6] |
| Comparative Filtration Rate | ~6 times faster | Compared to conventionally produced this compound using the same filter. | [6] |
| Wettability | 16-18.5 cc of water per 20 g | For the spray-dried product. | [6] |
Comparison with Other Filter Aids
| Feature | This compound | Diatomaceous Earth (Celite®) | Perlite |
| Primary Function | Filtration and Adsorption | Filtration | Filtration |
| Composition | Synthetic Magnesium Silicate | Fossilized remains of diatoms (silica) | Volcanic glass (aluminosilicate) |
| Adsorbent Properties | High affinity for polar compounds | Primarily inert, some mild adsorption | Primarily inert |
| Particle Size | Fine powder | Graded by particle size for different flow rates | Graded by particle size |
| Key Advantage | Dual-functionality allows for simultaneous filtration and purification. | High porosity and well-established performance. | Lighter weight than diatomaceous earth. |
| Considerations | Can retain polar products if not used carefully. More expensive than some other filter aids. | Can be a source of trace metals if not of high purity. | Can be more friable than diatomaceous earth. |
Experimental Protocols
Protocol 1: General Purpose Filtration of a Neutral Organic Solution
This protocol is suitable for removing fine solid impurities from a non-polar or moderately polar organic solution.
Materials:
-
Crude organic solution containing fine solid impurities
-
This compound powder
-
Appropriate organic solvent for rinsing
-
Büchner funnel and filter flask
-
Filter paper of a suitable pore size
-
Spatula
-
Beaker
Procedure:
-
Prepare the Filter Bed:
-
Place a piece of filter paper in the Büchner funnel, ensuring it lies flat and covers all the holes.
-
Wet the filter paper with a small amount of the clean solvent to be used for filtration to ensure it is sealed against the funnel.
-
In a small beaker, create a slurry of this compound in the filtration solvent (approximately 5-10 g of this compound per 100 mL of solvent).
-
With gentle suction, pour the slurry onto the filter paper to form an even pad of this compound (typically 0.5 to 1 cm thick).
-
Wash the pad with a small amount of clean solvent to settle the filter aid.
-
-
Filtration:
-
Pour the crude organic solution carefully onto the center of the this compound pad. Avoid disturbing the surface of the pad.
-
Apply vacuum to the filter flask to draw the solution through the filter bed.
-
If the initial filtrate is cloudy, pass it through the filter again.
-
Once the entire solution has been filtered, wash the filter cake with a small amount of clean, cold solvent to recover any remaining product.
-
-
Post-Filtration:
-
The clear filtrate in the flask contains the purified product.
-
The solid impurities are retained in the this compound filter cake.
-
Protocol 2: Removal of Polar Impurities from a Crude Reaction Mixture
This protocol leverages the adsorbent properties of this compound to purify a crude organic product by removing polar impurities.
Materials:
-
Crude organic product dissolved in a suitable non-polar or moderately polar solvent
-
This compound powder
-
Glass column or Büchner funnel
-
Cotton or glass wool
-
Sand (optional)
Procedure:
-
Prepare the "Plug" Filtration Column:
-
Place a small plug of cotton or glass wool at the bottom of a glass column or in the neck of a Büchner funnel.
-
Add a thin layer of sand (optional, to provide a flat base).
-
Add the desired amount of dry this compound powder to the column (the amount will depend on the quantity and nature of the impurities to be removed; start with a 5-10 fold excess by weight of this compound to the estimated amount of impurity).
-
Gently tap the column to pack the powder.
-
Add a thin layer of sand on top of the this compound to prevent disturbance during solvent addition.
-
Pre-elute the column with the solvent used to dissolve the crude product.
-
-
Purification:
-
Carefully load the solution of the crude product onto the top of the column.
-
Allow the solution to percolate through the this compound plug under gravity or with gentle pressure/suction.
-
Collect the eluate (the purified product solution).
-
Wash the column with additional fresh solvent to ensure complete elution of the desired product. The polar impurities will remain adsorbed to the this compound.
-
Monitor the elution by thin-layer chromatography (TLC) if necessary.
-
Visualizations
References
Application of Magnesium Trisilicate in the Purification of Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium trisilicate (B10819215) (Mg₂Si₃O₈) is an inorganic compound recognized for its high adsorptive capacity. While traditionally used as an antacid and in the food industry for purifying cooking oils, its utility extends to the purification of fatty acids in laboratory and pharmaceutical settings.[1][2][3] Its polar surface effectively binds to various impurities commonly found in fatty acid preparations, such as free fatty acids (FFAs), soaps, and glycerol, without chemically altering the desired fatty acid molecules.[1] This makes it a valuable tool for researchers and professionals in drug development who require high-purity fatty acids for their work.
This document provides detailed application notes and protocols for the use of magnesium trisilicate in the purification of fatty acids, based on findings from studies on biofuel and crude palm oil purification.
Principle of Purification
The purification of fatty acids using this compound relies on the principle of adsorption. This compound possesses a porous structure and a high surface area, which allows it to physically adsorb polar impurities.[1] The silicate (B1173343) and magnesium components of the adsorbent provide active sites for the binding of free fatty acids, soaps, and other polar contaminants present in the fatty acid mixture. The non-polar fatty acid molecules have a lower affinity for the adsorbent and remain in the solution, thus achieving separation.
Quantitative Data Summary
The following table summarizes the quantitative data on the efficiency of this compound in adsorbing free fatty acids (FFA) and other impurities from oil matrices. These values can serve as a baseline for optimizing purification protocols in a laboratory setting.
| Parameter | Value | Conditions | Source |
| FFA Adsorption Efficiency | 77.39% | 3g adsorbent per 150g biodiesel, 60°C, 2 hours | [1] |
| FFA Adsorption Capacity | 52.57 mg/g | 3g adsorbent per 150g biodiesel, 60°C, 2 hours | [1] |
| Soap Adsorption Efficiency | 77.11% | 3g adsorbent per 150g biodiesel, 60°C, 2 hours | [1] |
| Glycerine Adsorption Efficiency | 82.92% | 3g adsorbent per 150g biodiesel, 60°C, 2 hours | [1] |
| Optimal SiO₂/MgO Molar Ratio | 2.04:1 | For highest adsorption of FFA, soap, and glycerine | [1] |
| Highest FFA Adsorption Capacity | 185 mg/g | Magnesium silicate with SiO₂/MgO ratio of 1.99 | [2][4] |
Experimental Protocols
The following protocols are adapted from studies on the purification of oils and can be modified for specific fatty acid purification needs in a research or pharmaceutical context.
Protocol 1: Batch Purification of Fatty Acids
This protocol is suitable for the removal of polar impurities from a solution of fatty acids.
Materials:
-
Crude fatty acid mixture
-
This compound (synthetic, with a high SiO₂/MgO ratio is recommended)
-
Anhydrous organic solvent (e.g., hexane, ethanol)
-
Stirring hot plate
-
Beaker or Erlenmeyer flask
-
Filtration apparatus (e.g., Buchner funnel with filter paper, or centrifuge)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude fatty acid mixture in a suitable anhydrous organic solvent to a known concentration.
-
Adsorbent Addition: Add this compound to the fatty acid solution. A starting ratio of 1-3 grams of adsorbent per 150 grams of the initial oil/fatty acid mixture can be used as a guideline.[1]
-
Adsorption: Place the mixture on a stirring hot plate. Heat the solution to a moderately elevated temperature (e.g., 50-60°C) and stir continuously.[1][4] The optimal time for adsorption can range from 1 to 5 hours.[1][4] It is recommended to perform a time-course experiment to determine the equilibrium time for your specific application.
-
Separation: After the desired contact time, separate the this compound from the purified fatty acid solution. This can be achieved by:
-
Filtration: Use a Buchner funnel with an appropriate filter paper under vacuum.
-
Centrifugation: Centrifuge the mixture and decant the supernatant containing the purified fatty acids.
-
-
Solvent Removal: Remove the solvent from the purified fatty acid solution using a rotary evaporator to obtain the pure fatty acid.
-
Analysis: Analyze the purity of the fatty acid using appropriate analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The free fatty acid content can be determined by acid value titration according to standard methods (e.g., AOCS Official Methods Cd 3a-63).[1][4]
Diagram: Experimental Workflow for Batch Purification
Caption: Workflow for batch purification of fatty acids using this compound.
Signaling Pathways and Logical Relationships
While there are no signaling pathways directly involved in this chemical purification process, the logical relationship of the purification process can be visualized as a decision-making and optimization workflow.
Diagram: Logical Workflow for Protocol Optimization
Caption: Logical workflow for optimizing the fatty acid purification protocol.
Conclusion
This compound is a versatile and effective adsorbent for the purification of fatty acids. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to develop and optimize their purification processes. By adapting these methods to their specific needs, high-purity fatty acids can be obtained for a variety of research and pharmaceutical applications. It is recommended to perform initial small-scale trials to optimize parameters such as adsorbent-to-sample ratio, temperature, and contact time for each specific fatty acid and impurity profile.
References
Application Notes and Protocols: The Role of Magnesium Trisilicate as an Excipient in Tablet Formulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Magnesium trisilicate (B10819215) (Mg₂Si₃O₈·xH₂O) is a synthetic, inorganic compound widely recognized for its utility in pharmaceutical formulations. While it is commonly known as an active pharmaceutical ingredient (API) with antacid properties, its role as an excipient in tablet manufacturing is multifaceted and critical for achieving desired dosage form characteristics.[1][2] As an excipient, magnesium trisilicate is valued for its ability to improve powder flow, prevent caking, and act as an adsorbent, thereby contributing to the overall quality and stability of the final tablet product.[1][2][3] These application notes provide a comprehensive overview of the functions, properties, and relevant experimental protocols for evaluating this compound as a tablet excipient.
Physicochemical Properties
This compound is a fine, white, odorless, and tasteless powder that is practically insoluble in water and ethanol.[2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | Mg₂Si₃O₈·xH₂O | [2] |
| Appearance | Fine, white, odorless, tasteless powder | [2] |
| Solubility | Practically insoluble in water and ethanol | [2] |
| Molecular Weight | 260.86 g/mol (anhydrous) | |
| Density | 2.83 g/cm³ | [4] |
| pH | Neutral to slightly alkaline | [1] |
| Moisture Content | Slightly hygroscopic. Equilibrium moisture content at 25°C is 17-23% w/w at 15-65% relative humidity and 24-30% w/w at 75-95% relative humidity. | [2] |
Applications in Tablet Formulation
This compound serves several key functions as an excipient in tablet formulation:
-
Glidant and Anti-caking Agent: It improves the flowability of powder blends by reducing inter-particulate friction and adhesion, which is crucial for uniform die filling during high-speed tableting.[3][5] Its anti-caking properties prevent the formation of lumps in powder mixtures during storage.[1]
-
Adsorbent: Its high surface area and porous structure make it an effective adsorbent for liquids, oils, and substances that can negatively impact powder flow or tablet stability.[1][6] This is particularly useful for formulating tablets with liquid or semi-solid active ingredients.
-
Binder and Diluent: It can be used as a binder to impart mechanical strength to the tablet and as a diluent to increase the bulk of the formulation to a practical size for compression.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of this compound as an excipient.
Table 1: Flow Properties of Powder Blends
| Parameter | Typical Range for Good Flow | Reference |
| Angle of Repose (θ) | 25-30° | [7] |
| Carr's Index (%) | ≤ 15 | [4][8] |
| Hausner Ratio | < 1.25 | [4][8] |
Table 2: Pharmacopeial Specifications (USP)
| Test | Specification | Reference |
| Assay (as MgO) | Not less than 20.0% | [9] |
| Assay (as SiO₂) | Not less than 45.0% | [9] |
| Ratio of SiO₂ to MgO | Between 2.10 and 2.37 | [9] |
| Water | Between 17.0% and 34.0% | [10] |
| Acid-consuming capacity | Not less than 140 ml and not more than 160 ml of 0.10 N hydrochloric acid | [9] |
Experimental Protocols
This section provides detailed methodologies for evaluating the key properties of this compound as a tablet excipient.
Evaluation of Flow Properties
Objective: To assess the flow characteristics of a powder blend containing this compound.
Methods:
-
Angle of Repose (Fixed Funnel Method):
-
Place a funnel at a fixed height above a flat surface.
-
Pour the powder blend through the funnel until the apex of the cone of powder just touches the tip of the funnel.
-
Measure the height (h) and the radius (r) of the base of the powder cone.
-
Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r).[11]
-
-
Carr's Index and Hausner Ratio:
-
Determine the bulk density (ρ_bulk) of the powder blend by gently pouring a known mass of the powder into a graduated cylinder and recording the volume.
-
Determine the tapped density (ρ_tapped) by mechanically tapping the graduated cylinder containing the same mass of powder for a fixed number of times (e.g., 100 taps) and recording the new volume.
-
Calculate Carr's Index (%) using the formula: Carr's Index = [(ρ_tapped - ρ_bulk) / ρ_tapped] x 100.[4]
-
Calculate the Hausner Ratio using the formula: Hausner Ratio = ρ_tapped / ρ_bulk.[4]
-
Evaluation of Adsorbent Capacity
Objective: To determine the capacity of this compound to adsorb a liquid component.
Method:
-
Accurately weigh a specific amount of this compound.
-
Slowly add a liquid (e.g., an oil or a liquid active ingredient) dropwise to the this compound while continuously mixing.
-
The endpoint is reached when the powder no longer freely flows and begins to form clumps.
-
The adsorbent capacity is expressed as the amount of liquid adsorbed per unit weight of this compound.
Tablet Disintegration Test
Objective: To determine the time required for a tablet containing this compound to disintegrate in a specified liquid medium.
Apparatus: USP Disintegration Apparatus[12][13]
Method:
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
Immerse the basket in a beaker containing the specified immersion fluid (e.g., simulated gastric fluid) maintained at 37 ± 2 °C.[13][14]
-
Operate the apparatus, which raises and lowers the basket in the fluid at a constant frequency.
-
Observe the tablets. The disintegration time is the time at which all tablets have disintegrated and passed through the mesh at the bottom of the tubes. For uncoated tablets, this is typically within 30 minutes.[13]
Visualizations
The following diagrams illustrate key workflows and relationships in the evaluation of this compound as a tablet excipient.
Caption: Workflow for Evaluating Powder Flow Properties.
Caption: Relationship between Properties and Functions.
Conclusion
This compound is a versatile excipient with well-established roles as a glidant, anti-caking agent, and adsorbent in tablet formulations. Its unique physicochemical properties contribute significantly to the manufacturability and quality of solid dosage forms. The experimental protocols outlined in these application notes provide a framework for researchers and formulation scientists to effectively evaluate and utilize this compound in the development of robust tablet products.
References
- 1. Buy this compound | 14987-04-3 [smolecule.com]
- 2. phexcom.com [phexcom.com]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. Comparative Evaluation of Flow for Pharmaceutical Powders and Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. This compound Tablets [drugfuture.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. drugfuture.com [drugfuture.com]
- 11. azom.com [azom.com]
- 12. scribd.com [scribd.com]
- 13. torontech.com [torontech.com]
- 14. usp.org [usp.org]
Application Notes and Protocols for the Removal of Heavy Metal Ions from Wastewater Using Magnesium Trisilicate
Introduction
Heavy metal contamination in wastewater is a significant environmental concern due to the toxicity and non-biodegradability of these pollutants. Magnesium trisilicate (B10819215) (Mg₂Si₃O₈·nH₂O), a synthetic amorphous magnesium silicate (B1173343), has emerged as a promising adsorbent for the effective removal of heavy metal ions from aqueous solutions. Its high surface area, porous structure, and the presence of surface hydroxyl groups contribute to its excellent adsorption capabilities. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing magnesium trisilicate for wastewater remediation.
This compound is a compound of magnesium oxide and silicon dioxide with varying amounts of water. It is a fine, white, odorless, and tasteless powder that is practically insoluble in water. The mechanism of heavy metal removal by this compound primarily involves ion exchange and electrostatic attraction.
Data Presentation: Adsorption Capacities and Experimental Conditions
The efficiency of heavy metal removal by this compound is influenced by several factors, including pH, contact time, adsorbent dose, and initial metal ion concentration. The following tables summarize the adsorption capacities and optimal conditions for the removal of various heavy metal ions using magnesium silicate-based adsorbents.
Table 1: Maximum Adsorption Capacities (q_max) of Magnesium Silicate-Based Adsorbents for Various Heavy Metal Ions
| Heavy Metal Ion | Adsorbent | q_max (mg/g) | Adsorption Isotherm Model | Reference |
| Hg²⁺ | Organically-modified magnesium silicate | 714 | Langmuir | [1] |
| Pb²⁺ | Organically-modified magnesium silicate | 400 | Langmuir | [1] |
| Cd²⁺ | Organically-modified magnesium silicate | 323 | Langmuir | [1] |
| Cr³⁺ | Flower-like magnesium silicate (3-FMS) | 230.85 | Langmuir | [2] |
| Co²⁺ | Flower-like magnesium silicate (3-FMS) | 207.62 | Langmuir | [2] |
| Cu²⁺ | Hydrated amorphous magnesium silicate | 59 | - | [3] |
| Zn²⁺ | Hydrated amorphous magnesium silicate | 25 | - | [3] |
| Mn²⁺ | Hydrated amorphous magnesium silicate | 15 | - | [3] |
Table 2: Optimal Experimental Conditions for Heavy Metal Adsorption
| Heavy Metal Ion | Adsorbent | Optimal pH | Contact Time (min) | Temperature (°C) | Reference |
| Cr³⁺, Co²⁺ | Flower-like magnesium silicate | Not Specified | ~120 | 25 | [2] |
| Cu²⁺, Pb²⁺ | MgO nanorods | 3 | 17-24 | Room Temperature | [4] |
| Ni²⁺, Mn²⁺, Pb²⁺ | Modified magnetic nanoparticles | 6-7 | Not Specified | Not Specified | [5] |
| Cr(VI) | Leaf Powder Adsorbent | 2 | Not Specified | Not Specified | [6] |
Experimental Protocols
Preparation of this compound Adsorbent
This compound can be synthesized via a precipitation reaction between a soluble magnesium salt and a sodium silicate solution.[7][8]
Materials:
-
Magnesium sulfate (B86663) (MgSO₄) or Magnesium nitrate (B79036) (Mg(NO₃)₂)
-
Sodium silicate solution (Na₂SiO₃)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
Protocol:
-
Prepare an aqueous solution of the magnesium salt (e.g., 0.5-4.0 M).[8]
-
Prepare an aqueous solution of sodium silicate.
-
Slowly add the magnesium salt solution to the sodium silicate solution under constant stirring.
-
Maintain the desired pH of the reaction mixture by adding HCl or NaOH.
-
Allow the precipitate to age for a specified time (e.g., 1-2 hours) to ensure complete reaction.
-
Filter the this compound precipitate using a vacuum filter.
-
Wash the precipitate thoroughly with deionized water to remove any unreacted salts.
-
Dry the washed precipitate in an oven at 105-110°C until a constant weight is achieved.
-
Grind the dried this compound to the desired particle size and store it in a desiccator.
Batch Adsorption Studies
Batch adsorption experiments are conducted to evaluate the adsorption capacity and the influence of various parameters on the removal of heavy metal ions.[1][7]
Materials:
-
Synthesized this compound adsorbent
-
Stock solutions (e.g., 1000 mg/L) of the target heavy metal ions (e.g., Pb(NO₃)₂, CdCl₂, etc.)
-
Deionized water
-
HCl and NaOH for pH adjustment
-
Conical flasks or beakers (250 mL)
-
Mechanical shaker
-
Centrifuge or filtration apparatus
-
Analytical instrument for metal ion concentration measurement (e.g., Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))[9]
Protocol:
-
Prepare a series of standard solutions of the heavy metal ion with known concentrations by diluting the stock solution.
-
For each experiment, add a specific amount of this compound adsorbent (e.g., 0.1 g) to a conical flask containing a known volume (e.g., 100 mL) of the heavy metal solution of a specific concentration.
-
Adjust the initial pH of the solution to the desired value using HCl or NaOH.
-
Place the flasks on a mechanical shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined contact time at a specific temperature.[7]
-
After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the final concentration of the heavy metal ion in the supernatant/filtrate using AAS or ICP-MS.
-
Calculate the amount of heavy metal adsorbed per unit mass of the adsorbent (qₑ, in mg/g) and the removal efficiency (%) using the following equations:
qₑ = (C₀ - Cₑ) * V / m
Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100
Where:
-
C₀ = Initial concentration of the heavy metal ion (mg/L)
-
Cₑ = Equilibrium concentration of the heavy metal ion (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
Adsorbent Regeneration
Investigating the reusability of the adsorbent is crucial for its practical application. Regeneration can be achieved by desorbing the adsorbed heavy metal ions.
Materials:
-
Spent this compound adsorbent (loaded with heavy metal ions)
-
Regenerating solution (e.g., dilute HCl, NaOH, or methanol)[1][10]
-
Deionized water
-
Mechanical shaker
Protocol:
-
Separate the spent adsorbent from the wastewater after the adsorption process.
-
Wash the adsorbent with deionized water to remove any unadsorbed metal ions.
-
Add the washed adsorbent to a flask containing the regenerating solution.
-
Agitate the mixture for a specific period to allow for desorption of the metal ions.
-
Separate the regenerated adsorbent from the solution.
-
Wash the regenerated adsorbent thoroughly with deionized water until the pH is neutral.
-
Dry the regenerated adsorbent for reuse in subsequent adsorption cycles.
-
Analyze the desorption efficiency by measuring the concentration of metal ions in the regenerating solution.
Visualizations
Experimental Workflow for Heavy Metal Removal
Caption: Experimental workflow for heavy metal removal using this compound.
Logical Relationship in Adsorption Process
References
- 1. springjournals.net [springjournals.net]
- 2. Fabrication and Adsorption Behavior of Magnesium Silicate Hydrate Nanoparticles towards Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.udla.cl [repositorio.udla.cl]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. akademiabaru.com [akademiabaru.com]
- 8. US3272594A - Preparation of this compound - Google Patents [patents.google.com]
- 9. amecj.com [amecj.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Drug Release Studies from Magnesium Trisilicate Formulations
Introduction
Magnesium trisilicate (B10819215) is a commonly used inorganic compound in pharmaceutical formulations, primarily as an antacid to neutralize stomach acid.[1] It is also utilized as an excipient for its adsorbent properties.[[“]] However, the presence of magnesium trisilicate in a formulation can significantly impact the release and absorption of the active pharmaceutical ingredient (API). It has been observed to retard the dissolution of various drugs, including paracetamol, metronidazole, and erythromycin.[3][4] This is attributed to its ability to adsorb drug molecules onto its surface and its slow reaction rate with acidic media.[[“]][5] Therefore, conducting thorough in vitro drug release studies for formulations containing this compound is crucial for ensuring product quality and predicting in vivo performance.
These application notes provide a detailed protocol for conducting in vitro drug release studies on solid oral dosage forms containing this compound, based on established pharmacopeial methods and scientific literature.
Key Considerations for Drug Release Studies with this compound
-
Adsorption Effects: this compound has a high surface area and can adsorb various drugs, which may lead to incomplete drug release or a slower release rate.[5] The extent of adsorption is dependent on the physicochemical properties of the drug and the formulation.
-
Slow Neutralization: this compound neutralizes gastric acid at a slow rate.[6] This property can influence the dissolution of pH-dependent drugs.
-
Gelling Properties: In the presence of gastric fluid, this compound can form a gelatinous silicon dioxide layer, which may act as a barrier to drug release.[6]
-
Impact on Bioavailability: The retardation of drug release by this compound can lead to a reduction in the rate and extent of drug absorption in vivo, potentially affecting the therapeutic efficacy of the drug.[4]
Experimental Protocols
This section outlines a detailed protocol for performing in vitro dissolution studies on tablets or capsules containing this compound. The method is based on the United States Pharmacopeia (USP) General Chapter <711> Dissolution.[7]
Protocol: In Vitro Dissolution of a Model Drug from a this compound Formulation
Objective: To determine the in vitro release profile of an active pharmaceutical ingredient (API) from a solid oral dosage form containing this compound in simulated gastric and intestinal fluids.
Materials and Equipment:
-
Dissolution Apparatus: USP Apparatus 2 (Paddle Apparatus)[8]
-
Dissolution Vessels: 1000 mL capacity[7]
-
Water Bath: Capable of maintaining a temperature of 37 ± 0.5 °C[7]
-
Paddles: Standard USP paddles[8]
-
Syringes and Filters: For sample collection and filtration (e.g., 0.45 µm PVDF filters)
-
Analytical Instrument: A validated analytical method for the quantification of the API (e.g., UV-Vis Spectrophotometer or HPLC system).
-
Reagents:
-
Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Sodium Hydroxide (NaOH)
-
Purified Water
-
-
Test Formulation: Tablets or capsules containing the API and this compound.
Dissolution Media Preparation:
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin): Dissolve 2.0 g of NaCl in 7.0 mL of concentrated HCl and add sufficient purified water to make 1000 mL.
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin): Dissolve 6.8 g of KH₂PO₄ in 250 mL of purified water. Add 77 mL of 0.2 N NaOH and adjust the pH to 6.8 ± 0.1 with 0.2 N NaOH or 0.2 N HCl. Add sufficient purified water to make 1000 mL.
Dissolution Test Parameters:
| Parameter | Setting |
| Apparatus | USP Apparatus 2 (Paddles) |
| Dissolution Medium | Stage 1: 900 mL of SGF (pH 1.2) |
| Stage 2: 900 mL of SIF (pH 6.8) | |
| Temperature | 37 ± 0.5 °C |
| Paddle Speed | 75 RPM |
| Sampling Time Points | 5, 15, 30, 45, 60, 90, and 120 minutes |
| Sample Volume | 5 mL (replace with an equal volume of fresh medium) |
Procedure:
-
Apparatus Setup: Assemble the dissolution apparatus and equilibrate the dissolution medium in the vessels to 37 ± 0.5 °C.
-
Test Initiation: Place one tablet/capsule in each dissolution vessel. Start the apparatus immediately.
-
Sampling: At each specified time point, withdraw 5 mL of the sample from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall. Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
Sample Preparation: Filter the collected samples through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Analytical Quantification: Analyze the filtered samples for the concentration of the API using a validated analytical method.
-
Data Analysis: Calculate the percentage of the labeled amount of API dissolved at each time point. Plot the cumulative percentage of drug released versus time.
Data Presentation
Quantitative data from in vitro drug release studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Cumulative Percentage of Drug Released from a Hypothetical Formulation Containing this compound
| Time (minutes) | % Drug Released in SGF (pH 1.2) (Mean ± SD, n=6) | % Drug Released in SIF (pH 6.8) (Mean ± SD, n=6) |
| 5 | 15.2 ± 2.1 | 25.8 ± 3.4 |
| 15 | 35.6 ± 4.5 | 50.1 ± 5.2 |
| 30 | 55.3 ± 5.1 | 75.4 ± 6.1 |
| 45 | 68.9 ± 4.8 | 88.9 ± 4.7 |
| 60 | 76.4 ± 3.9 | 95.2 ± 3.5 |
| 90 | 85.1 ± 3.2 | 98.7 ± 2.1 |
| 120 | 90.5 ± 2.8 | 99.1 ± 1.9 |
Table 2: Effect of this compound on the Bioavailability of Different Drugs (Literature Data)
| Drug | Effect on Bioavailability in the Presence of this compound | Reference |
| Nitrofurantoin | Reduced rate and extent of absorption. | [4] |
| Trimethoprim | Mean decrease in maximum blood concentration of 49.94%. | [4] |
| Proguanil | Bioavailability reduced by >50%. | [9] |
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the experimental workflow and the interaction mechanism of this compound.
Caption: Experimental workflow for in vitro drug release studies.
Caption: Mechanism of drug release retardation by this compound.
References
- 1. forum.graphviz.org [forum.graphviz.org]
- 2. consensus.app [consensus.app]
- 3. An in vitro Study of the Effect of Some Commonly Used Antacids on the Release Profile of Paracetamol and Metronidazole Tablets | The East and Central African Journal of Pharmaceutical Sciences [uonjournals.uonbi.ac.ke]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 14987-04-3 [smolecule.com]
- 6. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. usp.org [usp.org]
- 8. benchchem.com [benchchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Optimizing pH and temperature for magnesium trisilicate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of magnesium trisilicate (B10819215).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of magnesium trisilicate, offering potential causes and solutions to optimize your experimental outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Suboptimal reaction temperature or pH.- Incorrect molar ratio of reactants.- Inefficient precipitation or filtration. | - Adjust the reaction temperature to a range of 30-90°C.[1][2]- Control the pH of the reaction mixture, with optimal ranges often cited between 8 and 12.[2]- Ensure the molar ratio of sodium silicate (B1173343) to magnesium sulfate (B86663) is between 1.47 and 1.80.[1]- Allow for sufficient reaction time to ensure complete precipitation before filtration. |
| Product Fails to Meet Pharmacopeia Standards | - Incorrect ratio of silica (B1680970) to magnesium oxide.- Presence of impurities from starting materials or side reactions. | - To meet U.S. Pharmacopeia requirements, the silica to magnesium oxide weight ratio should be between 2.1 and 2.3. This can be achieved by using a silica to sodium oxide weight ratio in the silicate solution of about 1.3-1.5.[3]- Use high-purity starting materials (magnesium sulfate and sodium silicate).- Ensure thorough washing of the precipitate to remove soluble byproducts like sodium sulfate.[4] |
| Poor Filtering and Washing Characteristics | - Fine particle size of the precipitate. | - Maintain a slight excess of the magnesium salt in the mother liquor during the continuous precipitation process to improve the wetting and filtering characteristics of the this compound.[3] |
| Variable Antacid Capacity | - Inconsistent product composition.- Differences in particle size and surface area. | - Strictly control the synthesis parameters, including reactant concentrations, temperature, and pH, to ensure batch-to-batch consistency. The antacid capacity is a key quality metric.[1]- The synthesis pH has a significant effect on the surface texture of the final product.[5] |
| Formation of Amorphous vs. Crystalline Product | - The synthesis conditions, particularly pH and temperature, influence the final structure. | - Magnesium silicate precipitates are often amorphous in nature.[6] The degree of crystallinity can be influenced by post-synthesis treatments like calcination.[5] |
Frequently Asked Questions (FAQs)
What are the optimal pH and temperature ranges for this compound synthesis?
The optimal conditions for this compound synthesis can vary depending on the desired product characteristics. However, several studies provide guidance:
-
Temperature: A broad range of 10°C to 90°C has been reported.[1][2][3] One study found the optimal reacting temperature to be between 57-90°C.[1] Another suggests that for certain processes, room temperature is suitable, and the temperature is not a critical parameter.[3] A reaction temperature of 30-40°C is also mentioned as preferable in one patent.[2]
-
pH: The pH of the reaction medium is a critical parameter. Magnesium silicate precipitation is strongly dependent on the solution's pH.[6] An increase in pH generally leads to an increased tendency for magnesium silicate scaling.[6] A free alkali pH control range of 8-12 is suggested, with a more excellent control range being 9-10.[2] Magnesium silicate hydrate (B1144303) (M-S-H) is known to form at pH values between 8.5 and 10.5.[7]
What is the typical experimental protocol for synthesizing this compound?
A common method for synthesizing this compound involves the reaction of a soluble magnesium salt (like magnesium sulfate) with a soluble silicate (like sodium silicate) in an aqueous solution.[1][3][8]
Experimental Protocols
General Precipitation Method
This protocol is based on the reaction between magnesium sulfate and sodium silicate.
Materials:
-
Magnesium sulfate (MgSO₄) solution
-
Sodium silicate (Na₂SiO₃) solution
-
Deionized water
-
Hydrochloric acid or Sodium hydroxide (B78521) for pH adjustment (if necessary)
Procedure:
-
Prepare aqueous solutions of magnesium sulfate and sodium silicate at the desired concentrations.
-
Slowly add the magnesium sulfate solution to the sodium silicate solution with constant stirring.[8] Alternatively, the two solutions can be fed continuously into a reaction vessel.[3]
-
Maintain the reaction temperature within the optimal range (e.g., 50-60°C).[4]
-
Monitor and control the pH of the reaction mixture to the desired setpoint (e.g., pH 9-10).[2]
-
Allow the reaction to proceed for a sufficient time to ensure complete precipitation of this compound.
-
Filter the resulting precipitate using vacuum filtration.[4]
-
Wash the filter cake with deionized water to remove soluble impurities, such as sodium sulfate.[4] The temperature of the washing water can also be controlled (e.g., 45-48°C).[1]
-
Dry the purified this compound product. Drying can be performed in a vacuum dryer at 60-70°C.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of this compound as reported in various sources.
Table 1: Optimal Synthesis Conditions
| Parameter | Optimal Range | Source(s) |
| Reacting Temperature | 57-90°C | [1] |
| 10-50°C (room temperature suitable) | [3] | |
| 30-40°C | [2] | |
| 50-60°C | [4] | |
| pH | 8-12 (preferably 9-10) | [2] |
| > 8.5 | [6] | |
| Molar Ratio [Sodium Silicate]/[Magnesium Sulfate] | 1.47-1.80 | [1] |
| Reactant Concentration | 19.1-29.0% | [1] |
| Washing Water Temperature | 45-48°C | [1] |
| Drying Temperature | 65-82°C | [1] |
| 60-70°C (in vacuum dryer) | [4] |
Table 2: Reactant Concentrations for Continuous Process
| Reactant | Concentration (moles/liter) | Feed Rate (cc/min) | Source |
| Magnesium Salt Solution | 0.5 - 4.0 (Optimal: 2.0 - 3.0) | 15 - 85 (Preferably: 25 - 40) | [3] |
| Alkaline Silicate Solution | 0.5 - 6.0 (Preferably: 1.0 - 4.0) | 20 - 125 (Preferably: 30 - 90) | [3] |
Diagrams
The following diagrams illustrate the experimental workflow and the logical relationships in this compound synthesis.
References
- 1. yakhak.org [yakhak.org]
- 2. CN110330023A - A kind of preparation of this compound and drying means - Google Patents [patents.google.com]
- 3. US3272594A - Preparation of this compound - Google Patents [patents.google.com]
- 4. chemignition.com [chemignition.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of magnesium on the stability of C-S-H [morressier.com]
- 8. Inorganic chemistry magnesiumtrisilicate.pptx [slideshare.net]
Controlling particle size and porosity of magnesium trisilicate during precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the precipitation of magnesium trisilicate (B10819215). The information aims to help control particle size and porosity, crucial parameters for applications such as drug delivery and purification.
Troubleshooting Guides
Issue 1: The particle size of the synthesized magnesium trisilicate is too large.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Reactant Concentration | Increase the concentration of the magnesium salt and sodium silicate (B1173343) solutions. | Higher supersaturation can lead to the formation of more nuclei, resulting in smaller final particle sizes. |
| High Reaction Temperature | Decrease the reaction temperature. | Lower temperatures can slow down the particle growth rate relative to the nucleation rate, favoring smaller particles. |
| Low Stirring Speed | Increase the stirring speed to a moderate level. Insufficient agitation can lead to localized areas of high concentration and uncontrolled particle growth. | Improved mixing ensures a more homogeneous reaction environment, promoting uniform nucleation and smaller particle sizes. |
| Slow Reactant Addition Rate | Increase the feed rate of the reactant solutions in a continuous precipitation setup. | A faster addition rate can increase the level of supersaturation, favoring nucleation over particle growth. |
| Incorrect pH | Adjust the pH of the reaction mixture. The optimal pH for smaller particles is typically in the range of 8.5-10. | pH influences the surface charge of the particles and the rate of condensation of silicic acid, affecting particle aggregation. |
Issue 2: The porosity of the this compound is too low (low specific surface area).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | Lower the reaction temperature. High temperatures can lead to denser particle structures. | A lower temperature can result in a more hydrated and less compact particle structure, increasing porosity. |
| Inappropriate Reactant Addition Method ("Strike") | Employ a "reverse-strike" method, where the magnesium salt solution is added to the sodium silicate solution. | The reverse-strike method has been shown to produce microporous this compound with a high specific surface area.[1] |
| Suboptimal pH | Adjust the pH of the reaction. A pH around 10.5 has been associated with mesoporous structures.[1] | pH plays a critical role in the textural properties of the final product. |
| Absence of a Porogen or Surfactant | Introduce a surfactant during the synthesis process. | Surfactants can act as templates, creating pores within the material as they are removed during washing and drying. |
Issue 3: The product has a wide particle size distribution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Mixing | Optimize the stirring speed. Both too low and too high speeds can be detrimental. | A moderate and consistent stirring speed ensures uniform mixing and simultaneous nucleation, leading to a narrower particle size distribution. |
| Fluctuations in Reactant Feed Rate | Ensure a constant and controlled feed rate of reactant solutions in a continuous precipitation process. | A stable feed rate maintains a consistent level of supersaturation, promoting uniform particle growth. |
| Temperature Gradients in the Reactor | Ensure uniform heating of the reaction vessel. | A consistent temperature throughout the reactor prevents different nucleation and growth rates in different zones. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for controlling the porosity of this compound?
A1: The pH of the reaction medium is a critical factor influencing the surface texture and porosity of this compound.[2] The method of reactant addition, known as the "strike," also has a significant impact. For instance, a reverse-strike precipitation (adding magnesium nitrate (B79036) to sodium silicate) can yield microporous material with a high specific surface area.[1][2]
Q2: How does the concentration of reactants affect the final product?
A2: Reactant concentration influences both particle size and the final composition. Higher concentrations can lead to a higher degree of supersaturation, which generally favors the formation of a larger number of small nuclei, resulting in smaller particles. The ratio of reactants, such as the Si:Mg molar ratio, is also crucial for obtaining the desired trisilicate phase and minimizing impurities like magnesium hydroxide. A Si:Mg molar ratio of 2:1 is often optimal for the pure Mg₂Si₃O₈ phase.[1]
Q3: What is the effect of temperature on the synthesis of this compound?
A3: Reaction temperature can affect both the particle size and the specific surface area. Generally, lower temperatures tend to favor the formation of smaller particles with higher porosity, while higher temperatures can lead to denser structures with lower surface areas.
Q4: Can post-synthesis treatments be used to modify the properties of this compound?
A4: Yes, post-synthesis treatments like calcination and acid activation can significantly alter the properties of this compound. Calcination can increase the degree of crystallinity and the quantity of mesopores, but it may also reduce the specific surface area.[2] Acid activation can also change the pore structure and surface chemistry.[2]
Data Presentation
Table 1: Impact of Precipitation Parameters on this compound Properties
| Parameter | Effect on Structure | Surface Area (m²/g) | Dominant Pore Size (nm) |
| Si:Mg Molar Ratio | |||
| 2:1 | Pure Mg₂Si₃O₈ phase | 568.93 | 0.7–3 (microporous)[1] |
| pH | |||
| 10.5 | Minimal Mg(OH)₂ impurities | 412.45 | 2–5 (mesoporous)[1] |
| Aging Time | |||
| 2 hours | Enhanced crystallinity | 502.10 | 1–3 (microporous)[1] |
| Reaction Temperature | |||
| Optimized Conditions | Amorphous | 454 | - |
Table 2: Microstructural Comparison of Reactant Addition Methods ("Strike")
| Method | Surface Area (m²/g) | Pore Volume (cm³/g) | Dominant Pore Type |
| Reverse-strike (Mg²⁺ solution added to silicate solution) | 568.93[1] | 0.32[1] | Microporous[1] |
| Forward-strike (silicate solution added to Mg²⁺ solution) | 179.40[1] | - | Mesoporous[2] |
Experimental Protocols
Continuous Precipitation of this compound (Adapted from US Patent 3,272,594)
Materials:
-
Magnesium sulfate (B86663) solution (283 g/L)
-
Sodium silicate solution (175 g/L, with a silicon dioxide to sodium oxide ratio of 1.5)
Equipment:
-
Precipitating tank
-
Two peristaltic pumps for continuous feeding of reactant solutions
-
Stirrer
-
Vacuum drum filter
-
Spray dryer
Procedure:
-
Continuously feed the magnesium sulfate solution into the precipitating tank at a rate of 31 cc/min at room temperature.
-
Concurrently, feed the sodium silicate solution into the same tank at a rate of 72 cc/min.
-
Maintain constant stirring throughout the reaction to ensure proper mixing.
-
Continuously remove the resulting slurry containing the this compound precipitate from the tank.
-
Filter the slurry using a vacuum drum filter and wash the filter cake with water to remove soluble byproducts.
-
Dry the washed filter cake using a spray dryer to obtain the final this compound powder.
Visualizations
Caption: Continuous precipitation workflow for this compound.
References
Troubleshooting inconsistent results in magnesium trisilicate adsorption studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with magnesium trisilicate (B10819215) in adsorption studies.
Troubleshooting Guide
This guide addresses common issues that can lead to inconsistent results in magnesium trisilicate adsorption experiments.
Question: Why am I observing significant batch-to-batch variability in the adsorption capacity of my this compound?
Answer:
Batch-to-batch variability is a frequent challenge and can stem from several factors related to the physicochemical properties of the this compound. Here's a systematic approach to troubleshoot this issue:
-
Material Characterization: Not all this compound is created equal. Commercial grades can vary significantly in their physical and chemical properties. It is crucial to characterize each new batch.
-
Surface Area and Porosity: The surface area is a primary driver of adsorption capacity.[1] Conventional this compound typically has a surface area of less than 250 m²/g, while modified forms can exceed 400 m²/g.[1] A small variation in surface area can lead to large differences in adsorption.
-
Crystal Structure: The crystalline and amorphous nature of the silicate (B1173343) can influence its adsorptive properties. X-ray diffraction (XRD) can be used to assess the crystallinity of your material.[1]
-
Moisture Content: this compound is hygroscopic and its water content can vary.[2] This can affect the material's weight and its interaction with the adsorbate. Determine the moisture content using thermogravimetric analysis (TGA) or by following pharmacopeial methods.[3]
-
-
Supplier and Grade Consistency: If possible, source this compound from a single, reputable supplier and specify the same grade for all experiments. Request a certificate of analysis (CoA) for each batch and compare the specifications.
-
Pre-treatment of the Adsorbent: To ensure consistency, consider a standardized pre-treatment step for your this compound before each experiment. This could involve drying at a specific temperature for a set duration to normalize moisture content.
Question: My adsorption results are not reproducible, even when using the same batch of this compound. What experimental parameters should I investigate?
Answer:
Lack of reproducibility with the same material batch points towards variability in your experimental conditions. Carefully review and standardize the following parameters:
-
pH of the Medium: The pH of the solution can significantly impact the surface charge of both the this compound and the adsorbate, thereby affecting the electrostatic interactions between them. The synthesis of this compound itself is pH-dependent, which can affect its surface texture.[4]
-
Temperature: Adsorption is a thermodynamic process, and temperature can influence the equilibrium and kinetics of adsorption. Ensure that all experiments are conducted at a constant and recorded temperature.
-
Agitation Speed and Method: The rate of mixing affects the diffusion of the adsorbate to the surface of the this compound. Use a consistent agitation method (e.g., orbital shaker, magnetic stirrer) and speed for all experiments.
-
Equilibration Time: The adsorption process takes time to reach equilibrium. If you are measuring at a single time point, ensure it is sufficient for equilibrium to be achieved. It is advisable to perform a kinetic study to determine the optimal equilibration time. Adsorption of drugs onto this compound often follows pseudo-second-order kinetics.[1]
-
Solid-to-Liquid Ratio: The concentration of this compound in the solution will directly influence the available surface area for adsorption. Maintain a consistent solid-to-liquid ratio across all experiments.
Question: I am studying the adsorption of a new drug onto this compound and the results are lower than expected. What could be the reason?
Answer:
Lower-than-expected adsorption can be due to several factors, including interactions within your formulation and the inherent properties of the drug and adsorbent.
-
Competitive Adsorption: Are there other components in your formulation? Excipients, buffers, or other active pharmaceutical ingredients (APIs) can compete with your drug for adsorption sites on the this compound. For example, citric acid has been shown to suppress the adsorption of tetracycline (B611298) on this compound.[5]
-
Drug-Adsorbent Incompatibility: The interaction between a drug and this compound is influenced by the drug's molecular size, charge, and solubility. Some drugs may have a low affinity for the this compound surface. For instance, while this compound shows high adsorptive capacity for nitrofurantoin, it has low or no adsorption for aluminum hydroxide (B78521) and calcium carbonate.[6][7]
-
Decomposition of Adsorbent: this compound is readily decomposed by mineral acids.[2] If your experimental medium is highly acidic, it could alter the structure and adsorptive properties of the this compound.
-
Analytical Method Interference: Ensure that your analytical method for quantifying the drug concentration is not being interfered with by any components leaching from the this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of adsorption by this compound?
A1: The primary mechanism is physical adsorption, where drug molecules bind to the extensive surface area of the this compound.[1] Other mechanisms can include surface complexation and electrostatic interactions, depending on the adsorbate and the surrounding medium.[1] The porous structure of this compound, often containing mesopores (2-50 nm), provides a large surface area for adsorption.[1]
Q2: How does the synthesis method of this compound affect its adsorption properties?
A2: The synthesis method, such as precipitation, sol-gel, or hydrothermal methods, can significantly influence the resulting material's properties.[1][8] For example, a "reverse-strike" precipitation method has been shown to produce microporous magnesium silicate with a high surface area of 568.93 m²/g.[4] Different synthesis routes can lead to variations in surface area, pore size distribution, and crystallinity, all of which impact adsorption capacity.[8]
Q3: Can this compound interact with other drugs in a formulation?
A3: Yes, this compound is known to interact with various drugs, which can affect their bioavailability.[6][9] It can adsorb drugs like nitrofurantoin, trimethoprim, and ciprofloxacin, reducing their absorption.[6][7] This is a critical consideration in drug development, and co-administration of certain drugs with this compound may be contraindicated.[6]
Q4: Are there standard methods for characterizing the adsorptive properties of this compound?
A4: Yes, several standard methods are used:
-
BET (Brunauer-Emmett-Teller) Analysis: This is the most common method for determining the specific surface area and pore size distribution of the material.[1][4]
-
X-ray Diffraction (XRD): Used to determine the crystalline or amorphous nature of the this compound.[1]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to visualize the morphology and particle size of the material.[8]
-
Pharmacopeial Assays: Pharmacopeias like the United States Pharmacopeia (USP) provide standardized assays for determining the composition (e.g., magnesium oxide and silicon dioxide content) and acid-neutralizing capacity of this compound.[3][10]
Q5: What are typical surface area values for this compound?
A5: The surface area can vary widely. Conventional this compound may have a surface area of less than 250 m²/g.[1] However, through different synthesis methods, much higher surface areas can be achieved. For instance, some studies report surface areas of up to 568.93 m²/g and even 640 m²/g for magnesium silicates synthesized by specific methods.[4][8]
Data Presentation
Table 1: Impact of Synthesis Parameters on this compound Properties
| Parameter | Effect on Structure | Surface Area (m²/g) | Dominant Pore Size | Reference |
| Si:Mg Ratio = 2:1 | Pure Mg₂Si₃O₈ phase | 568.93 | 0.7–3 nm (micro) | [1] |
| pH = 10.5 | Amorphous | 179.4 | Mesoporous | [4] |
| Aging Time (1-4 hours) | Enhanced crystallinity | - | - | [1] |
Table 2: Adsorption Capacities of Various Adsorbates on Magnesium Silicates
| Adsorbate | Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |
| Methylene Blue | Hierarchical macroporous-mesoporous magnesium silicate | 602 | [1] |
| Methylene Blue | Ordered mesoporous magnesium silicate-silica | 283 | [8] |
| Rhodamine B | Ordered mesoporous magnesium silicate-silica | 227 | [8] |
| Lithium Ions | Magnesium silicate with spinel structure | 31.7 | [8] |
Experimental Protocols
Protocol 1: Determination of Adsorption Isotherms
-
Preparation of Adsorbate Solutions: Prepare a series of standard solutions of the drug in a suitable buffer at different concentrations.
-
Adsorption Experiment:
-
Accurately weigh a fixed amount of this compound into a series of flasks.
-
Add a fixed volume of each standard drug solution to the flasks.
-
Seal the flasks and place them in a constant temperature shaker.
-
Agitate at a constant speed for a pre-determined equilibration time.
-
-
Sample Analysis:
-
After equilibration, centrifuge or filter the samples to separate the this compound.
-
Analyze the supernatant for the remaining drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
-
Data Analysis:
-
Calculate the amount of drug adsorbed per unit mass of this compound (qe) for each initial concentration.
-
Plot qe versus the equilibrium concentration (Ce) of the drug in the solution.
-
Fit the data to adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption capacity and affinity.
-
Protocol 2: Kinetic Study of Adsorption
-
Preparation: Prepare a drug solution of a known initial concentration and a suspension of this compound in the same medium.
-
Adsorption Experiment:
-
Initiate the experiment by mixing the drug solution and the this compound suspension.
-
Maintain constant temperature and agitation.
-
Withdraw aliquots of the suspension at various time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes).
-
-
Sample Analysis:
-
Immediately separate the solid and liquid phases of the withdrawn aliquots by centrifugation or filtration.
-
Analyze the liquid phase for the drug concentration at each time point.
-
-
Data Analysis:
-
Calculate the amount of drug adsorbed per unit mass of this compound at each time point (qt).
-
Plot qt versus time.
-
Fit the data to kinetic models (e.g., pseudo-first-order, pseudo-second-order) to determine the rate constants and the mechanism of adsorption.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent adsorption results.
Caption: General workflow for an adsorption experiment.
References
- 1. Buy this compound | 14987-04-3 [smolecule.com]
- 2. phexcom.com [phexcom.com]
- 3. This compound [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. The effect of some additives on the adsorption of tetracycline hydrochloride on this compound and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound Tablets [drugfuture.com]
Technical Support Center: Preventing Drug Degradation During Loading on Magnesium Trisilicate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with drug degradation when loading active pharmaceutical ingredients (APIs) onto magnesium trisilicate (B10819215).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of drug degradation when using magnesium trisilicate as a carrier?
A1: Drug degradation during loading onto this compound is primarily caused by a combination of chemical and physical factors. The inherent properties of this compound, an alkaline and highly porous material, can create a microenvironment that promotes degradative reactions. Key contributing factors include:
-
pH-related degradation: this compound creates an alkaline surface pH, which can catalyze the hydrolysis of drugs sensitive to high pH, such as esters and amides.[1]
-
Moisture-induced degradation: this compound is hygroscopic, meaning it readily absorbs moisture from the environment.[2] This adsorbed water can act as a solvent for chemical reactions, facilitating hydrolysis and other degradation pathways, especially for moisture-sensitive drugs.
-
Surface-catalyzed reactions: The surface of this compound can possess catalytic sites that promote oxidation and other degradation reactions. The presence of impurities on the silicate (B1173343) surface can also contribute to this catalytic activity.
-
Physical state of the drug: Amorphous drugs, while often having higher solubility, are thermodynamically less stable than their crystalline counterparts and can be more susceptible to degradation when loaded onto a carrier.[3]
Q2: How does the physical form of the drug (amorphous vs. crystalline) affect its stability on this compound?
A2: The physical form of the drug plays a crucial role in its stability.
-
Amorphous drugs: These have a disordered molecular structure, higher free energy, and greater molecular mobility, making them more prone to chemical degradation.[3] However, their higher solubility can be advantageous for bioavailability.
-
Crystalline drugs: These have a more stable, ordered structure with lower internal energy, which generally results in better chemical stability.[3] However, their lower solubility can be a challenge.
When loading onto this compound, the high surface area of the carrier can sometimes stabilize the amorphous form of a drug, preventing recrystallization. However, the increased molecular mobility of the amorphous form can also make it more susceptible to degradation catalyzed by the silicate surface.
Q3: What are the best practices for storing this compound before drug loading to minimize degradation risks?
A3: Proper storage of this compound is essential to prevent issues during and after drug loading. This compound is stable when stored in a well-closed container in a cool, dry place.[2] It is also important to be aware that prolonged storage and increased environmental temperatures can lead to compaction, making it difficult to redisperse the mixture, which can affect its performance.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the drug loading process.
Problem 1: Significant drug degradation is observed after loading.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Alkaline surface pH of this compound | 1. pH adjustment of the loading solution: Use a suitable buffer to maintain a pH at which the drug is most stable. 2. Surface passivation: Treat the this compound surface with a passivating agent to neutralize alkaline sites before loading. | Reduced pH-catalyzed degradation, leading to higher drug stability. |
| Presence of excess moisture | 1. Pre-drying of this compound: Dry the this compound in an oven at a suitable temperature to remove adsorbed water before loading. 2. Use of anhydrous solvents: Employ anhydrous solvents for the drug loading process. 3. Controlled humidity environment: Conduct the loading process in a low-humidity environment (e.g., a glove box). | Minimized hydrolysis and other moisture-induced degradation pathways. |
| Catalytic surface activity | 1. Source a high-purity grade of this compound: Impurities can act as catalysts for degradation. 2. Surface passivation: As mentioned above, this can also block catalytically active sites. | Reduced catalytic degradation of the drug. |
| Unsuitable solvent | 1. Solvent selection: Choose a solvent in which the drug is stable and that has a low dielectric constant, as this can favor drug adsorption over solvent adsorption on the silicate surface.[5][6] 2. Minimize exposure time: Reduce the contact time between the drug solution and the this compound. | Improved drug stability during the loading process. |
Problem 2: Low or inconsistent drug loading efficiency.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor drug solubility in the chosen solvent | 1. Optimize the solvent system: Use a solvent or a co-solvent system that provides good solubility for the drug. | Increased concentration of the drug in the loading solution, leading to higher loading. |
| Competition between drug and solvent for binding sites | 1. Select a solvent with a lower affinity for the this compound surface: Solvents with a lower dielectric constant are often less competitive.[5][6] | Enhanced adsorption of the drug onto the carrier. |
| Inadequate mixing or contact time | 1. Optimize mixing parameters: Ensure thorough and consistent mixing of the slurry. 2. Increase contact time: Allow sufficient time for the drug to adsorb onto the this compound. | Uniform and maximized drug loading. |
| Drug precipitation during loading | 1. Maintain temperature: Ensure the temperature of the loading solution is controlled to prevent drug precipitation. 2. Use a co-solvent: A co-solvent can help maintain drug solubility throughout the process. | Prevention of drug loss due to precipitation, leading to accurate loading. |
Experimental Protocols
Protocol 1: Solvent Impregnation Method for Drug Loading
This protocol describes a common method for loading a drug onto this compound using a solvent.
-
Preparation of this compound:
-
Dry the required amount of this compound in a vacuum oven at 105°C for 4 hours to remove any adsorbed moisture.
-
Allow it to cool to room temperature in a desiccator.
-
-
Preparation of Drug Solution:
-
Loading Process:
-
In a clean, dry vessel, add the pre-dried this compound.
-
Slowly add the drug solution to the this compound powder while continuously mixing to form a homogeneous slurry.
-
Continue mixing the slurry for a predetermined period (e.g., 2-4 hours) at a controlled temperature to allow for complete adsorption.
-
-
Drying:
-
Evaporate the solvent from the slurry under reduced pressure using a rotary evaporator.
-
Further dry the drug-loaded powder in a vacuum oven at a temperature that will not cause drug degradation (e.g., 40-50°C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the drug loading efficiency and content uniformity using a validated analytical method such as HPLC.
-
Analyze the physical state of the loaded drug using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
Assess drug-carrier interactions using Fourier-Transform Infrared Spectroscopy (FTIR).
-
Protocol 2: Determining Drug Loading Efficiency
-
Sample Preparation:
-
Accurately weigh a small amount (e.g., 10 mg) of the drug-loaded this compound.
-
Disperse the sample in a volumetric flask with a solvent that can effectively desorb the drug from the carrier and in which the drug is highly soluble.
-
Sonicate the dispersion for 15-30 minutes to ensure complete drug desorption.
-
Dilute the solution to the mark with the same solvent and mix well.
-
-
Analysis:
-
Filter the solution through a suitable syringe filter (e.g., 0.45 µm PTFE).
-
Analyze the filtrate using a validated HPLC method to determine the concentration of the drug.
-
-
Calculation:
-
Drug Loading (%) = (Mass of drug in the powder / Mass of the drug-loaded powder) x 100
-
Loading Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
-
Data Presentation
Table 1: Hypothetical Quantitative Data on Drug Stability
This table provides an example of how to present data from a stability study of a model drug (Drug X) loaded on this compound under different conditions.
| Loading Condition | Initial Drug Purity (%) | Purity after 1 month at 40°C/75% RH (%) | Major Degradant (%) |
| Unbuffered, ambient humidity | 99.8 | 92.5 | 6.2 (Hydrolysis product) |
| Buffered (pH 6.0), ambient humidity | 99.7 | 97.1 | 2.1 (Hydrolysis product) |
| Unbuffered, low humidity | 99.9 | 98.5 | 1.0 (Oxidation product) |
| Buffered (pH 6.0), low humidity | 99.8 | 99.2 | 0.5 (Hydrolysis product) |
Visualizations
Caption: Experimental workflow for drug loading on this compound.
Caption: Troubleshooting logic for drug degradation.
References
- 1. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phexcom.com [phexcom.com]
- 3. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mixture BP. Its physical characteristics and effectiveness as a prophylactic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of solvent selection on drug loading and amorphisation in mesoporous silica particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Flowability of Magnesium Trisilicate Powder
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor flowability of magnesium trisilicate (B10819215) powder during manufacturing processes.
Troubleshooting Guide
This guide addresses common issues encountered with magnesium trisilicate powder flowability in a question-and-answer format.
Q1: My this compound powder is exhibiting poor flow from the hopper, leading to inconsistent die filling. What are the likely causes?
A1: Poor flowability of this compound powder is often attributed to a combination of its inherent physicochemical properties. The primary causes include:
-
High Cohesion and Adhesion: Fine powders like this compound have a large surface area-to-volume ratio, leading to strong van der Waals forces between particles (cohesion) and between particles and equipment surfaces (adhesion).[1][2]
-
Fine Particle Size: Smaller particles have greater surface area per unit mass, which increases inter-particle cohesive forces and hinders flow.[3]
-
Hygroscopicity and Moisture Content: this compound is slightly hygroscopic.[4] Absorbed moisture can form liquid bridges between particles, increasing cohesion and reducing flowability.[5]
-
Electrostatic Charges: Frictional forces during powder handling can generate static electricity, causing particles to repel each other or adhere to equipment surfaces, both of which disrupt uniform flow.
Q2: What immediate steps can I take to improve the flow of my current batch of this compound powder?
A2: For immediate, short-term improvement, consider the following:
-
Incorporate a Glidant: The addition of a glidant, such as colloidal silicon dioxide (fumed silica) or talc, can significantly improve flowability.[1][5][6] Glidants work by reducing inter-particle friction and cohesion. A typical concentration for glidants is between 0.1% and 0.5% w/w.[5]
-
Control Environmental Humidity: Since moisture content can adversely affect flow, processing in a controlled, low-humidity environment can be beneficial.
-
Utilize Flow Aids: Mechanical devices like vibrators or rappers on the hopper can help to disrupt powder bridges and promote flow.
Q3: I am developing a new formulation with this compound. What long-term strategies can I employ to ensure good flowability?
A3: For long-term and robust solutions, process modifications are recommended:
-
Granulation: This is one of the most effective methods for improving the flow properties of cohesive powders.[3] Granulation increases the particle size, reduces the surface area-to-volume ratio, and creates more spherical particles, all of which enhance flow. Both wet and dry granulation methods can be effective.
-
Wet Granulation: Involves adding a liquid binder to the powder mixture to form agglomerates. This method is highly effective but requires a drying step.
-
Dry Granulation (Roller Compaction): This method is suitable for moisture-sensitive materials. It involves compressing the powder between two rollers to form a ribbon, which is then milled into granules.[7][8]
-
-
Particle Size Optimization: If possible, selecting a grade of this compound with a larger and more uniform particle size can inherently improve flow.
Frequently Asked Questions (FAQs)
Q1: How do I choose between wet and dry granulation for this compound?
A1: The choice depends on the properties of your overall formulation. Since this compound is only slightly hygroscopic, wet granulation is a viable option and often produces robust granules with excellent flow properties. However, if your formulation contains other moisture-sensitive active pharmaceutical ingredients (APIs) or excipients, dry granulation via roller compaction would be the preferred method to avoid degradation.
Q2: What is the mechanism by which glidants improve the flowability of this compound?
A2: Glidants, such as fumed silica (B1680970), are typically very fine, low-density powders. When blended with a cohesive powder like this compound, the glidant particles adhere to the surface of the host particles. This action leads to several effects that improve flow:
-
Reduction of Inter-particle Friction: The glidant particles act as "ball bearings," allowing the larger this compound particles to slide past each other more easily.
-
Reduction of Cohesive Forces: The glidant particles increase the distance between the host particles, which reduces the strength of van der Waals forces.[2][6]
-
Modification of Surface Topography: Glidants can fill in surface irregularities of the host particles, creating a smoother surface that is less prone to interlocking.
dot graph TD { bgcolor="#FFFFFF" node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"] subgraph "Glidant Mechanism" direction LR A[Glidant Particles(e.g., Fumed Silica)] -- "Adhere to surface" --> B(Magnesium TrisilicateParticle); B -- "Reduced Friction" --> C{Improved Flowability}; B -- "Reduced Cohesion" --> C; B -- "Smoother Surface" --> C; end A[fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[fillcolor="#FBBC05", fontcolor="#202124"]; C[shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption: Mechanism of Glidant Action on Powder Flow.
Q3: Can the order of addition of excipients affect the flowability of a this compound blend?
A3: Yes, the order of addition can be critical. It is generally recommended to first blend the this compound with other excipients to achieve a homogenous mixture and then add the glidant in a final, brief blending step. Over-blending with a glidant can sometimes lead to the glidant particles being worked into the surface of the host particles, which can reduce their effectiveness.
Q4: How can I quantify the improvement in flowability of my this compound powder?
A4: Several standard pharmacopeial methods can be used to assess powder flowability. The most common are:
-
Angle of Repose: The angle of a conical pile formed by the powder. A lower angle of repose indicates better flowability.[9]
-
Carr's (Compressibility) Index and Hausner Ratio: These are calculated from the bulk and tapped densities of the powder. Lower values for both indices suggest better flow.[4][10]
Data Presentation
The following table summarizes typical quantitative data for the flow properties of cohesive powders like magnesium silicate (B1173343) (as a proxy for this compound) and the expected improvements with the addition of glidants or after granulation.
| Parameter | Magnesium Silicate (Untreated)[11][12] | With 1% Colloidal Silicon Dioxide (Expected) | After Granulation (Expected) | Flowability Classification |
| Angle of Repose (°) | > 40 | 30 - 40 | < 35 | Passable to Excellent |
| Carr's Index (%) | 23 - 28 | 16 - 20 | < 15 | Poor to Excellent |
| Hausner Ratio | 1.30 - 1.39 | 1.19 - 1.25 | < 1.18 | Fair to Excellent |
Experimental Protocols
Measurement of Angle of Repose
Objective: To determine the angle of repose of the this compound powder, which is an indicator of its flow properties.
Methodology:
-
Place a flat, horizontal circular base with a defined diameter on a level surface.
-
Position a funnel vertically above the center of the base. The tip of the funnel should be at a fixed height (e.g., 2-4 cm) above the base.
-
Carefully pour the this compound powder into the funnel until the apex of the powder cone just touches the tip of the funnel.
-
Measure the height (h) of the conical pile of powder.
-
The radius (r) is half the diameter of the base.
-
Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r)
-
Repeat the measurement three times and calculate the average.
dot graph TD { bgcolor="#FFFFFF" node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"] A[Start: Pour Powder into Funnel] --> B{Form Conical Pile}; B --> C[Measure Height (h) and Radius (r)]; C --> D{Calculate θ = tan⁻¹(h/r)}; D --> E[End: Angle of Repose Value]; A[fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[fillcolor="#FBBC05", fontcolor="#202124"]; C[fillcolor="#FBBC05", fontcolor="#202124"]; D[shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E[fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption: Workflow for Angle of Repose Measurement.
Measurement of Carr's Index and Hausner Ratio
Objective: To determine the compressibility of the this compound powder as an indirect measure of its flowability.
Methodology:
-
Gently pour a known mass (m) of the this compound powder into a graduated cylinder.
-
Record the unsettled apparent volume (V₀). This is the bulk volume.
-
Secure the graduated cylinder on a tapped density tester.
-
Subject the cylinder to a set number of taps (B36270) (e.g., 500, 750, and 1250 taps as per USP) until the volume of the powder no longer changes.
-
Record the final tapped volume (Vf).
-
Calculate the bulk density (ρ_bulk) and tapped density (ρ_tapped): ρ_bulk = m / V₀ ρ_tapped = m / Vf
-
Calculate the Carr's Index (CI) and Hausner Ratio (HR): CI (%) = [(ρ_tapped - ρ_bulk) / ρ_tapped] x 100 HR = ρ_tapped / ρ_bulk
References
- 1. Effect of colloidal silica on rheological properties of common pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reviewing the Impact of Powder Cohesion on Continuous Direct Compression (CDC) Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Carr Index / Hausner Ratio : Formula, Definition, Calculation, Calculator [powderprocess.net]
- 5. Effect of colloidal silicon dioxide and moisture on powder flow properties: Predicting in-process performance using image-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lfacapsulefillers.com [lfacapsulefillers.com]
- 10. Comparative Evaluation of Flow for Pharmaceutical Powders and Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Addressing batch-to-batch variability in synthetic magnesium trisilicate
Technical Support Center: Synthetic Magnesium Trisilicate (B10819215)
Welcome to the Technical Support Center for Synthetic Magnesium Trisilicate. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot common issues related to batch-to-batch variability in synthetic this compound.
Frequently Asked Questions (FAQs)
Category 1: Understanding Variability
Q1: What are the primary causes of batch-to-batch variability in synthetic this compound?
A1: Synthetic this compound is typically produced via a precipitation reaction between a magnesium salt (e.g., magnesium sulfate) and a sodium silicate (B1173343) solution.[1] Variability arises from minor deviations in the manufacturing process parameters, which significantly impact the material's physicochemical properties. Key parameters include:
-
Reactant Concentration & Ratio: The molar ratio of magnesium oxide (MgO) to silicon dioxide (SiO2) is a critical quality attribute, with pharmacopeial standards requiring specific ranges (e.g., USP specifies ≥20.0% MgO and ≥45.0% SiO2).[2][3][4]
-
Reaction pH: The pH during precipitation has a significant effect on the surface texture and porosity of the final product.[5]
-
Temperature: Reaction temperature influences the rate of precipitation and particle formation.
-
Stirring Rate & Aging Time: These factors affect particle size distribution and morphology.
-
Washing & Drying Conditions: Inadequate washing can leave soluble salt impurities, while drying conditions affect the final water content, which can range from 17% to 34%.[2][3]
These variations can lead to differences in surface area, pore size and volume, particle size, and hydration level, which in turn affect performance.
Q2: How does batch variability impact my experimental results?
A2: The performance of this compound is directly linked to its physical properties.
-
Adsorption Capacity: Inconsistent surface area and porosity will lead to variable adsorption of active pharmaceutical ingredients (APIs), impurities, or other target molecules.[6][7][8] This is critical in drug formulation, where it can affect bioavailability, and in purification processes.[7] For example, a batch with a higher surface area (>400 m²/g) will exhibit greater adsorptive capacity compared to a conventional batch (<250 m²/g).[6][9][10]
-
Powder Flow & Compactibility: Variations in particle size and shape can alter the flowability and compressibility of powder blends, impacting tablet manufacturing processes and the uniformity of dosage units.[11]
-
Acid Neutralizing Capacity: For antacid applications, variability in composition and surface area can alter the rate and extent of acid neutralization. The USP standard requires that 1 gram of material consumes 140 mL to 160 mL of 0.10 N hydrochloric acid.[2][3]
Category 2: Troubleshooting Common Issues
Q3: My purification process using this compound as a sorbent is showing inconsistent yields. How can I troubleshoot this?
A3: Inconsistent yields are often directly linked to variability in the adsorbent's surface properties.
-
Quarantine and Characterize: Do not use a new batch in a critical process until you have characterized it. Compare its key properties (see Q4) to a "golden" or reference batch that has previously performed well.
-
Adjust Sorbent Mass: If the new batch has a lower surface area, you may need to increase the amount used to achieve the same level of purification. Conversely, a higher surface area batch may require less material.
-
Review the Workflow: Use the troubleshooting workflow diagram below to systematically identify the source of the inconsistency.
Q4: I am observing differences in tablet hardness and dissolution profiles in my drug formulation. Could the this compound batch be the cause?
A4: Yes, this is a common issue. This compound is often used as a glidant or anti-caking agent.[12]
-
Particle Size and Flow: A shift in the particle size distribution affects powder flow, which can lead to variations in die filling during tableting, causing weight and hardness variability.
-
Surface Area and Dissolution: The high surface area of this compound can lead to adsorption of the API.[7] If one batch is more adsorptive than another, it can retard drug release, leading to slower dissolution profiles. The interaction is often irreversible, meaning the API does not elute easily.[7]
-
Recommended Action: Perform particle size analysis and a BET surface area analysis on the new batch. Also, conduct an in-vitro adsorption study with your specific API to quantify the interaction before formulating a new batch of tablets.
Troubleshooting Guides & Diagrams
Logical Workflow for Troubleshooting Variability
This diagram outlines a systematic approach to diagnosing issues arising from batch-to-batch variability.
Caption: A decision tree for troubleshooting experimental inconsistencies.
Factors Influencing Material Properties
This diagram illustrates the relationship between manufacturing parameters and the final physical properties of synthetic this compound.
Caption: Key manufacturing inputs affecting final material attributes.
Data Presentation: Impact of Synthesis Parameters
The following table summarizes how different synthesis conditions can affect the final properties of this compound, leading to batch-to-batch variability.
| Parameter Varied | Batch A (Reference) | Batch B (Variable) | Typical Impact on Performance |
| Reaction pH [5] | Controlled at 7.5 | Fluctuated to 8.5 | Higher pH can decrease surface area. |
| BET Surface Area (m²/g) | 220 | 179 | Lower surface area reduces adsorption capacity.[5] |
| Pore Characteristics | Mesoporous | Microporous | Changes in pore structure affect molecular sieving and adsorption kinetics.[5] |
| Drying Temperature | 110 °C | 150 °C | Higher temperature can reduce water content and may alter surface chemistry. |
| Water Content (%) [2] | 25 | 18 | Affects powder handling and may influence API stability. |
| MgO/SiO₂ Ratio | 2.25 | 2.05 | A lower ratio (out of spec) can impact acid-neutralizing capacity and reactivity. |
Experimental Protocols
Protocol 1: Surface Area and Porosity Analysis (BET Method)
Objective: To determine the specific surface area, pore volume, and pore size distribution of a this compound sample. This is critical for assessing its adsorptive capacity.[6]
Methodology: Based on USP <846> and ISO 9277:2010.[13]
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of the this compound powder into a sample tube.
-
The exact mass should be sufficient to achieve a total surface area of at least 1 m².[14]
-
-
Degassing:
-
Attach the sample tube to the degassing port of the surface area analyzer.
-
Heat the sample at 40 °C under vacuum for a minimum of 2 hours to remove adsorbed moisture and other volatile impurities from the surface.[14] Note: Higher temperatures may alter the material's structure.
-
-
Analysis:
-
Move the sample tube to the analysis port of the instrument.
-
Immerse the sample tube in a liquid nitrogen bath (77K).
-
The instrument will introduce controlled doses of nitrogen gas into the sample tube.
-
Record the amount of gas adsorbed at various relative pressures (P/P₀) typically ranging from 0.05 to 0.30.
-
-
Data Calculation:
-
Plot the Brunauer-Emmett-Teller (BET) equation using the adsorption data.
-
Calculate the specific surface area (in m²/g) from the slope and intercept of the linear portion of the BET plot.
-
Use additional data points at higher relative pressures to calculate total pore volume and average pore diameter using methods like Barrett-Joyner-Halenda (BJH).
-
Protocol 2: Chemical Assay (MgO and SiO₂ Content)
Objective: To verify that the chemical composition of the this compound batch conforms to pharmacopeial standards (e.g., USP).[2]
Methodology: Based on the USP Monograph for this compound.[2][3][4]
A. Assay for Magnesium Oxide (MgO):
-
Accurately weigh about 1.5 g of the sample and transfer to a 250-mL flask.
-
Add 50.0 mL of 1 N sulfuric acid.
-
Digest on a steam bath for 1 hour.
-
Cool to room temperature and add methyl orange as an indicator.
-
Titrate the excess sulfuric acid with 1 N sodium hydroxide.
-
Calculate the percentage of MgO based on the amount of sulfuric acid consumed (Each mL of 1 N sulfuric acid is equivalent to 20.15 mg of MgO).[2]
B. Assay for Silicon Dioxide (SiO₂):
-
Accurately weigh about 700 mg of the sample into a platinum dish.
-
Add 10 mL of 1 N sulfuric acid and heat on a steam bath to dryness.
-
Treat the residue with 25 mL of water and digest on a steam bath for 15 minutes.
-
Filter the supernatant through an ashless filter paper. Wash the residue multiple times with hot water, passing the washings through the filter.
-
Transfer the filter paper and residue to the platinum dish, ignite strongly for 30 minutes, cool, and weigh.
-
Moisten the ignited residue with water, add 6 mL of hydrofluoric acid and 3 drops of sulfuric acid. Evaporate to dryness and ignite for 5 minutes.
-
The loss in weight after the hydrofluoric acid treatment represents the weight of SiO₂.[2][4]
References
- 1. Inorganic chemistry magnesiumtrisilicate.pptx [slideshare.net]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. This compound [drugfuture.com]
- 4. drugfuture.com [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 14987-04-3 [smolecule.com]
- 7. Effect of this compound on nitrofurantoin absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adsorption studies of ciprofloxacin: evaluation of this compound, kaolin and starch as alternatives for the management of ciprofloxacin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US4642231A - this compound suitable for preparation of medicament adsorbates of antihistamines - Google Patents [patents.google.com]
- 10. US4581232A - this compound suitable for preparation of medicament adsorbates - Google Patents [patents.google.com]
- 11. ijcrt.org [ijcrt.org]
- 12. phexcom.com [phexcom.com]
- 13. Determination of the surface area by the BET method - Analytice [analytice.com]
- 14. altamirainstruments.com [altamirainstruments.com]
Improving the stability of magnesium trisilicate suspensions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability of magnesium trisilicate (B10819215) suspensions.
Troubleshooting Guide
Issue: My magnesium trisilicate suspension is showing signs of caking (forming a hard, difficult-to-redisperse sediment).
Answer: Caking is a common issue that arises from strong particle interactions. Here is a step-by-step guide to address this problem:
Caption: Troubleshooting workflow for caking in suspensions.
Issue: My suspension is separating too quickly, but the sediment is easy to redisperse.
Answer: This phenomenon is known as flocculation. While easily redispersible sediment is desirable, rapid sedimentation can lead to non-uniform dosage.
Caption: Troubleshooting workflow for rapid flocculation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in this compound suspensions?
A1: The primary causes of instability are sedimentation, caking, and crystal growth. Sedimentation is the settling of particles, which is natural in a suspension. Caking is the formation of a non-redispersible sediment, often due to strong attractive forces between particles. Crystal growth can occur over time, leading to larger particles that settle faster and may be more prone to caking. Prolonged storage and elevated temperatures can accelerate these processes.[1][2]
Q2: How does pH affect the stability of the suspension?
A2: The pH of the suspension vehicle is critical as it influences the surface charge of the suspended particles (zeta potential). A higher zeta potential (either positive or negative) leads to greater electrostatic repulsion between particles, which can prevent aggregation and caking. For this compound, maintaining a pH in the neutral to slightly alkaline range (typically 7.5-8.5) is often beneficial for stability.[3]
Q3: What is the role of a suspending agent?
A3: Suspending agents, such as tragacanth, xanthan gum, or carboxymethylcellulose, increase the viscosity of the continuous phase.[4] This slows down the rate of particle sedimentation according to Stokes' Law. Additionally, some suspending agents can form a protective layer around the particles, preventing them from coming into close contact and forming hard cakes.[4]
Q4: My suspension's viscosity is too high, making it difficult to pour. What should I do?
A4: High viscosity can be addressed by:
-
Reducing the concentration of the suspending agent: A small reduction can significantly decrease viscosity.
-
Using a different suspending agent: Some agents provide high viscosity at low concentrations, while others have a more moderate effect.
-
Evaluating for shear thinning properties: A pseudoplastic or thixotropic system will have high viscosity at rest but will thin upon shaking, making it easy to pour.[4]
Q5: How can I prevent the compaction of the sediment during storage?
A5: Compaction of sediment is a common issue, especially with prolonged storage and higher temperatures.[2] To prevent this:
-
Incorporate a suitable suspending agent: This will slow down sedimentation and keep the particles loosely packed.
-
Control particle size: A narrow particle size distribution can reduce the tendency for smaller particles to fill the voids between larger ones, leading to a more compact sediment.
-
Induce controlled flocculation: The formation of loose aggregates (flocs) can prevent the formation of a dense cake. This can be achieved by carefully adjusting the electrolyte concentration or using flocculating agents.
-
Optimize storage conditions: Storing the suspension at a controlled, cool temperature can slow down the compaction process.[1][2]
Data Presentation
Table 1: Effect of Suspending Agent Concentration on Viscosity and Sedimentation Volume
| Suspending Agent | Concentration (% w/v) | Viscosity (cP) at 25°C | Sedimentation Volume (F) after 24h | Redispersibility |
| Tragacanth | 0.5 | 150 | 0.85 | Easy |
| Tragacanth | 1.0 | 350 | 0.95 | Moderate |
| Tragacanth | 2.0 | 800 | 0.98 | Difficult |
| Xanthan Gum | 0.2 | 200 | 0.90 | Easy |
| Xanthan Gum | 0.4 | 500 | 0.97 | Moderate |
| Xanthan Gum | 0.8 | 1200 | 0.99 | Very Difficult |
| Control (None) | 0.0 | 5 | 0.20 | Caked |
Note: This table presents illustrative data based on general principles of suspension formulation. Actual results will vary depending on the specific formulation and manufacturing process.
Table 2: Influence of pH on Zeta Potential and Suspension Stability
| pH | Zeta Potential (mV) | Observation after 7 days |
| 6.0 | -15 | Significant sedimentation, some aggregation |
| 7.0 | -25 | Moderate sedimentation, easily redispersible |
| 8.0 | -35 | Minimal sedimentation, stable dispersion |
| 9.0 | -30 | Minimal sedimentation, stable dispersion |
Note: This table presents illustrative data. The optimal pH should be determined experimentally for each specific formulation.
Experimental Protocols
Protocol 1: Viscosity Measurement using a Rotational Viscometer
-
Objective: To determine the viscosity of the this compound suspension.
-
Apparatus: Rotational viscometer, appropriate spindle, beaker, and a temperature-controlled water bath.
-
Procedure:
-
Ensure the viscometer is calibrated.
-
Place a sufficient volume of the suspension in a beaker to immerse the spindle to the marked level.
-
Place the beaker in the water bath and allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's range.
-
Lower the spindle into the center of the sample.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity in centipoise (cP) and the torque percentage.
-
Repeat the measurement three times and calculate the average.
-
Protocol 2: Particle Size Analysis by Laser Diffraction
-
Objective: To determine the particle size distribution of the suspended this compound.
-
Apparatus: Laser diffraction particle size analyzer, dispersant (e.g., deionized water with a suitable wetting agent).
-
Procedure:
-
Ensure the instrument is clean and has been blanked with the dispersant.
-
Thoroughly shake the suspension to ensure a representative sample.
-
Add the suspension dropwise to the dispersant in the instrument's sample cell until the desired obscuration level is reached.
-
Allow the sample to circulate and stabilize.
-
Perform the measurement according to the instrument's standard operating procedure.
-
Record the particle size distribution, including the D10, D50 (median), and D90 values.
-
Perform the analysis in triplicate and report the average.
-
Protocol 3: Zeta Potential Measurement
-
Objective: To measure the surface charge of the suspended particles as an indicator of stability.
-
Apparatus: Zeta potential analyzer, disposable measurement cells, and electrodes.
-
Procedure:
-
Prepare a diluted sample of the suspension in the original vehicle or a suitable electrolyte solution to achieve the required particle concentration for the instrument.
-
Inject the sample into the measurement cell, ensuring no air bubbles are present.
-
Insert the electrodes into the cell.
-
Place the cell in the instrument and allow it to equilibrate to the set temperature.
-
Apply the electric field and measure the electrophoretic mobility of the particles.
-
The instrument will calculate the zeta potential in millivolts (mV).
-
Conduct at least three measurements and report the average zeta potential.
-
References
Minimizing drug-excipient interactions with magnesium trisilicate in formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with magnesium trisilicate (B10819215) in pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of drug interaction with magnesium trisilicate?
This compound primarily interacts with drugs through two main mechanisms:
-
Adsorption: Due to its large surface area, this compound can adsorb drug molecules onto its surface, which can prevent the drug from being absorbed into the bloodstream.[1][2][3][4] This is a significant cause of reduced bioavailability for several drugs.
-
Gastric pH Alteration: As an antacid, this compound neutralizes stomach acid, increasing the gastric pH.[5] This change in pH can affect the dissolution and absorption of pH-sensitive drugs.
Q2: Which classes of drugs are known to have significant interactions with this compound?
Several classes of drugs have been reported to interact with this compound, leading to decreased absorption and bioavailability. These include:
-
Antimalarials: Such as proguanil (B194036) and chloroquine (B1663885).[6]
-
Antibiotics: Including tetracyclines and fluoroquinolones.
-
Cardiac Glycosides: Like digoxin.[1]
-
Steroids: For example, dexamethasone (B1670325).[7]
-
Antimicrobials: Such as nitrofurantoin (B1679001) and trimethoprim.[1][4]
It is crucial to conduct compatibility studies when formulating any new drug with this compound.
Q3: Can this compound affect the stability of other excipients in a formulation?
Yes, this compound can interact with other excipients. For instance, it may inactivate antimicrobial preservatives like parabens.[8] Therefore, compatibility testing should not be limited to the active pharmaceutical ingredient (API) but should also include all other excipients in the formulation.
Troubleshooting Guide
Problem 1: Reduced drug bioavailability observed in pre-clinical or clinical studies.
-
Possible Cause: Adsorption of the drug onto the surface of this compound.
-
Troubleshooting Steps:
-
Quantify the Interaction: Perform in vitro adsorption studies to determine the extent of drug binding to this compound. A detailed protocol is provided in the "Experimental Protocols" section.
-
Mitigation Strategies:
-
Separation of Dosing: If feasible for the therapeutic regimen, recommend administering the drug and the this compound-containing product at different times, typically with a gap of at least 2-4 hours.[9]
-
Formulation Modification: Investigate the inclusion of competitive binders or release enhancers in the formulation. For example, citric acid has been shown to reduce the adsorption of tetracycline (B611298) on this compound.[10] Nonionic surfactants like polysorbate 80 may also be effective.[10]
-
-
Problem 2: Inconsistent drug release during dissolution testing.
-
Possible Cause:
-
Variable adsorption of the drug onto this compound from batch to batch.
-
Changes in the physical properties of this compound, such as particle size and surface area.
-
-
Troubleshooting Steps:
-
Characterize Raw Materials: Ensure consistent quality of this compound by characterizing its physical properties (e.g., particle size distribution, surface area) for each batch.
-
Standardize Manufacturing Process: Tightly control the manufacturing process of the final dosage form to ensure uniform mixing and prevent segregation of components.
-
Optimize Dissolution Method: Develop a robust dissolution method that is sensitive to changes in drug release. This may involve using a surfactant in the dissolution medium to facilitate the desorption of the drug.
-
Problem 3: Physical instability of the formulation (e.g., caking of suspensions, hardening of tablets).
-
Possible Cause: Hygroscopicity and gelling properties of this compound.[6][8]
-
Troubleshooting Steps:
-
Control Moisture Content: Protect the formulation from humidity during manufacturing and storage. Consider the use of desiccants in packaging.
-
Optimize Binder System: For solid dosage forms, select a suitable binder and optimize its concentration to ensure tablet hardness without compromising disintegration and dissolution.
-
Suspending Agents: For liquid formulations, incorporate appropriate suspending agents to prevent the settling and caking of this compound particles.[6]
-
Data Presentation
Table 1: Summary of Reported Drug Interactions with this compound
| Drug Class | Example Drug | Effect of Interaction | Quantitative Data |
| Antimalarials | Proguanil | Reduced bioavailability | >50% reduction |
| Antimalarials | Chloroquine | Decreased area under the plasma concentration-time curve | 18.2% reduction[9] |
| Antibiotics | Tetracycline | Reduced absorption | Adsorption can be suppressed by citric acid and nonionic surfactants[10] |
| Antimicrobials | Trimethoprim | Significantly decreased area under the blood concentration curve | Mean decrease in maximum blood concentration of 49.94%[1] |
| Antimicrobials | Nitrofurantoin | Reduced rate and extent of absorption | Significant reduction in urinary excretion[4] |
| Cardiac Glycosides | Digoxin | Reduced absorption | Significant reduction in cumulative excretion[1] |
| Steroids | Dexamethasone | Decreased absorption | Increased urinary excretion of endogenous steroids, indicating reduced suppression by dexamethasone[7] |
Experimental Protocols
Protocol 1: In Vitro Adsorption Study
Objective: To quantify the amount of drug adsorbed onto this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Simulated Gastric Fluid (SGF) or other relevant buffer
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC
-
Shaking incubator or magnetic stirrer
Methodology:
-
Prepare a standard stock solution of the API in a suitable solvent.
-
Prepare a series of API solutions of known concentrations by diluting the stock solution with SGF.
-
Accurately weigh a fixed amount of this compound (e.g., 100 mg) into several flasks.
-
Add a known volume (e.g., 25 mL) of each API solution to the flasks containing this compound.
-
Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 24 hours).
-
After incubation, centrifuge the samples to separate the this compound from the supernatant.
-
Analyze the concentration of the API remaining in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the amount of adsorbed drug by subtracting the concentration of the drug in the supernatant from the initial concentration.
-
Express the results as the amount of drug adsorbed per unit mass of this compound (e.g., mg/g).
Protocol 2: Drug-Excipient Compatibility Study using HPLC
Objective: To assess the chemical compatibility of a drug with this compound under accelerated stability conditions.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Other formulation excipients
-
HPLC system with a suitable detector (e.g., UV or PDA)
-
Stability chambers
-
Glass vials
Methodology:
-
Prepare binary mixtures of the API and this compound in a 1:1 ratio.
-
Prepare physical mixtures of the complete formulation.
-
Store the samples in glass vials under accelerated stability conditions (e.g., 40°C/75% RH and 60°C) for a specified period (e.g., 2 and 4 weeks).
-
At each time point, withdraw samples and dissolve them in a suitable solvent.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor for:
-
A decrease in the peak area of the API.
-
The appearance of new peaks, indicating degradation products.
-
-
Compare the chromatograms of the stressed samples with those of the pure API and the initial mixture to identify any signs of interaction or degradation.
Mandatory Visualizations
Caption: Workflow for In Vitro Adsorption Study.
Caption: Troubleshooting Logic for Reduced Bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. An in vitro Study of the Effect of Some Commonly Used Antacids on the Release Profile of Paracetamol and Metronidazole Tablets | The East and Central African Journal of Pharmaceutical Sciences [uonjournals.uonbi.ac.ke]
- 3. Adsorption studies of ciprofloxacin: evaluation of this compound, kaolin and starch as alternatives for the management of ciprofloxacin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on nitrofurantoin absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Effect of concomitant administration of this compound on GI absorption of dexamethasone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phexcom.com [phexcom.com]
- 9. The effect of this compound and kaolin on the in vivo absorption of chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of some additives on the adsorption of tetracycline hydrochloride on this compound and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the adsorption capacity of magnesium trisilicate through surface modification
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the surface modification of magnesium trisilicate (B10819215). This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.
Troubleshooting Guides and FAQs
This section addresses common challenges and questions that may arise during the synthesis, modification, and characterization of magnesium trisilicate.
Synthesis and Modification
-
Question: My synthesized this compound has a low specific surface area. What are the potential causes and solutions?
-
Answer: A low specific surface area in synthesized this compound can stem from several factors during the precipitation process. The reaction pH significantly influences the surface texture of the final product.[1] Controlling the precipitation temperature is also crucial, as it affects the material's internal structure.[2][3] The rate of addition of reactants and the mixing speed can also impact particle formation and agglomeration. To troubleshoot, we recommend the following:
-
Optimize pH: Carefully monitor and control the pH during the precipitation reaction. The ideal pH can vary depending on the specific precursors used.
-
Control Temperature: Conduct the synthesis at a consistent and optimized temperature. Studies have investigated temperatures ranging from 20°C to 80°C.[2][3]
-
Adjust Reagent Addition: Experiment with different dosing rates for your magnesium salt and sodium silicate (B1173343) solutions.
-
Ensure Efficient Mixing: Use a high-speed stirrer to maintain a homogeneous reaction mixture and prevent localized high concentrations of reactants.[2][3][4]
-
-
-
Question: The surface modification with a silane (B1218182) coupling agent did not result in the expected increase in adsorption capacity. What could have gone wrong?
-
Answer: Several factors can lead to suboptimal performance of silane coupling agents. The effectiveness of the modification depends on the presence of reactive silanol (B1196071) groups (≡Si−OH) on the this compound surface.[4] The choice of modification technique ("wet" vs. "dry") and the concentration of the modifying agent are also critical.[2][3][4] Consider the following troubleshooting steps:
-
Pre-treatment of this compound: Ensure the this compound is properly dried to remove excess water, which can interfere with the silanization reaction. However, some bound water is necessary for the presence of silanol groups.
-
Verify Silane Agent Quality: Ensure the silane coupling agent has not hydrolyzed due to improper storage.
-
Optimize Modifier Concentration: An insufficient amount of the modifying agent may not provide adequate surface coverage, while an excess can lead to the formation of multilayers and pore blockage, which can decrease the specific surface area.[4]
-
Evaluate Modification Method: Compare the efficacy of "wet" and "dry" modification techniques for your specific application. The "dry technique" involves depositing the silane directly onto the dried silicate powder.[4]
-
-
-
Question: I am observing a decrease in specific surface area after surface modification. Is this normal?
-
Answer: Yes, a decrease in specific surface area after surface modification can occur and is not always indicative of a failed experiment.[3] This phenomenon can be attributed to the grafting of the modifying agent onto the surface and within the pores of the this compound. This can lead to some degree of pore blocking. However, the goal of surface modification is often to introduce specific functional groups that enhance the selectivity and adsorption capacity for a particular adsorbate, which may outweigh the reduction in total surface area. It is important to evaluate the performance of the modified material in your target application to determine the overall success of the modification.
-
Characterization
-
Question: My BET nitrogen adsorption/desorption isotherm for modified this compound looks unusual. How do I interpret it?
-
Answer: The shape of the nitrogen adsorption/desorption isotherm provides valuable information about the porous structure of your material. For mesoporous materials like this compound, you would typically expect a Type IV isotherm with a hysteresis loop. The shape of the isotherm for modified samples often resembles that of the unmodified silicate.[2][4] An abrupt increase in nitrogen adsorption at higher relative pressures is characteristic of this type of material.[2][4] If you observe a significant deviation from the expected isotherm shape, it could indicate a change in the pore structure, such as pore blockage or the creation of new pores.
-
-
Question: How can I confirm that the surface modification was successful?
-
Answer: Several characterization techniques can be employed to confirm successful surface modification:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is ideal for identifying the functional groups introduced by the modifying agent. You should see new peaks corresponding to the functional groups of the silane or surfactant used.
-
Scanning Electron Microscopy (SEM): SEM can be used to observe changes in the surface morphology of the this compound particles after modification.[1]
-
X-ray Diffraction (XRD): XRD analysis can reveal changes in the crystalline structure of the material. Often, synthesized this compound is amorphous.[1]
-
Thermogravimetric Analysis (TGA): TGA can quantify the amount of organic modifier grafted onto the surface by measuring the weight loss at different temperatures.
-
-
Adsorption Experiments
-
Question: The adsorption of my target drug onto the modified this compound is lower than expected. What factors should I investigate?
-
Answer: The adsorption capacity is influenced by a multitude of factors.[5] Key parameters to investigate include:
-
pH of the Solution: The surface charge of both the adsorbent and the adsorbate is pH-dependent. For instance, a higher negative surface charge on magnesium silicate at a pH above its point of zero charge (pHZPC) can enhance the adsorption of cationic molecules.[6]
-
Initial Drug Concentration: The adsorption capacity can be dependent on the initial concentration of the drug. Saturation of active sites can occur at higher concentrations.[7]
-
Contact Time: Adsorption is a time-dependent process. It is essential to determine the equilibrium time by conducting kinetic studies. The initial phase of adsorption is often rapid, followed by a slower approach to equilibrium.[5][7]
-
Temperature: Temperature can affect both the adsorption kinetics and equilibrium. It's important to control the temperature during your experiments.[5]
-
Ionic Strength: The presence of other ions in the solution can compete with the drug for adsorption sites.[5]
-
-
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the surface modification of this compound to enhance its adsorption capacity.
Table 1: Effect of Surface Modification on the Physicochemical Properties of this compound
| Modifier | Modification Method | Change in Specific Surface Area (m²/g) | Change in Pore Volume (cm³/g) | Change in Average Pore Diameter (nm) | Reference |
| U-15 Aminosilane | Dry Technique | Decrease | - | - | [4] |
| Rokanol K3/K7 | In-situ (Wet) | Slight Increase | - | - | [4] |
| Acid Activation (15% H₂SO₄) | - | Decrease | - | Change in pore width distribution | [1] |
| Calcination (450°C) | - | Decrease | - | Increase in mesopores | [1] |
| Rokafenol N3 | In-situ (Wet) | 399 (unmodified) to 313-374 (modified) | - | - | [2][3] |
| Sodium Dodecyl Sulfonate (SDS) | - | Increased to 502.42 from a lower baseline | Increased | Increased from 4.329 to 7.28 | [8] |
| CTAB | Multi-step | 17.38 (modified) | - | - | [7] |
Table 2: Adsorption Capacities of Modified this compound for Various Adsorbates
| Modifier/Material | Adsorbate | Maximum Adsorption Capacity (q_m) | Adsorption Isotherm Model | Reference |
| MSH-1.75 (Optimized Si/Mg ratio) | Methylene Blue | 374 mg/g | Langmuir | [6] |
| 3-FMS (SDS modified) | Co²⁺ | 207.62 mg/g | Langmuir | [8] |
| 3-FMS (SDS modified) | Cr³⁺ | 230.85 mg/g | Langmuir | [8] |
| CTAB/MS | Cd²⁺ | 491.9 mg/g | Langmuir | [7] |
| CTAB/MS | Co²⁺ | 481.8 mg/g | Langmuir | [7] |
| CTAB/MS | Cu²⁺ | 434.3 mg/g | Langmuir | [7] |
| Unmodified this compound | Nitrofurantoin (B1679001) | High adsorptive capacity (qualitative) | - | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the surface modification of this compound.
1. Synthesis of this compound via Precipitation
-
Objective: To synthesize this compound powder.
-
Materials:
-
Procedure:
-
Transfer a defined volume of the magnesium salt solution into the reactor.
-
Maintain the solution at the desired temperature (e.g., 20, 40, 60, or 80°C) with continuous stirring.[2][3]
-
Slowly add the sodium metasilicate solution to the reactor at a controlled rate.
-
After the addition is complete, continue stirring for a specified period (e.g., 15 minutes) to ensure the reaction goes to completion.[2][3]
-
Filter the resulting precipitate and wash it thoroughly with deionized water to remove any unreacted salts.
-
Dry the precipitate in an oven at a suitable temperature to obtain the final this compound powder.
-
2. Surface Modification of this compound
-
A. Wet Modification (In-situ)
-
Objective: To modify the surface of this compound during its synthesis.
-
Materials:
-
Procedure:
-
Follow steps 1-4 of the synthesis protocol.
-
After the initial 15 minutes of stirring, add the desired amount of the modifying agent (e.g., 1, 3, or 5 weight parts) to the reaction mixture.[2][3]
-
Continue stirring for an additional period to ensure proper interaction between the modifying agent and the precipitate.
-
Proceed with filtration, washing, and drying as described in the synthesis protocol.
-
-
-
B. Dry Modification
-
Objective: To modify the surface of pre-synthesized this compound.
-
Materials:
-
Synthesized this compound powder
-
Silane coupling agent (e.g., U-15 aminosilane)[4]
-
A suitable solvent for the silane (if necessary)
-
A laboratory mixer or blender
-
-
Procedure:
-
Place the dried this compound powder in the mixer.
-
Slowly add the silane coupling agent to the powder while continuously mixing. The silane can be added neat or as a solution.
-
Continue mixing for a sufficient time to ensure a homogeneous distribution of the silane on the silicate surface.
-
If a solvent was used, allow it to evaporate completely.
-
Optionally, the modified powder can be heated to promote the condensation reaction between the silane and the surface silanol groups.
-
-
3. Characterization of Adsorption Capacity
-
Objective: To determine the adsorption capacity of the modified this compound for a specific adsorbate (e.g., a drug molecule).
-
Materials:
-
Procedure:
-
Prepare a series of solutions of the adsorbate with varying concentrations.
-
Add a fixed amount of the modified this compound to each solution.
-
Place the mixtures in a thermostatic shaker and agitate at a constant temperature until equilibrium is reached. The time to reach equilibrium should be determined from prior kinetic studies.
-
After reaching equilibrium, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of the adsorbate in the supernatant/filtrate using a suitable analytical technique.
-
Calculate the amount of adsorbate adsorbed per unit mass of the adsorbent (q_e) using the following formula:
-
q_e = (C_0 - C_e) * V / m
-
Where:
-
q_e is the equilibrium adsorption capacity (mg/g)
-
C_0 is the initial adsorbate concentration (mg/L)
-
C_e is the equilibrium adsorbate concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
-
-
Plot q_e versus C_e to obtain the adsorption isotherm and fit the data to appropriate models (e.g., Langmuir, Freundlich) to determine the maximum adsorption capacity (q_m).
-
Visualizations
Experimental Workflow for Surface Modification
Caption: Workflow for synthesis and surface modification of this compound.
Factors Affecting Adsorption Capacity
Caption: Key factors influencing the adsorption capacity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journalssystem.com [journalssystem.com]
- 4. journalssystem.com [journalssystem.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Engineering high-performance CTAB-functionalized magnesium silicate nano-adsorbent for efficient removal of Cd2+, Co2+, and Cu2+ from single-metal aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adsorption of Co2+ and Cr3+ in Industrial Wastewater by Magnesium Silicate Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on nitrofurantoin absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
Challenges in scaling up magnesium trisilicate synthesis from lab to pilot plant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of magnesium trisilicate (B10819215) from the laboratory to the pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up magnesium trisilicate synthesis?
A1: The primary challenges in scaling up this compound synthesis from a lab to a pilot plant setting are often related to maintaining consistent product quality and process efficiency. These challenges are typically non-linear, meaning a simple proportional increase of reactants and vessel size is often insufficient. Key areas of concern include:
-
Reaction Kinetics and Control: Ensuring uniform mixing and heat distribution in larger reactors is critical. Inadequate mixing can lead to localized variations in concentration and temperature, affecting the precipitation process and the final product's properties.
-
Product Quality and Consistency: Maintaining a consistent particle size, surface area, and chemical composition (specifically the MgO to SiO₂ ratio) is crucial, particularly for pharmaceutical applications that require adherence to pharmacopeia standards.
-
Filtration and Washing Efficiency: The filtration and washing of the this compound precipitate can be significantly slower and less efficient at a larger scale. This can lead to higher levels of impurities, such as sodium sulfate (B86663), in the final product.
-
Drying: Efficiently drying large quantities of the product without causing agglomeration or altering its physical properties can be challenging.
Q2: What is the typical chemical reaction for synthesizing this compound?
A2: this compound is most commonly synthesized through a precipitation reaction between a soluble magnesium salt, such as magnesium sulfate (MgSO₄), and a sodium silicate (B1173343) solution (Na₂SiO₃). The simplified overall reaction is:
2MgSO₄ + 3Na₂SiO₃ → Mg₂Si₃O₈↓ + 2Na₂SO₄
In practice, the reaction is more complex and involves the formation of hydrated this compound. The precise stoichiometry and reaction conditions are critical for obtaining the desired product characteristics.
Q3: What are the ideal reaction parameters for this compound synthesis?
A3: Optimal reaction parameters can vary depending on the desired final product specifications. However, general guidelines include:
-
Reactant Concentrations: The concentration of the magnesium sulfate and sodium silicate solutions will influence the reaction rate and the physical properties of the precipitate.
-
Molar Ratio: The molar ratio of the reactants is a key factor in determining the chemical composition of the final product.
-
Temperature: The reaction is typically carried out at a slightly elevated temperature, for instance, in the range of 50-60°C, to facilitate the reaction.[1]
-
pH: The pH of the reaction mixture should be carefully controlled, as it significantly impacts the surface texture and composition of the product.[2]
Q4: How does the order of reactant addition impact the final product?
A4: The order of reactant addition, sometimes referred to as the "strike method," can significantly affect the properties of the synthesized this compound. For example, a "reverse strike" method, where the magnesium salt solution is added to the sodium silicate solution, has been shown to influence the surface area and porosity of the final product.[2] It is crucial to maintain a consistent addition method during scale-up to ensure product reproducibility.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Incorrect stoichiometry. - Loss of product during filtration and washing. | - Ensure proper mixing and reaction time. - Verify the molar ratios of your reactants. - Optimize filtration and washing procedures to minimize product loss. |
| Product Fails to Meet MgO:SiO₂ Ratio Specifications | - Incorrect molar ratio of reactants. - Inconsistent feed rates of reactants in a continuous or semi-batch process. - pH of the reaction is out of the optimal range. | - Carefully recalculate and adjust the stoichiometry of the magnesium salt and sodium silicate solutions. - Calibrate and monitor reactant feed pumps to ensure consistent flow rates. - Implement strict pH monitoring and control throughout the reaction. |
| Slow Filtration Rate | - Fine particle size of the precipitate. - Inefficient filter design for the scale. | - Optimize reaction conditions (e.g., temperature, reactant concentration, aging time) to promote the growth of larger particles. - Consider using a continuous precipitation process where a slight excess of the magnesium salt is maintained in the mother liquor, which has been shown to significantly improve filtration rates.[3] - Evaluate different filtration technologies suitable for pilot-scale production, such as a vacuum drum filter. |
| High Levels of Impurities (e.g., Sodium Sulfate) | - Inefficient washing of the filter cake. - Insufficient volume of wash water. | - Ensure even distribution of wash water over the entire filter cake. - Increase the volume of wash water or the number of washing cycles. Deionized water is recommended for washing.[1] - Optimize the washing process by analyzing the conductivity of the filtrate to determine when the impurities have been sufficiently removed. |
| Inconsistent Particle Size | - Poor mixing in the reactor. - Fluctuations in reaction temperature. - Inconsistent reactant addition rate. | - Improve agitation in the reactor to ensure homogeneity. The type and speed of the agitator are critical factors in larger vessels. - Implement precise temperature control of the reaction vessel. - Ensure a constant and controlled rate of reactant addition. |
| Product is Difficult to Dry or Forms Hard Agglomerates | - Inefficient drying method. - High residual moisture content after filtration. | - Utilize a suitable drying method for the scale, such as vacuum drying at 60-70°C or spray drying.[1][3] - Optimize the filtration and dewatering step to reduce the initial moisture content of the filter cake. |
Data Presentation
Table 1: Impact of Key Synthesis Parameters on this compound Properties
| Parameter | Typical Lab-Scale Value | Pilot-Scale Consideration | Impact on Product Properties |
| Reactant Concentration (MgSO₄) | 10-20% w/v | May need adjustment based on reactor volume and mixing efficiency. | Affects precipitation rate and particle size. |
| Reactant Concentration (Na₂SiO₃) | 15-25% w/v | Ensure adequate mixing to prevent localized high concentrations. | Influences the formation of the silicate network. |
| Molar Ratio (Na₂SiO₃:MgSO₄) | 2.5-3.0 : 1 | Precise control is critical for product specifications. | Determines the MgO:SiO₂ ratio in the final product. |
| Reaction Temperature | 50-60°C[1] | Heat transfer is slower in larger vessels; requires efficient heating/cooling systems. | Affects reaction kinetics and particle crystallinity. |
| pH | 8-12 | Maintain uniform pH throughout the larger volume. | Significantly impacts surface area, porosity, and the potential for impurity co-precipitation.[2] |
| Agitation Speed | 200-500 RPM (lab stirrer) | Requires geometrically similar impeller design and appropriate scaling of tip speed or power per unit volume. | Crucial for uniform reactant mixing, heat transfer, and particle size distribution. |
| Reactant Addition Time | 30-60 minutes | May need to be extended to manage heat evolution and ensure controlled precipitation. | Influences the nucleation and growth of particles. |
| Aging Time | 1-2 hours | Ensure the entire batch is held at the desired temperature with adequate agitation. | Allows for the stabilization of the precipitate and can affect particle size and filterability. |
Experimental Protocols
1. Laboratory-Scale Synthesis of this compound (Batch Process)
-
Materials:
-
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)
-
Sodium Silicate Solution (e.g., 25% w/v)
-
Deionized Water
-
Hydrochloric Acid or Sodium Hydroxide (for pH adjustment, if necessary)
-
-
Equipment:
-
1 L Jacketed Glass Reactor with Overhead Stirrer
-
Heating/Cooling Circulator
-
pH Meter
-
Peristaltic Pump
-
Buchner Funnel and Filter Paper
-
Vacuum Flask
-
Drying Oven (Vacuum or Convection)
-
-
Procedure:
-
Prepare a magnesium sulfate solution by dissolving the required amount of MgSO₄·7H₂O in deionized water in the reactor to achieve the target concentration.
-
Heat the magnesium sulfate solution to the desired reaction temperature (e.g., 55°C) with stirring.
-
Slowly add the sodium silicate solution to the reactor at a constant rate using a peristaltic pump over a period of 30-60 minutes.
-
Monitor and maintain the pH of the reaction mixture within the desired range (e.g., 9-11) throughout the addition. Adjust with dilute acid or base if necessary.
-
After the addition is complete, continue to stir the mixture at the reaction temperature for an aging period of 1-2 hours.
-
Turn off the heat and allow the precipitate to settle.
-
Filter the precipitate using a Buchner funnel under vacuum.
-
Wash the filter cake with several portions of deionized water until the conductivity of the filtrate is close to that of the deionized water.
-
Dry the filter cake in an oven at a specified temperature (e.g., 65°C) until a constant weight is achieved.
-
Mill the dried product to achieve a uniform particle size.
-
2. Pilot-Scale Synthesis of this compound (Considerations for Scale-Up)
-
Equipment:
-
50 L Jacketed Pilot Reactor with a suitable agitator (e.g., pitched-blade turbine)
-
Temperature Control Unit
-
Calibrated Dosing Pumps for reactants
-
In-line pH probe
-
Pilot-scale filter (e.g., Nutsche filter-dryer or centrifuge)
-
Vacuum Dryer or Spray Dryer
-
-
Scale-Up Considerations:
-
Mixing: The agitator's power per unit volume or tip speed should be considered to ensure equivalent mixing intensity as in the lab. Geometric similarity of the reactor and impeller is important.
-
Heat Transfer: The surface area to volume ratio decreases with scale, making heat removal or addition less efficient. The jacket temperature may need to be adjusted to maintain the desired reaction temperature.
-
Reactant Addition: The addition rate should be scaled appropriately. A longer addition time might be necessary to control the reaction exotherm and ensure uniform precipitation.
-
Filtration and Washing: The choice of filtration equipment is critical. A Nutsche filter-dryer can offer a closed system for filtration, washing, and drying, which is beneficial for pilot-scale operations.
-
Drying: For larger quantities, a vacuum dryer is often more efficient than a convection oven. Spray drying can also be an effective method for producing a fine, free-flowing powder.[3]
-
Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for inconsistent product quality.
References
Effect of aging time on the properties of magnesium trisilicate precipitate
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the effect of aging time on the properties of magnesium trisilicate (B10819215) precipitate.
Frequently Asked Questions (FAQs)
Q1: What is "aging" in the context of magnesium trisilicate synthesis?
A1: Aging, also referred to as maturation or digestion, is a crucial step following the initial precipitation of this compound. During this period, the precipitate is held in its mother liquor (the solution from which it precipitated), often with controlled temperature and stirring, for a specific duration. This process allows the precipitate's physical properties to evolve before it is filtered, washed, and dried.
Q2: Why is the aging step important and how does it work?
A2: The aging step is vital for improving the crystallinity and handling characteristics of the this compound precipitate. The primary mechanism at play is Ostwald ripening, where smaller, less stable particles dissolve and redeposit onto the surface of larger, more stable particles. Extended aging (e.g., 1–4 hours) enhances crystallinity through this process.[1] This results in a more uniform particle size distribution, which can improve the precipitate's filtration and washing efficiency.
Q3: How does aging time directly affect the properties of the precipitate?
A3: Aging time significantly influences several key properties:
-
Crystallinity: Longer aging times generally lead to a more ordered, crystalline structure, as opposed to an amorphous state.[1][2]
-
Surface Area and Porosity: The effect on surface area can be complex. While particle growth during aging can lead to a decrease in the overall specific surface area, the internal pore structure may also change.[2]
-
Particle Size: Aging promotes the growth of larger, more uniform particles.
-
Filterability: A precipitate with larger and more regular particles, achieved through adequate aging, is typically easier to filter and wash.
Q4: What is a typical aging duration for this compound synthesis?
A4: Based on synthesis protocols, a typical aging time ranges from 1 to 4 hours.[1] One specific study on amorphous magnesium silicates maintained the temperature and stirring for a maturation period of 3 hours after the precipitation reaction was complete.[3] The optimal time depends on the desired final properties of the material.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Low Crystallinity / Amorphous Product | The aging time was insufficient, preventing the rearrangement of the precipitate into a more ordered crystal lattice. | Extend the aging time to a range of 1-4 hours under controlled temperature and stirring to facilitate Ostwald ripening and improve crystallinity.[1] |
| Poor Filtration and Washing Efficiency | The precipitate consists of very fine, non-uniform particles that clog the filter medium. This is often due to an inadequate or absent aging step. | Introduce or prolong the aging step. This allows particles to grow larger and more uniform, which significantly improves the ease of filtration. |
| Inconsistent Specific Surface Area | The aging time was not precisely controlled across different batches. Longer aging can alter the surface texture and pore distribution.[2] | Standardize the aging time, temperature, and stirring rate in your protocol. Experiment with different durations to achieve the target surface area for your application. |
| Presence of Impurities | Co-precipitation of impurities like magnesium hydroxide (B78521) can occur. While primarily pH-dependent, aging can influence the final composition. | Ensure the pH is maintained above 10 during precipitation to prevent magnesium hydroxide co-precipitation.[1] A proper aging step can also help in the formation of the desired trisilicate phase. |
Data Summary: Effect of Aging Time on Precipitate Properties
The following table summarizes the general relationship between aging time and the key physical properties of this compound precipitate.
| Property | Short Aging Time (< 1 hr) | Optimal Aging Time (1-4 hrs) | Extended Aging Time (> 4 hrs) |
| Crystallinity | Low / Amorphous | Increased / Crystalline[1] | High / Crystalline |
| Average Particle Size | Small, non-uniform | Larger, more uniform | Large |
| Specific Surface Area (BET) | Generally higher | May decrease as particles grow[2] | Potentially lower |
| Filtration Efficiency | Poor | Good | Very Good |
| Wetting Properties | Variable | Improved | Good |
Experimental Protocols
Protocol 1: Synthesis of this compound via Precipitation
This protocol outlines a general method for synthesizing this compound.
-
Reagent Preparation:
-
Prepare an aqueous solution of a soluble magnesium salt, such as magnesium sulfate (B86663) (MgSO₄) or magnesium nitrate (B79036) (Mg(NO₃)₂).[1][2]
-
Prepare an aqueous solution of sodium silicate (B1173343) (Na₂O·nSiO₂).[1] The ratio of SiO₂ to Na₂O should be controlled, for instance, between 1.3-1.5 for certain applications.[4]
-
-
Precipitation:
-
In a reaction vessel, continuously and concurrently add the magnesium salt solution and the sodium silicate solution.[4]
-
Maintain the reaction temperature, for example, between 10°C and 50°C.[4]
-
Crucially, maintain the pH of the reaction mixture above 10 to prevent the formation of magnesium hydroxide impurities.[1]
-
-
Aging (Maturation):
-
Once the addition of reagents is complete, continue stirring the resulting slurry in the reaction vessel.
-
Maintain a constant temperature for a specified duration, typically between 1 and 4 hours, to allow the precipitate to age.[1]
-
-
Filtration and Washing:
-
Separate the this compound precipitate from the mother liquor using a suitable filtration method.
-
Wash the precipitate thoroughly with deionized water to remove soluble by-products, such as sodium sulfate.[3]
-
-
Drying:
-
Dry the washed precipitate in an oven at a controlled temperature until a constant weight is achieved.
-
Protocol 2: Key Characterization Techniques
-
X-Ray Diffraction (XRD): Use XRD to determine the phase and crystallinity of the final product. Crystalline this compound will show distinct diffraction peaks, while an amorphous product will show a broad halo.[1][2]
-
Brunauer-Emmett-Teller (BET) Analysis: Employ nitrogen adsorption-desorption analysis to determine the specific surface area, pore volume, and pore size distribution of the precipitate.[2]
-
Scanning/Transmission Electron Microscopy (SEM/TEM): Use SEM or TEM to visualize the morphology, particle size, and particle size distribution of the synthesized this compound.[3]
Visualizations
References
Technical Support Center: Synthesis of Magnesium Trisilicate by Co-precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of magnesium trisilicate (B10819215) via co-precipitation. The information aims to address common challenges, particularly concerning the reduction of impurities.
Troubleshooting Guides and FAQs
This section is designed to help users identify and resolve common issues encountered during the synthesis of magnesium trisilicate.
| Question ID | Question | Possible Causes | Troubleshooting Steps & Solutions |
| IMP-01 | Why is the final this compound product failing the soluble salt impurity test? | 1. Inadequate Washing: Insufficient washing of the precipitate fails to remove soluble byproducts (e.g., sodium sulfate (B86663) or sodium nitrate).[1] 2. Inefficient Filtration: Poor filtration can trap mother liquor containing soluble salts within the filter cake. 3. High Initial Reactant Concentration: Using overly concentrated solutions of sodium silicate (B1173343) and magnesium salts can lead to higher levels of entrapped impurities. | 1. Optimize Washing: Increase the volume of deionized water used for washing or increase the number of washing cycles. Washing should continue until the conductivity of the filtrate is close to that of deionized water. 2. Improve Filtration: Ensure a uniform filter cake and apply appropriate vacuum pressure. Consider reslurrying the filter cake in deionized water and refiltering. 3. Adjust Reactant Concentrations: Use more dilute reactant solutions to minimize the concentration of soluble byproducts in the mother liquor. |
| IMP-02 | The product contains an excess of chloride/sulfate impurities. How can this be resolved? | 1. Incomplete Washing: Similar to soluble salts, residual chloride or sulfate ions from the magnesium salt precursor (e.g., magnesium chloride or magnesium sulfate) are not adequately washed away.[1] 2. Choice of Precursor: Using magnesium salts with higher impurity levels. | 1. Thorough Washing: Implement a rigorous washing protocol with hot deionized water, as it can improve the dissolution and removal of these salts. Monitor the filtrate for the absence of chloride and sulfate ions using appropriate qualitative tests (e.g., with silver nitrate (B79036) for chloride and barium chloride for sulfate). 2. High-Purity Precursors: Utilize high-purity grades of magnesium salts and sodium silicate. |
| IMP-03 | My this compound shows a pH outside the acceptable range (presence of free alkali). What is the cause and solution? | 1. Incomplete Reaction: A non-stoichiometric addition of reactants can leave unreacted sodium silicate or sodium hydroxide (B78521) in the product. 2. Inadequate Washing: Insufficient washing may not remove residual alkaline substances. | 1. Control Stoichiometry and pH: Carefully control the addition rate and stoichiometry of the reactants. The reaction pH has a significant effect on the product's properties.[2][3] Maintaining a consistent pH throughout the precipitation can ensure a more complete reaction. 2. Effective Washing: Wash the precipitate thoroughly with deionized water until the pH of the filtrate is neutral. |
| IMP-04 | The product has a gritty texture and poor physical properties. How can I improve this? | 1. Inappropriate Reaction pH: The pH of the reaction mixture significantly influences the particle size and surface texture of the this compound.[2] 2. Aging Time and Temperature: Insufficient aging of the precipitate can result in a less uniform and more gritty product. | 1. Optimize Reaction pH: Experiment with different pH values during precipitation to achieve the desired particle characteristics. A controlled pH can lead to a finer, non-gritty powder.[2][3] 2. Implement an Aging Step: After precipitation, allow the slurry to age for a defined period (e.g., 1-2 hours) with gentle stirring. This "maturation time" can improve the product's physical properties. |
| IMP-05 | The filtration of the precipitate is extremely slow. What can be done? | 1. Fine Particle Size: The precipitation conditions may have favored the formation of very fine particles, which can clog the filter medium. | 1. Modify Precipitation Conditions: Adjusting the reaction temperature, reactant addition rate, and pH can influence particle size. A slightly higher reaction temperature or a slower addition rate can promote the growth of larger, more easily filterable particles. A patented process suggests that maintaining a slight excess of the magnesium salt in the mother liquor can enhance filtering characteristics.[1] |
Quantitative Data on Impurity Reduction
The following tables summarize the expected impact of key experimental parameters on the purity of this compound.
Table 1: Effect of Washing Volume on Soluble Salt Content
| Number of Washes (with 100 mL DI water per 10g product) | Typical Soluble Salt Content (%) |
| 1 | > 2.0% |
| 3 | 1.0 - 1.5% |
| 5 | < 1.0% |
| 7 | < 0.5% |
Note: These are illustrative values. Actual results may vary based on specific experimental conditions.
Table 2: Influence of Reaction pH on Final Product Properties
| Reaction pH | Observed Product Characteristics | Potential Impurity Issues |
| < 9 | Finer particles, potentially slower filtration. | Higher likelihood of incomplete precipitation. |
| 9 - 10 | Optimal particle size and surface area.[2] | Balanced properties, lower impurity co-precipitation. |
| > 10 | Larger, more aggregated particles. | Increased risk of free alkali impurities if not washed thoroughly. |
Experimental Protocols
Co-precipitation Synthesis of this compound
This protocol describes a general laboratory-scale synthesis of this compound.
Materials:
-
Magnesium Sulfate (MgSO₄·7H₂O) or Magnesium Nitrate (Mg(NO₃)₂·6H₂O)
-
Sodium Silicate Solution (Na₂O·nSiO₂)
-
Deionized Water
-
Hydrochloric Acid (for pH adjustment, if necessary)
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a solution of magnesium sulfate (e.g., 10-15% w/v) in deionized water.
-
Prepare a solution of sodium silicate (e.g., 10-15% w/v) in deionized water.
-
-
Precipitation:
-
In a reaction vessel equipped with a stirrer, place the sodium silicate solution.
-
Slowly add the magnesium sulfate solution to the sodium silicate solution with constant, vigorous stirring. The addition rate should be controlled to maintain a consistent reaction environment.
-
Monitor the pH of the reaction mixture. The pH has a significant effect on the final product's properties.[2]
-
-
Aging the Precipitate:
-
After the addition is complete, continue to stir the resulting slurry for a period of 1-2 hours. This aging step, or maturation time, allows for the formation of a more stable and uniform precipitate.
-
-
Filtration and Washing:
-
Filter the precipitate using a Buchner funnel under vacuum.
-
Wash the filter cake with several portions of hot deionized water. Continue washing until the filtrate is free of soluble byproducts (e.g., test for the absence of sulfate ions with barium chloride solution).
-
-
Drying:
-
Dry the washed precipitate in an oven at 105-110 °C until a constant weight is achieved.
-
-
Milling (Optional):
-
If a finer powder is required, the dried this compound can be milled to the desired particle size.
-
Protocol for Determination of Soluble Salt Impurities
This method is based on pharmacopeial procedures for determining the content of soluble salts.
Procedure:
-
Accurately weigh 10.0 g of the synthesized this compound.
-
Add the sample to 150 mL of deionized water in a beaker.
-
Boil the mixture for 15 minutes.
-
Cool the mixture to room temperature and allow it to stand for 15 minutes.
-
Filter the mixture with the aid of suction.
-
Transfer the filtrate to a 200-mL volumetric flask and dilute to volume with deionized water.
-
Pipette 50.0 mL of this solution into a tared evaporating dish.
-
Evaporate the solution to dryness on a water bath.
-
Ignite the residue gently until a constant weight is achieved.
-
The weight of the residue should not exceed the limit specified in the relevant pharmacopeia (e.g., typically around 1.5%).
Visualizations
Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for High Soluble Salt Impurities
Caption: Decision tree for troubleshooting high soluble salt impurities.
References
Technical Support Center: Optimizing the Regeneration of Magnesium Trisilicate for Reuse as an Adsorbent
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the regeneration and reuse of magnesium trisilicate (B10819215) as an adsorbent. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for regenerating magnesium trisilicate after its use as an adsorbent?
A1: While specific, validated protocols for this compound are not extensively documented, general adsorbent regeneration techniques can be adapted. These primarily include chemical regeneration and thermal regeneration. Chemical methods involve washing the spent adsorbent with acids, bases, or organic solvents to desorb the bound substances. Thermal regeneration utilizes high temperatures to decompose or desorb the adsorbates. The choice of method depends heavily on the nature of the substance that was adsorbed.
Q2: I am observing a significant decrease in adsorption capacity after regenerating my this compound. What are the likely causes?
A2: A decrease in adsorption capacity is a common issue and can stem from several factors:
-
Incomplete Desorption: Residual molecules from the previous cycle may remain bound to the active sites of the adsorbent, blocking them from adsorbing new molecules.
-
Structural Damage: Harsh regeneration conditions, such as extreme pH or high temperatures, can alter the porous structure of the this compound, reducing its surface area and, consequently, its adsorption capacity.
-
Chemical Alteration: The regeneration reagents may react with the this compound, changing its surface chemistry and reducing its affinity for the target adsorbate. For instance, strong acids can leach magnesium from the silicate (B1173343) structure.
Q3: Can this compound be regenerated after adsorbing polar organic compounds?
A3: Regeneration is often challenging, especially with strongly bound adsorbates. One study on the adsorption of nitrofurantoin (B1679001) onto this compound found that elution with acidic or alkaline solutions was unsuccessful.[1][2] This suggests that for certain strongly adsorbed compounds, regeneration via simple chemical washing may not be effective. In such cases, more aggressive regeneration methods or thermal techniques could be explored, though these risk damaging the adsorbent.
Q4: How many times can I regenerate and reuse this compound?
A4: The number of possible regeneration cycles depends on the regeneration method's efficiency and its impact on the adsorbent's integrity. For a magnesium silicate composite used for copper ion removal, regeneration with 0.1 M HCl led to a 60% decrease in adsorption capacity after just three cycles.[3] A study on a nitrogen-doped carbon@magnesium silicate composite also showed a decline in adsorption capacity for tetracycline (B611298) and As(V) over four cycles when regenerated with 1 M HCl.[4] This indicates that the reusability of this compound may be limited, and significant performance loss should be anticipated with each cycle.
Q5: What are some recommended starting points for developing a regeneration protocol for this compound?
A5: A good starting point is to use a mild chemical regeneration approach. Based on studies with magnesium silicate composites, you could begin with a dilute acid wash (e.g., 0.1 M HCl) followed by thorough rinsing with deionized water to neutralize the adsorbent.[3] Alternatively, for adsorbates that are more soluble in organic solvents, a solvent wash could be attempted. It is crucial to start with mild conditions (e.g., room temperature, short contact time) and progressively increase the intensity while monitoring the adsorbent's performance and structural integrity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Desorption Efficiency | The chosen eluent (regeneration solution) is ineffective for the adsorbed substance. | - Test a range of eluents with different polarities and pH values (e.g., dilute acids, bases, alcohols, or other organic solvents).- Increase the concentration of the eluent.- Extend the contact time between the adsorbent and the eluent.- Introduce agitation or sonication to improve mass transfer.- Cautiously increase the temperature of the regeneration process. |
| Adsorbent Material Loss | The adsorbent is physically degrading or dissolving during regeneration. | - Use a less aggressive eluent.- Reduce the intensity of agitation or sonication.- Ensure the pH of the regeneration solution is not causing the this compound to dissolve.- If using thermal regeneration, lower the temperature or shorten the duration. |
| Inconsistent Adsorption Performance After Regeneration | Incomplete removal of the eluent or inconsistent regeneration procedure. | - After regeneration, wash the adsorbent thoroughly with deionized water until the pH of the wash water is neutral.- Ensure the adsorbent is completely dry before reuse if the adsorption process is non-aqueous.- Standardize the regeneration protocol (eluent volume, contact time, temperature, and agitation) to ensure reproducibility. |
| Change in Adsorbent's Physical Properties (e.g., color, texture) | Chemical reaction between the eluent and the adsorbent or thermal degradation. | - Analyze the adsorbent using techniques like SEM or FTIR to check for morphological or chemical changes.- Consider a different, less reactive eluent.- If using thermal regeneration, perform it in an inert atmosphere to prevent oxidation. |
Experimental Protocols
Protocol 1: Chemical Regeneration using a Mild Acidic Eluent
This protocol is a starting point for desorbing weakly bound cationic or metal species.
-
Separation: Separate the spent this compound from the solution by filtration or centrifugation.
-
Initial Rinse: Rinse the adsorbent with deionized water to remove any unbound adsorbate.
-
Elution:
-
Prepare a 0.1 M solution of hydrochloric acid (HCl).
-
Suspend the spent adsorbent in the HCl solution at a solid-to-liquid ratio of 1:10 (w/v).
-
Agitate the suspension at room temperature for 1-2 hours.
-
-
Post-Elution Separation: Separate the adsorbent from the acidic eluent.
-
Neutralization and Washing:
-
Wash the adsorbent repeatedly with deionized water until the pH of the filtrate is neutral (pH 6.5-7.5). This is critical to remove residual acid which can affect subsequent adsorption cycles.
-
-
Drying: Dry the regenerated adsorbent in an oven at 105°C for 12 hours or until a constant weight is achieved.
-
Evaluation: Test the adsorption capacity of the regenerated material to determine the efficiency of the process.
Protocol 2: Thermal Regeneration
This protocol is more aggressive and may be suitable for strongly adsorbed organic compounds that are thermally labile.
-
Preparation: Separate and dry the spent this compound as described in Protocol 1.
-
Heating:
-
Place the dried, spent adsorbent in a ceramic crucible.
-
Heat the adsorbent in a muffle furnace under a nitrogen atmosphere (if available, to prevent oxidation) at 450°C for 2-3 hours. The temperature and time should be optimized based on the thermal stability of the adsorbate and the adsorbent.[5]
-
-
Cooling: Allow the adsorbent to cool down to room temperature in a desiccator to prevent moisture adsorption.
-
Evaluation: Evaluate the regenerated adsorbent's performance. Note that thermal regeneration can lead to a reduction in surface area.
Data on Regeneration of Magnesium Silicate Adsorbents
The following table summarizes quantitative data from studies on the regeneration of magnesium silicate-based adsorbents. Note that these are for composite materials and may not be directly transferable to pure this compound but serve as a useful reference.
| Adsorbent | Adsorbate | Regeneration Method | Regeneration Efficiency / Capacity Loss | Number of Cycles | Reference |
| Magnesium Silicate Impregnated Activated Carbon | Copper (II) | 0.1 M HCl solution | ~60% decrease in adsorption capacity | 3 | [3] |
| Magnesium Silicate Impregnated Activated Carbon | Copper (II) | 50 mg L⁻¹ Mg(II) solution | ~40% decrease in adsorption capacity | 3 | [3] |
| N-doped Carbon@Magnesium Silicate | As(V) | 1 M HCl wash | Adsorption capacity decreased from 243.3 to 163.1 mg/g | 4 | [4] |
| N-doped Carbon@Magnesium Silicate | Tetracycline | 1 M HCl wash | Adsorption capacity decreased from 395.5 to 298.3 mg/g | 4 | [4] |
Visualizing the Regeneration Workflow
The following diagrams illustrate the logical flow of the regeneration process and the decision-making involved in troubleshooting.
Caption: A general workflow for the regeneration and reuse of this compound adsorbent.
Caption: A decision tree for troubleshooting common issues in this compound regeneration.
References
Impact of different drying methods on the final properties of magnesium trisilicate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with magnesium trisilicate (B10819215). The following sections address common issues encountered during the drying phase of magnesium trisilicate synthesis and how different drying methods can impact the final properties of the material.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for drying this compound in a laboratory or pilot-plant setting?
A1: The most frequently employed drying methods for this compound and similar silicate (B1173343) compounds include oven (static/convective) drying, spray drying, and to a lesser extent, vacuum drying and freeze drying.[1][2][3] The choice of method depends on the desired final particle characteristics, scalability, and cost considerations.
Q2: How does the drying method affect the particle size and morphology of this compound?
A2: The drying method significantly influences the particle size and shape.
-
Spray drying typically produces more uniform, spherical particles.[3][4] The rapid evaporation of water from atomized droplets can limit particle agglomeration.[5] In studies with related magnesium silicates, spray drying has been shown to result in smaller and more uniform particles compared to static drying methods.[3]
-
Oven drying (static drying) often results in larger, more irregular particles with a broader size distribution due to the slower removal of water and potential for agglomeration as the material dries.[3]
-
Freeze drying tends to produce larger particles with a porous, web-like structure, which can be beneficial for applications requiring rapid dissolution.[5]
Q3: Can the drying temperature impact the final properties of this compound?
A3: Yes, drying temperature is a critical parameter. Optimal drying temperatures for this compound have been identified in the range of 65-82°C.[6] High temperatures can lead to excessive loss of bound water, potentially altering the material's structure and reducing its adsorptive capacity. For instance, in related silicates, calcination at very high temperatures (e.g., 450°C) has been shown to reduce the specific surface area.[7]
Q4: Which drying method is best for maximizing the surface area and adsorptive capacity of this compound?
A4: While direct comparative data for this compound is limited, spray drying is often favored for producing particles with a high surface area. The rapid drying process can create a more porous structure compared to conventional oven drying.[3] However, the synthesis method prior to drying also plays a crucial role. A study on synthesized this compound reported achieving a high specific surface area (568.93 m²/g) through a specific precipitation method followed by drying.[7]
Q5: How does the chosen drying method affect the wettability and flowability of the final powder?
A5:
-
Wettability: Spray drying can produce a this compound with enhanced wetting properties, which is advantageous for subsequent granulation and tableting processes.[2]
-
Flowability: Freeze-dried powders, due to their larger and more irregular particle shape, may exhibit better flow properties than the often finer particles produced by spray drying.[5] Oven-dried materials may have variable flowability depending on the extent of agglomeration and subsequent milling.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Suggested Solutions |
| Low Acid-Neutralizing Capacity | - Inappropriate drying temperature leading to structural changes.- Incomplete drying, resulting in high residual moisture. | - Optimize the drying temperature, aiming for a range of 65-82°C.[6]- Ensure the drying process is carried out to completion to achieve the specified loss on drying. |
| Poor Flowability of Powder | - The drying method produced very fine, cohesive particles (common with some spray drying conditions).- The particles are highly agglomerated (can occur with oven drying). | - Consider switching to freeze drying if flowability is a critical parameter.[5]- If using oven drying, introduce a milling step after drying to break up agglomerates.- For spray drying, adjust parameters like inlet temperature and feed rate to produce larger particles. |
| Product Fails to Meet Bulk Density Specifications | - Too low: The drying method created highly porous, low-density particles (e.g., freeze drying).- Too high: The drying method resulted in dense, non-porous particles or large agglomerates (e.g., aggressive oven drying). | - For lower density, freeze drying is a suitable method.[5]- For higher density, oven drying or adjusting spray drying parameters to create less porous particles may be effective.[3] |
| Inconsistent Particle Size | - Inconsistent drying conditions (e.g., temperature fluctuations in an oven).- Broad droplet size distribution during spray drying. | - Ensure uniform heating and airflow in the oven.- Optimize the atomizer settings on the spray dryer to achieve a narrower droplet size distribution.- Implement a particle size classification step (e.g., sieving) after drying. |
| Product has a Gritty Texture | - Formation of hard agglomerates during oven drying. | - Employ a suitable milling and sieving process after drying to achieve a uniform, fine powder.- Consider a drying method less prone to hard agglomeration, such as spray drying.[1] |
Data on the Impact of Drying Methods on Material Properties
The following table summarizes the expected qualitative impact of different drying methods on the key properties of this compound, based on available literature for this compound and related compounds.
| Property | Oven Drying (Static) | Spray Drying | Freeze Drying (Lyophilization) |
| Particle Size | Larger, more irregular | Smaller, more uniform | Larger, porous |
| Particle Morphology | Irregular, agglomerated | Spherical | Irregular, web-like structure |
| Surface Area | Moderate | High | High |
| Bulk Density | Higher | Lower | Lowest |
| Wettability | Moderate | Good to Excellent[2] | Good |
| Flowability | Variable | Moderate | Good[5] |
| Processing Time | Long | Short | Very Long |
| Cost | Low | Moderate | High |
Experimental Protocols
Oven Drying (Static/Convective)
Methodology:
-
The wet this compound cake, obtained after filtration, is spread evenly on trays to a uniform thickness.
-
The trays are placed in a forced-air oven.
-
The temperature is set to a range of 65-82°C.[6]
-
The material is dried for a predetermined period until the moisture content reaches the desired specification (e.g., determined by loss on drying).
-
The dried product is then cooled and may be milled to achieve the desired particle size distribution.
Spray Drying
Methodology:
-
A slurry or suspension of the this compound is prepared.
-
The slurry is fed into a spray dryer.
-
The liquid is atomized into fine droplets into a hot air stream.
-
The rapid evaporation of water from the droplets forms a dry powder.
-
The dried powder is separated from the air stream, typically using a cyclone separator.
-
Key parameters to control include inlet and outlet air temperatures, feed rate, and atomizer speed/pressure.[4]
Freeze Drying (Lyophilization)
Methodology:
-
The this compound slurry is frozen solid.
-
The frozen material is placed in a vacuum chamber.
-
The pressure in the chamber is reduced, and the temperature is controlled to allow the frozen water to sublime directly from a solid to a vapor.
-
The water vapor is collected on a condenser.
-
This process continues until the material is completely dry, resulting in a porous, non-collapsed structure.
Visualizations
Caption: Logical relationships between drying methods and key final properties of this compound.
Caption: A typical experimental workflow for comparing the effects of different drying methods.
References
- 1. CN110330023A - A kind of preparation of this compound and drying means - Google Patents [patents.google.com]
- 2. US3272594A - Preparation of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Optimal Sythesis Conditions of this compound [yakhak.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Magnesium Trisilicate Interference in Analytical Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating the interference caused by magnesium trisilicate (B10819215) in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is magnesium trisilicate and why does it interfere with analytical assays?
This compound (Mg₂Si₃O₈·nH₂O) is an inorganic compound commonly used as an antacid and an excipient in pharmaceutical formulations.[1] Its interference in analytical assays primarily stems from its high surface area and adsorptive properties.[2][3] This can lead to the binding of the active pharmaceutical ingredient (API) to the surface of the this compound particles, resulting in incomplete extraction and artificially low quantification of the API.[4][5]
Q2: In which analytical techniques is interference from this compound most commonly observed?
Interference is most prominent in techniques that require the analyte to be in solution, such as:
-
UV-Visible Spectrophotometry: Adsorption of the API onto this compound can lead to incomplete dissolution in the assay solvent, causing lower absorbance readings.[6]
-
High-Performance Liquid Chromatography (HPLC): Incomplete extraction of the API from the sample matrix due to adsorption can result in inaccurate quantification.[6]
-
Dissolution Testing: The dissolution rate and extent of a drug can be significantly retarded in the presence of this compound, impacting bioavailability assessments.[5]
Q3: What are the key factors influencing the extent of interference?
The degree of interference is influenced by several factors, including:
-
The physicochemical properties of the API: Molecules with certain functional groups may have a higher affinity for the silicate (B1173343) surface.
-
The pH of the sample and analytical solutions: The surface charge of this compound and the ionization state of the API are pH-dependent, affecting their interaction.[2]
-
The specific surface area of the this compound used: Higher surface area generally leads to greater adsorption capacity.[3]
-
The composition of the sample matrix and analytical mobile phase.
Troubleshooting Guides
Issue 1: Low Analyte Recovery in HPLC Assays
Symptoms:
-
Inconsistent and lower than expected peak areas for the API.
-
Poor precision between replicate injections.
-
Failed assay or content uniformity tests.
Troubleshooting Steps:
dot
References
- 1. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 14987-04-3 [smolecule.com]
- 3. US4647449A - this compound suitable for preparation of medicament adsorbates of alkaloids - Google Patents [patents.google.com]
- 4. Effect of this compound on nitrofurantoin absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Magnesium Trisilicate and Aluminum Hydroxide as Antacids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antacid properties of magnesium trisilicate (B10819215) and aluminum hydroxide (B78521), focusing on their mechanisms of action, performance metrics, and relevant experimental protocols. The information presented is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuanced differences between these two commonly used antacid agents.
Introduction
Magnesium trisilicate and aluminum hydroxide are two established nonsystemic antacids widely used to neutralize excess gastric acid, thereby alleviating symptoms of heartburn, acid indigestion, and dyspepsia.[1][2][3] While both compounds function as weak bases to raise the pH of gastric contents, they exhibit distinct chemical and pharmacological profiles that influence their efficacy and clinical application.[1][4] This guide offers a comparative evaluation of their performance based on available experimental data.
Mechanisms of Action
The primary mechanism for both antacids is the chemical neutralization of hydrochloric acid (HCl) in the stomach. However, their specific reactions and secondary effects differ.
This compound: This compound reacts with gastric acid to form magnesium chloride and silicon dioxide.[4] A key feature of this reaction is the formation of a gelatinous silicon dioxide layer, which is thought to coat the gastric mucosa, providing an additional protective barrier against acid and pepsin.[4]
Aluminum Hydroxide: This antacid reacts with HCl to produce aluminum chloride and water.[4] It is known to have a slower onset of action but a longer duration of effect compared to some other antacids. Aluminum hydroxide can also inhibit the activity of pepsin, a digestive enzyme that can be damaging to the esophageal and stomach lining.
References
A Comparative Guide to Validated HPLC Methods for Quantifying Drugs Adsorbed on Magnesium Trisilicate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of various drugs known to be adsorbed on magnesium trisilicate. The objective is to offer a comprehensive resource for selecting and implementing appropriate analytical methods in research and quality control settings. The experimental data and protocols presented are compiled from peer-reviewed studies to ensure reliability and accuracy.
This compound, an over-the-counter medication for treating peptic ulcers, can adsorb and interact with co-administered drugs, affecting their bioavailability.[1] Therefore, robust and validated analytical methods are crucial for accurately quantifying the drug content in the presence of this excipient. This guide focuses on the HPLC methods developed and validated for several such drugs, providing a side-by-side comparison of their performance characteristics.
Comparative Analysis of HPLC Methods
The following sections detail the validated HPLC methods for the quantification of Salicylic Acid, Naproxen, and Esomeprazole (B1671258) in the presence of magnesium-containing compounds. The data is summarized in tables for easy comparison, and the experimental workflows are illustrated using diagrams.
A stability-indicating RP-HPLC method was developed and validated for the determination of Salicylic acid in Choline Magnesium Trisalicilate tablets.[2]
Table 1: HPLC Method and Validation Parameters for Salicylic Acid
| Parameter | Details |
| Chromatographic Conditions | |
| HPLC System | Agilent Model 1100 series |
| Column | Xorabax XBD C18 (150 × 4.6 mm, 5 μm) |
| Mobile Phase | Phosphate buffer (pH 3.0): Methanol (80:20 v/v) |
| Flow Rate | 1 ml/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 μl |
| Retention Time | 4.6 min |
| Validation Parameters | |
| Linearity Range | 5-30 μg/ml |
| Correlation Coefficient (R²) | 0.999 |
| Regression Equation | y = 30.55x + 5.302 |
| Precision | Intra-day and Inter-day precision studies were conducted. |
| Accuracy | Determined by recovery studies. |
| LOD & LOQ | Limit of Detection and Limit of Quantification were determined. |
| Robustness | The method was found to be robust. |
Experimental Workflow for Salicylic Acid Analysis
Figure 1: Workflow for Salicylic Acid Quantification
A rapid, specific, and sensitive RP-HPLC method was developed for the simultaneous estimation of Naproxen and Esomeprazole magnesium trihydrate in tablet formulations.[3]
Table 2: HPLC Method and Validation Parameters for Naproxen and Esomeprazole
| Parameter | Naproxen | Esomeprazole Magnesium Trihydrate |
| Chromatographic Conditions | ||
| Column | SUPELCO 516 C18-DB (250 × 4.6 mm, 5µm) | SUPELCO 516 C18-DB (250 × 4.6 mm, 5µm) |
| Mobile Phase | 0.01M Phosphate buffer (pH 7.5): ACN: Methanol (40:50:10 v/v) + 0.1% triethyl amine | 0.01M Phosphate buffer (pH 7.5): ACN: Methanol (40:50:10 v/v) + 0.1% triethyl amine |
| Flow Rate | 0.8 ml/min | 0.8 ml/min |
| Detection Wavelength | 303 nm | 303 nm |
| Retention Time | 3.2 min | 4.6 min |
| Validation Parameters | ||
| Linearity Range | 15-90 µg/ml | 0.8-4.8 µg/ml |
| LOD | Not specified | 0.51 µg/ml |
| LOQ | Not specified | Not specified |
| Accuracy | Validated | Validated |
| Precision | Validated | Validated |
| Ruggedness | Validated | Validated |
| Robustness | Validated | Validated |
Experimental Workflow for Simultaneous Analysis of Naproxen and Esomeprazole
Figure 2: Workflow for Naproxen and Esomeprazole Quantification
A separate, simple, selective, and accurate HPLC method was also developed and validated specifically for the analysis of esomeprazole magnesium trihydrate in tablets.[4]
Table 3: HPLC Method and Validation Parameters for Esomeprazole
| Parameter | Details |
| Chromatographic Conditions | |
| Column | Phenomenex C18 (250 × 4.6 mm I.D., 5 µm) |
| Mobile Phase | Acetonitrile: Phosphate buffer (60:40, v/v, pH 7) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 205 nm |
| Internal Standard | Lansoprazole |
| Validation Parameters | |
| Linearity Range | 100-1000 ng/mL |
| Correlation Coefficient (r) | 0.9992 |
| Intra-day Precision (RSD) | 0.66-0.86% |
| Inter-day Precision (RSD) | 0.84-1.11% |
| Mean Recovery | 97.82-98.22% |
Experimental Workflow for Esomeprazole Analysis
References
A Comparative Guide to In Vitro Bioequivalence of Magnesium Trisilicate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of different magnesium trisilicate (B10819215) formulations, focusing on key bioequivalence parameters. The information presented is intended to assist researchers, scientists, and drug development professionals in evaluating and developing antacid products.
Introduction
Magnesium trisilicate is a widely used antacid for the relief of heartburn, acid indigestion, and upset stomach. Its efficacy is attributed to its ability to neutralize gastric acid and form a protective barrier of colloidal silica (B1680970) gel over the gastric mucosa.[1] The in vitro bioequivalence of different this compound formulations is crucial for ensuring consistent therapeutic performance. Key parameters for in vitro evaluation include acid-neutralizing capacity (ANC), rate of neutralization, and dissolution profile. While direct comparative studies on various commercial this compound formulations are limited in publicly available literature, this guide synthesizes available data and outlines the standard methodologies for their evaluation.
Mechanism of Action
This compound exerts its antacid effect through a two-pronged mechanism:
-
Acid Neutralization: The magnesium oxide component of this compound reacts with hydrochloric acid (HCl) in the stomach to form magnesium chloride and water, thereby increasing the gastric pH.[1]
-
Protective Barrier Formation: In the acidic environment of the stomach, this compound is decomposed, leading to the formation of gelatinous silicon dioxide. This gel-like substance is thought to coat the mucosal surfaces, providing a protective layer.[2]
The overall chemical reaction can be summarized as:
2MgO·3SiO₂·nH₂O + 4HCl → 2MgCl₂ + 3SiO₂ + (n+2)H₂O
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in the stomach.
Comparative Performance Data
The following tables summarize available data on the in vitro performance of this compound-containing antacid formulations. It is important to note that direct comparisons between studies can be challenging due to variations in methodologies and the inclusion of other active ingredients in the tested formulations.
Table 1: Acid-Neutralizing Capacity (ANC) of Various Antacid Formulations
| Formulation/Brand (Active Ingredients) | Dosage Form | ANC (mEq/dose) | Study Reference |
| Maaga (this compound, Magnesium Carbonate, Sodium Bicarbonate) | Suspension | 16.55 | [3] |
| Compound this compound Tablets | Tablet | 10.35 | [3] |
| Mixture this compound (MMT) | Liquid | Higher than Alucid and Dhalumag | [4] |
| This compound Co tablets B.P. | Tablet | 64.90 ml of 0.1 M HCl | [5] |
| Brand D (this compound, Dried Aluminum Hydroxide) | Tablet | 8.2 mEq/g | [6] |
Note: ANC values are presented as reported in the respective studies. Direct comparison should be made with caution due to differing units and methodologies.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vitro bioequivalence. The following are standard protocols for key experiments.
The acid-neutralizing capacity of an antacid is a measure of the amount of acid it can neutralize. The United States Pharmacopeia (USP) general chapter <301> provides a standardized method for this determination.[7][8][9][10][11]
Objective: To determine the total amount of acid consumed by a unit dose of the antacid formulation.
Materials:
-
0.5 N Hydrochloric Acid (HCl) VS
-
0.5 N Sodium Hydroxide (NaOH) VS
-
Magnetic stirrer with a 300 ± 30 rpm stirring rate
-
pH meter
-
250-mL beaker
-
Tachometer
Procedure:
-
Sample Preparation:
-
Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to the minimum labeled dosage.
-
Suspensions: Shake the container well. Accurately weigh an amount of the suspension equivalent to the minimum labeled dosage.
-
-
Reaction:
-
Transfer the prepared sample to a 250-mL beaker.
-
Add 70 mL of water and stir for 1 minute.
-
Accurately add 30.0 mL of 0.5 N HCl VS to the beaker.
-
Stir the mixture for 15 minutes, timed accurately, at 300 ± 30 rpm.
-
-
Titration:
-
Immediately after the 15-minute stirring period, begin titrating the excess HCl with 0.5 N NaOH VS.
-
The titration should be completed within 5 minutes.
-
The endpoint of the titration is a stable pH of 3.5, which should persist for 10 to 15 seconds.
-
-
Calculation:
-
The number of mEq of acid consumed is calculated using the formula: Total mEq = (Volume of HCl × Normality of HCl) – (Volume of NaOH × Normality of NaOH)
-
Experimental Workflow for Acid-Neutralizing Capacity (ANC) Test
Caption: Workflow for determining the acid-neutralizing capacity of antacids.
Dissolution testing is essential for evaluating the rate at which the active ingredients in a solid dosage form become available for absorption and reaction.
Objective: To determine the rate and extent of dissolution of this compound from a tablet formulation in a simulated gastric environment.
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus)
Medium: 900 mL of 0.1 N HCl, maintained at 37 ± 0.5 °C
Procedure:
-
Place one tablet in each dissolution vessel.
-
Rotate the paddle at a specified speed (e.g., 75 rpm).
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Filter the samples and analyze for the concentration of magnesium using a suitable analytical method, such as atomic absorption spectroscopy or inductively coupled plasma-mass spectrometry.
-
Calculate the cumulative percentage of the labeled amount of magnesium dissolved at each time point.
Factors Influencing In Vitro Bioequivalence
The in vitro performance of this compound formulations can be influenced by several factors:
-
Particle Size: Smaller particle sizes generally lead to a larger surface area, which can result in a faster rate of acid neutralization.
-
Excipients: The type and concentration of binders, disintegrants, and other excipients can affect the disintegration and dissolution of the tablet, thereby influencing the availability of the active ingredient.
-
Manufacturing Process: Parameters such as compression force during tableting can impact the hardness and porosity of the tablet, which in turn affects its disintegration and dissolution characteristics.
-
Formulation Type: Liquid formulations, such as suspensions, generally exhibit a faster onset of action compared to solid dosage forms like tablets, as the active ingredient is already dispersed.[4]
Conclusion
The in vitro bioequivalence of this compound formulations is a critical aspect of ensuring their therapeutic efficacy and consistency. The acid-neutralizing capacity and dissolution rate are the primary indicators of in vitro performance. While there is a scarcity of publicly available, direct comparative studies on different this compound brands, the standardized methodologies outlined in this guide provide a robust framework for their evaluation. Further research directly comparing the in vitro bioequivalence of various commercially available this compound formulations would be beneficial for the scientific community and drug development professionals.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Evaluation and comparison of the neutralizing capacities of pharmaceutical solid and liquid dosage forms of antacid drugs in Uganda [dissertations.mak.ac.ug]
- 4. Acid neutralization capacity and characteristics of antacid products - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]
- 5. A comparative study of the neutralising capacity of eight brands of antacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Determination of acid-neutralizing capacity according to USP general chapter <301> | Separation Science [sepscience.com]
- 8. metrohm.com [metrohm.com]
- 9. uspbpep.com [uspbpep.com]
- 10. metrohm.com [metrohm.com]
- 11. news-medical.net [news-medical.net]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Magnesium Trisilicate Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of magnesium trisilicate (B10819215), a key component in many antacid formulations. Cross-validation of analytical methods is critical to ensure data integrity, regulatory compliance, and the consistent performance of pharmaceutical products.[1] This document outlines and compares both classical and modern instrumental methods for determining the essential quality attributes of magnesium trisilicate: magnesium oxide content, silicon dioxide content, and acid-neutralizing capacity.
Determination of Magnesium Oxide (MgO)
The magnesium oxide content is a critical parameter for the efficacy of this compound as an antacid. The United States Pharmacopeia (USP) specifies a titrimetric method for its determination.[2] However, modern instrumental techniques such as Atomic Absorption (AA) Spectroscopy and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) offer potential advantages in terms of specificity and efficiency.
Comparison of Analytical Methods for Magnesium Oxide
| Analytical Technique | Principle | Advantages | Disadvantages |
| Complexometric Titration (USP) | A back-titration method where excess sulfuric acid is added to the sample, and the unreacted acid is titrated with a standardized sodium hydroxide (B78521) solution.[2][3] | Cost-effective, does not require sophisticated instrumentation. | Less specific, potential for interferences from other basic substances. |
| Atomic Absorption (AA) Spectroscopy | Measures the absorption of light by free magnesium atoms in a flame. The amount of light absorbed is proportional to the magnesium concentration. | Highly specific for magnesium, less prone to matrix interferences. | Requires specialized equipment and trained personnel. |
| Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | A sample aerosol is introduced into an argon plasma, which excites the magnesium atoms. The intensity of the emitted light at a characteristic wavelength is proportional to the concentration. | High throughput, capable of simultaneous multi-element analysis (e.g., Mg and Si).[4][5] | High initial instrument cost, requires skilled operators. |
Quantitative Data Comparison: Titration vs. Atomic Absorption Spectroscopy
A study was conducted to validate a simple titrimetric method for magnesium determination against the USP's atomic absorption spectrometry method for esomeprazole (B1671258) magnesium. The results demonstrated no significant difference between the two methods, indicating that the titrimetric method is a valid and equivalent alternative.
| Supplier | Titrimetric Method (% w/w MgO) | USP (AAS) Method (% w/w MgO) | Accuracy (%) | % RSD |
| 1 | 4.98 | 4.94 | 100.9 | 2.1 |
| 2 | 4.94 | 4.94 | 100.0 | 1.8 |
| 3 | 4.88 | 4.94 | 98.8 | 1.5 |
| Adapted from a study on esomeprazole magnesium, demonstrating the comparability of the two techniques.[6] |
Determination of Silicon Dioxide (SiO₂)
The silicon dioxide content is another crucial quality attribute of this compound. The traditional method for its determination is a laborious gravimetric procedure.[2] Instrumental techniques like X-ray Fluorescence (XRF) spectrometry offer a more rapid and non-destructive alternative.
Comparison of Analytical Methods for Silicon Dioxide
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gravimetric Analysis (USP) | Involves the precipitation of silica (B1680970) from an acidic solution, followed by filtration, ignition, and weighing of the residue.[2] | A fundamental, absolute method that does not require calibration with a reference standard. | Time-consuming, requires meticulous technique, and can be prone to errors from incomplete precipitation or co-precipitation of impurities.[7] |
| X-ray Fluorescence (XRF) Spectrometry | The sample is irradiated with X-rays, causing the silicon atoms to emit characteristic fluorescent X-rays. The intensity of these X-rays is proportional to the silicon concentration. | Rapid, non-destructive, requires minimal sample preparation, and is suitable for high-throughput screening.[8][9] | Requires calibration with matrix-matched standards, potential for matrix effects. |
Quantitative Data Comparison: XRF vs. Reference Spectrophotometric Method
A study on the determination of SiO₂ in bauxites by XRF and a reference spectrophotometric method showed a strong correlation and no significant statistical difference between the two methods, highlighting the accuracy of the XRF technique.
| Sample | Reference Method (% SiO₂) | XRF Method (% SiO₂) | Difference |
| 1 | 5.25 | 5.28 | +0.03 |
| 2 | 3.80 | 3.85 | +0.05 |
| 3 | 6.10 | 6.02 | -0.08 |
| 4 | 4.50 | 4.59 | +0.09 |
| Adapted from a study on bauxites, demonstrating the viability of XRF for SiO₂ determination.[9][10] |
Determination of Acid-Neutralizing Capacity (ANC)
The acid-neutralizing capacity is a direct measure of the therapeutic efficacy of this compound. The standard method is a back-titration procedure. An alternative approach involves monitoring the pH change directly with a pH meter.
Comparison of Analytical Methods for Acid-Neutralizing Capacity
| Analytical Technique | Principle | Advantages | Disadvantages |
| Back-Titration (USP) | A known excess of hydrochloric acid is added to the antacid, and the remaining acid is titrated with a standard solution of sodium hydroxide.[1][11] | Well-established and widely used method, provides a definitive endpoint. | The endpoint determination can be subjective if a color indicator is used. |
| pH Meter Method | A known amount of acid is added to the antacid suspension, and the final stable pH is measured.[3] | Provides a direct measurement of the final pH, which is physiologically relevant. | Requires a calibrated pH meter, the definition of a "stable" pH can vary. |
Quantitative Data Comparison: Titration vs. pH Meter Method
A study comparing the ANC of various antacid formulations using both titration and a pH meter showed a high degree of correlation between the two methods.
| Formulation (Solid) | ANC by pH Meter (mEq) | ANC by Titration (mEq) |
| Brand A | 25.77 ± 0.06 | 25.73 ± 0.17 |
| Brand B | 18.21 ± 0.05 | 18.15 ± 0.11 |
| Brand C | 15.63 ± 0.04 | 15.58 ± 0.13 |
| Data from a comparative study on different antacid formulations.[3] |
Experimental Protocols
Magnesium Oxide Determination by Complexometric Titration (USP)
-
Sample Preparation: Accurately weigh about 1.5 g of this compound and transfer to a 250-mL conical flask.
-
Digestion: Add 50.0 mL of 1 N sulfuric acid VS and digest on a steam bath for 1 hour.
-
Titration: Cool to room temperature, add methyl orange TS, and titrate the excess acid with 1 N sodium hydroxide VS.
-
Calculation: Each mL of 1 N sulfuric acid is equivalent to 20.15 mg of MgO.[2]
Silicon Dioxide Determination by Gravimetric Analysis (USP)
-
Sample Preparation: Transfer about 700 mg of accurately weighed this compound to a platinum dish.
-
Digestion: Add 10 mL of 1 N sulfuric acid and heat on a steam bath to dryness. Treat the residue with 25 mL of water and digest on a steam bath for 15 minutes.
-
Filtration: Decant the supernatant through an ashless filter paper. Wash the residue with hot water and transfer it to the filter.
-
Ignition and Weighing: Transfer the filter paper and contents to the platinum dish, heat to dryness, and then strongly ignite to a constant weight.
-
Volatilization of Silica: Moisten the residue with water, add 6 mL of hydrofluoric acid and 3 drops of sulfuric acid. Evaporate to dryness, ignite for 5 minutes, cool, and weigh. The loss in weight represents the weight of SiO₂.[2]
Acid-Neutralizing Capacity by Back-Titration (USP)
-
Sample Preparation: Accurately weigh about 200 mg of this compound into a glass-stoppered conical flask.
-
Reaction: Add 30.0 mL of 0.1 N hydrochloric acid VS and 20.0 mL of water. Place the flask in a 37°C water bath and shake for 4 hours.
-
Titration: Cool to room temperature. To 25.0 mL of the supernatant, add methyl red TS and titrate the excess acid with 0.1 N sodium hydroxide VS.[2]
Visualizing the Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical techniques for this compound characterization.
Caption: Cross-validation workflow for this compound characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [drugfuture.com]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Simple Titrimetric Method for the Determination of Magnesium Content in Esomeprazole Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Performance characteristics of methods of analysis used for regulatory purposes. I. Drug dosage forms. F. Gravimetric and titrimetric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
A Researcher's Guide to the Performance of Magnesium Trisilicate from Various Commercial Suppliers
For researchers, scientists, and drug development professionals, the selection of excipients is a critical step that can significantly impact the stability, efficacy, and safety of the final drug product. Magnesium trisilicate (B10819215), an inorganic compound with the approximate formula 2MgO·3SiO₂·xH₂O, is widely used as an antacid for its slow-acting, long-lasting neutralizing effect and its ability to form a protective layer over the gastric mucosa.[1][2] However, the performance of magnesium trisilicate can vary between commercial suppliers due to differences in manufacturing processes, which may affect its physical and chemical properties.
This guide provides a framework for comparing the performance of this compound from different commercial suppliers. While direct head-to-head comparative studies are not publicly available, this guide outlines the key performance parameters as specified by major pharmacopeias and provides detailed experimental protocols for their evaluation. This will enable researchers to make informed decisions when selecting a supplier.
Comparative Performance Specifications
The following table summarizes the key performance specifications for pharmaceutical-grade this compound according to the United States Pharmacopeia (USP), British Pharmacopoeia (BP), and European Pharmacopoeia (EP).[3][4][5][6] Reputable commercial suppliers of this compound will provide a Certificate of Analysis (CoA) that demonstrates their product meets these specifications. When comparing suppliers, it is crucial to review their CoAs and, if necessary, perform independent testing to verify their claims.
| Performance Parameter | USP/NF Requirements | BP Requirements | EP Requirements | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) |
| Magnesium Oxide (MgO) Content | ≥ 20.0% | ≥ 29.0% (ignited substance) | ≥ 29.0% (ignited substance) | Meets USP/BP/EP | Meets USP/BP/EP | Meets USP/BP/EP |
| Silicon Dioxide (SiO₂) Content | ≥ 45.0% | ≥ 65.0% (ignited substance) | ≥ 65.0% (ignited substance) | Meets USP/BP/EP | Meets USP/BP/EP | Meets USP/BP/EP |
| Ratio of SiO₂ to MgO | 2.10 - 2.37 | Not Specified | Not Specified | 2.15 - 2.35 | 2.10 - 2.30 | 2.20 - 2.37 |
| Acid-Neutralizing Capacity | 140 - 160 mL of 0.1 N HCl per g | ≥ 100 mL of 0.1 M HCl per g | Not Specified | Conforms | Conforms | Conforms |
| Water-Soluble Salts | ≤ 1.5% | ≤ 1.5% | ≤ 1.5% | < 1.5% | < 1.5% | < 1.5% |
| Heavy Metals | ≤ 40 ppm | ≤ 40 ppm | Not Specified | < 40 ppm | < 40 ppm | < 40 ppm |
| Loss on Ignition | 17.0% - 34.0% | 17% - 34% | Not Specified | 20% - 30% | 18% - 32% | 19% - 33% |
| Chlorides | ≤ 0.055% | ≤ 500 ppm | ≤ 500 ppm | < 0.055% | < 500 ppm | < 500 ppm |
| Sulfates | ≤ 0.5% | ≤ 0.5% | ≤ 0.5% | < 0.5% | < 0.5% | < 0.5% |
| Arsenic | ≤ 8 ppm | ≤ 4 ppm | Not Specified | < 8 ppm | < 4 ppm | < 8 ppm |
Experimental Protocols
To independently verify the performance of this compound from different suppliers, the following standardized experimental protocols, based on the USP monographs, can be utilized.[3]
Assay of Magnesium Oxide (MgO)
This test determines the percentage of magnesium oxide present in the sample.
Procedure:
-
Accurately weigh approximately 1.5 g of this compound and transfer it to a 250-mL conical flask.
-
Add 50.0 mL of 1 N sulfuric acid VS (Volumetric Solution).
-
Digest the mixture on a steam bath for 1 hour.
-
Cool the solution to room temperature.
-
Add methyl orange TS (Test Solution) as an indicator.
-
Titrate the excess sulfuric acid with 1 N sodium hydroxide (B78521) VS.
-
Each mL of 1 N sulfuric acid is equivalent to 20.15 mg of MgO.
Assay of Silicon Dioxide (SiO₂)
This gravimetric method determines the percentage of silicon dioxide.
Procedure:
-
Accurately weigh about 700 mg of this compound and transfer it to a small platinum dish.
-
Add 10 mL of 1 N sulfuric acid and heat on a steam bath to dryness.
-
Treat the residue with 25 mL of water and digest on a steam bath for 15 minutes.
-
Decant the supernatant through an ashless filter paper, washing the residue by decantation three times with hot water, passing the washings through the filter paper.
-
Transfer the residue to the filter and wash thoroughly with hot water.
-
Transfer the filter paper and its contents to the platinum dish, heat to dryness, incinerate, and then ignite strongly for 30 minutes.
-
Cool in a desiccator and weigh.
-
Moisten the residue with water, add 6 mL of hydrofluoric acid and 3 drops of sulfuric acid.
-
Evaporate to dryness, ignite for 5 minutes, cool, and weigh.
-
The loss in weight represents the weight of SiO₂.
Acid-Neutralizing Capacity
This test measures the ability of the this compound to neutralize acid, which is its primary function as an antacid.
Procedure:
-
Accurately weigh about 200 mg of this compound into a glass-stoppered, 125-mL conical flask.
-
Add 30.0 mL of 0.1 N hydrochloric acid VS and 20.0 mL of water.
-
Place the flask in a bath maintained at 37°C and shake the mixture occasionally over a period of 4 hours, leaving the mixture undisturbed for the last 15 minutes.
-
Cool to room temperature.
-
To 25.0 mL of the supernatant, add methyl red TS as an indicator.
-
Titrate the excess acid with 0.1 N sodium hydroxide VS.
-
One gram of this compound, calculated on the anhydrous basis, should consume not less than 140 mL and not more than 160 mL of 0.10 N hydrochloric acid.
Supplier Qualification Workflow
The selection and validation of a commercial supplier for a critical raw material like this compound is a multi-step process. The following diagram illustrates a logical workflow for this process, from defining the requirements to the final qualification of the supplier. This systematic approach ensures that the chosen supplier consistently provides a material that meets the required quality and performance standards.[7][8][9]
Caption: Workflow for the selection and validation of a commercial supplier for this compound.
By following this structured approach of comparing supplier specifications, conducting independent verification through the provided experimental protocols, and implementing a robust supplier qualification process, researchers and drug development professionals can confidently select a source of this compound that ensures the quality and performance of their final pharmaceutical product.
References
- 1. skpharmteco.com [skpharmteco.com]
- 2. This compound BP Ph Eur EP USP ACS Manufacturers, with SDS [mubychem.com]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. nhathuocngocanh.com [nhathuocngocanh.com]
- 5. This compound USP BP Ph Eur EP FCC Food Grade Manufacturers [anmol.org]
- 6. This compound [doi.usp.org]
- 7. Raw Material Validation | DOCX [slideshare.net]
- 8. farmaconsulting.be [farmaconsulting.be]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Phosphate Removal Efficacy: Magnesium Trisilicate vs. Hydrotalcite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of magnesium trisilicate (B10819215) and hydrotalcite for phosphate (B84403) removal. The information is intended for researchers, scientists, and professionals in drug development who are exploring and evaluating phosphate binders. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the mechanisms and workflows involved.
Executive Summary
Hyperphosphatemia, an excess of phosphate in the blood, is a serious condition often associated with chronic kidney disease. Phosphate binders are a primary treatment, working in the gastrointestinal tract to adsorb dietary phosphate and prevent its absorption. This guide focuses on two such potential binders: magnesium trisilicate and hydrotalcite.
Hydrotalcite, a layered double hydroxide, has been extensively studied and has demonstrated significant phosphate binding capacity through mechanisms like anion exchange and surface adsorption. In contrast, while this compound is known for its antacid properties and general adsorbent capabilities, specific quantitative data on its phosphate binding efficacy is notably scarce in publicly available scientific literature. This guide presents the available data for both compounds, highlighting the current evidence for hydrotalcite and the existing knowledge gap for this compound.
Quantitative Data on Phosphate Binding
A direct quantitative comparison is challenging due to the limited data on this compound's phosphate binding capacity. The following table summarizes the available data for hydrotalcite.
Table 1: Phosphate Adsorption Capacity of Hydrotalcite
| Adsorbent | Maximum Adsorption Capacity (mg P/g) | Experimental Conditions | Reference |
| Granular Synthetic Hydrotalcite | 47.3 | Modified Langmuir isotherm approximation | [1] |
| Hydrotalcite (HT) | 21.85 (0.23 mmol/g) | Not specified | [2] |
Note: No comparable quantitative data for phosphate binding capacity of this compound was found in the reviewed literature.
Mechanisms of Phosphate Removal
Hydrotalcite
Hydrotalcite's phosphate removal mechanism is well-documented and involves two primary pathways:
-
Anion Exchange: The layered structure of hydrotalcite contains interlayer anions (commonly carbonate) that can be exchanged for other anions, such as phosphate, from the surrounding solution.
-
Surface Adsorption: Phosphate ions can also adsorb to the surface of hydrotalcite particles.
The efficiency of these mechanisms can be influenced by factors such as pH and whether the hydrotalcite has been calcined (heated to high temperatures). Calcination can increase the surface area and enhance phosphate removal capacity.
This compound
While direct experimental evidence for the specific mechanism of phosphate binding by this compound is lacking, a hypothetical mechanism can be proposed based on its known chemical properties:
-
Surface Adsorption: As a silicate (B1173343) with a relatively large surface area, it is plausible that phosphate ions could adsorb to the surface of this compound particles.
-
Precipitation: In the aqueous environment of the gastrointestinal tract, magnesium ions (Mg²⁺) can be released from this compound. These magnesium ions could then react with phosphate ions to form insoluble magnesium phosphate precipitates, thereby preventing phosphate absorption.
The following diagram illustrates the proposed mechanisms of phosphate removal for hydrotalcite.
References
A comparative analysis of the cost-effectiveness of magnesium trisilicate in industrial applications
For researchers, scientists, and drug development professionals, selecting the optimal inorganic compound for a specific industrial application requires a meticulous evaluation of both performance and cost. This guide provides a comparative analysis of magnesium trisilicate (B10819215) against common alternatives in key industrial sectors, supported by experimental data and detailed methodologies.
Magnesium trisilicate, an inorganic compound with the chemical formula 2MgO·3SiO₂·nH₂O, is widely utilized across various industries due to its unique physicochemical properties. Its primary applications extend from pharmaceuticals, where it serves as an antacid and excipient, to ceramics, plastics, cosmetics, and edible oil refining. The cost-effectiveness of this compound is a critical factor in its selection over other functional minerals.
Pharmaceutical Applications: A Focus on Antacids
In the pharmaceutical industry, this compound is a well-established active ingredient in antacid formulations. Its mechanism of action involves the neutralization of gastric acid and the formation of a protective silica (B1680970) gel layer in the stomach.
Comparative Performance of Antacids
The primary measure of antacid performance is its Acid-Neutralizing Capacity (ANC), typically determined using the titration method outlined in the United States Pharmacopeia (USP) <301>.
| Antacid | Typical ANC (mEq/g) | Relative Cost | Key Characteristics |
| This compound | 4-6 | Low to Moderate | Slow-acting, prolonged effect, forms a protective gel layer. |
| Aluminum Hydroxide (B78521) | 3-5 | Low | Slow-acting, can be constipating, may interfere with phosphate (B84403) absorption. |
| Calcium Carbonate | 18-20 | Low | Fast-acting, potent, may cause acid rebound and constipation. |
| Magnesium Hydroxide | 14-16 | Low to Moderate | Fast-acting, potent, can have a laxative effect. |
| Sodium Bicarbonate | 11-12 | Low | Very fast-acting, short duration, high sodium content, can cause systemic alkalosis. |
Note: Relative cost is a general comparison and can vary based on grade, supplier, and market conditions.
Cost-Effectiveness in Antacid Formulations
While calcium carbonate and magnesium hydroxide offer higher ANC, this compound's prolonged action and protective gel formation provide a sustained therapeutic effect, potentially reducing the required dosage frequency. Its lower propensity for causing immediate side effects like acid rebound or significant laxative effects at therapeutic doses enhances patient compliance. The choice of antacid is often a balance between speed of onset, duration of action, and side effect profile, making this compound a cost-effective option for formulations targeting sustained relief.
Industrial Applications Beyond Pharmaceuticals
This compound's utility extends to various non-pharmaceutical sectors where its physical and chemical properties are leveraged.
Ceramics and Refractories
In the ceramics industry, this compound can be a component in the production of cordierite (B72626) ceramics, which are known for their excellent thermal shock resistance.
Logical Relationship for Cordierite Synthesis
Caption: Synthesis of Cordierite Ceramics.
Comparative Materials in Refractories:
| Material | Key Properties | Relative Cost |
| This compound | Precursor for cordierite, good thermal stability. | Moderate |
| Talc (B1216) | Source of MgO and SiO₂, good thermal shock resistance. | Low |
| Cordierite | Excellent thermal shock resistance, low thermal expansion. | Moderate to High |
From a cost perspective, talc is often a more economical raw material for cordierite production. However, the purity and specific reactivity of synthetic this compound can offer better control over the final properties of the ceramic, potentially justifying its higher cost in high-performance applications.
Fillers in Plastics and Rubber
As a functional filler, this compound can enhance the mechanical and thermal properties of polymers. Its performance is often compared to other mineral fillers like talc and calcium carbonate.
Workflow for Evaluating Filler Performance in Polymers
Caption: Polymer Filler Performance Evaluation Workflow.
Comparative Fillers:
| Filler | Key Performance Enhancements | Typical Price (USD/ton) |
| This compound | Reinforcement, thermal stability. | 200 - 800[1] |
| Talc | Increased stiffness, improved dimensional stability. | 120 - 590[2][3] |
| Calcium Carbonate | Cost reduction, increased stiffness. | 100 - 300 |
Note: Prices are indicative and can vary significantly based on particle size, purity, and surface treatment.
The cost-effectiveness of this compound as a filler depends on the desired performance improvements. While calcium carbonate is primarily a cost-reducing filler, talc and this compound offer a better balance of cost and functional enhancement, particularly in improving thermal properties.
Edible Oil Filtration
This compound is used as a filter aid to remove impurities from edible oils. Its high surface area and porous structure make it effective in adsorbing unwanted compounds.
Comparative Filter Aids:
| Filter Aid | Key Characteristics | Typical Price (USD/ton) |
| This compound | High adsorption capacity for polar impurities. | 200 - 800[1] |
| Diatomaceous Earth | High porosity and permeability, effective filtration. | 99 - 520[4] |
| Perlite | Low density, forms a low-resistance filter cake. | 150 - 400 |
Diatomaceous earth is a widely used and often more cost-effective filter aid. However, this compound's specific affinity for certain polar compounds can make it a more effective choice for targeted purification, potentially leading to higher quality oil and justifying its cost in premium product lines.
Cosmetics
In cosmetic formulations, this compound functions as an absorbent, anti-caking agent, and opacifier.
Comparative Cosmetic Powders:
| Ingredient | Primary Function(s) | Relative Cost |
| This compound | Absorbent, anti-caking, opacifying. | Moderate |
| Talc | Absorbent, bulking agent, improves skin feel. | Low |
| Corn Starch | Absorbent, mattifying. | Low |
| Silica | Oil absorption, provides a silky feel. | Moderate to High |
Talc has been a traditional choice in many cosmetic powders due to its low cost and desirable sensory properties. However, concerns over talc's safety have led to an increased interest in alternatives like this compound. While generally more expensive than talc and corn starch, this compound offers excellent oil and moisture absorption, making it a cost-effective and safe alternative in various cosmetic products.[5][6][7]
Experimental Protocols
Acid-Neutralizing Capacity (ANC) Test (based on USP <301>)
Objective: To determine the amount of acid consumed by a known quantity of the antacid.
Methodology:
-
Preparation: Accurately weigh a specified amount of the antacid powder.
-
Reaction: Add the weighed sample to a precise volume of standardized hydrochloric acid (e.g., 0.1 N HCl) of known concentration.
-
Incubation: Stir the mixture continuously in a constant temperature water bath (37°C) for a defined period (e.g., 2 hours) to simulate stomach conditions.
-
Titration: After the reaction, cool the solution and titrate the excess hydrochloric acid with a standardized solution of sodium hydroxide (e.g., 0.1 N NaOH) to a specific pH endpoint (typically pH 3.5).
-
Calculation: The amount of acid neutralized by the antacid is calculated by subtracting the amount of excess acid from the initial amount of acid added. The result is expressed in milliequivalents (mEq) of acid consumed per gram of antacid.
Oil Absorption Capacity Test
Objective: To determine the quantity of oil absorbed by a powder, which is indicative of its performance as a filler or absorbent.
Methodology:
-
Sample Preparation: Accurately weigh a specific amount of the dry powder (e.g., 10 grams of this compound).
-
Oil Addition: Place the powder on a non-porous surface (e.g., a glass plate). Gradually add a refined oil (e.g., linseed oil) drop by drop from a burette.
-
Mixing: After each addition of oil, thoroughly mix and knead the powder with a spatula until a smooth, paste-like consistency is formed.
-
Endpoint Determination: The endpoint is reached when the paste can hold its shape and does not readily release oil upon slight pressure.
-
Calculation: The volume of oil absorbed is recorded from the burette. The oil absorption capacity is calculated as the volume or weight of oil absorbed per 100 grams of the powder.
Conclusion
This compound presents a versatile and often cost-effective solution across a range of industrial applications. While it may not always be the lowest-cost option when compared to materials like talc or calcium carbonate, its unique combination of properties, such as prolonged acid neutralization, thermal stability, and high absorptive capacity, can deliver superior performance. A thorough analysis of the specific application requirements and a comparison of the total cost of use, including the impact on final product quality and processing efficiency, are crucial for making an informed decision on the cost-effectiveness of this compound versus its alternatives.
References
- 1. This compound at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 2. Talc Powder Price, 2025 Talc Powder Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 3. tradewheel.com [tradewheel.com]
- 4. Industrial Grade Diatomaceous Earth: Best Quality & Price [accio.com]
- 5. This compound - Glamour Cosmetics [glamourcosmetics.it]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. chemiis.com [chemiis.com]
A Comparative Guide to the Validation of the Acid-Neutralizing Capacity Test for Magnesium Trisilicate Tablets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common methodologies for validating the acid-neutralizing capacity (ANC) of magnesium trisilicate (B10819215) tablets. It includes experimental protocols and comparative data to assist in selecting the most appropriate method for quality control and research purposes. Magnesium trisilicate is known for its slow but prolonged acid-neutralizing action, which presents unique considerations for testing.
Comparative Analysis of ANC Test Methodologies
The selection of an appropriate method for determining the ANC of this compound tablets is crucial for accurately reflecting its in-vivo efficacy. The standard United States Pharmacopeia (USP) method is a back-titration, while other methods such as direct titration and pH-stat titration offer alternative approaches.
Table 1: Comparison of Acid-Neutralizing Capacity (ANC) for Various this compound Tablet Formulations using Back-Titration
| Tablet Formulation | Active Ingredients | Mean ANC (mEq/g) | Standard Deviation | Coefficient of Variation (%) | Reference |
| Brand A | This compound, Dried Aluminum Hydroxide (B78521) | 8.2 | 0.4 | 4.88 | [1] |
| Brand B | Compound this compound B.P. | 4.1 (calculated from 64.90 ml of 0.1 M HCl per tablet, assuming a 1.5g tablet) | N/A | N/A | [2][3] |
| Brand C (Generic) | This compound | 5.9 | 0.3 | 5.08 | Hypothetical Data* |
Note: Hypothetical data is included for illustrative purposes to demonstrate a typical range of values and statistical variance. N/A indicates data not available in the cited source.
Experimental Protocols
USP <301> Back-Titration Method
This is the most widely recognized method for ANC determination. It involves reacting the antacid with a known excess of acid and then titrating the remaining acid with a standard base.[4] This method is particularly suitable for slow-reacting antacids like this compound as it allows sufficient time for the neutralization reaction to proceed.
Protocol:
-
Sample Preparation: Weigh and finely powder not fewer than 20 this compound tablets.
-
Reaction: Accurately weigh a portion of the powder equivalent to the minimum recommended dose and transfer it to a 250 mL beaker. Add a precisely measured volume of 1.0 N hydrochloric acid (e.g., 30 mL) to the beaker.
-
Incubation: Stir the mixture continuously for 15 minutes at 37 °C to simulate physiological conditions and allow for the slow neutralization reaction to occur.[5]
-
Titration: Immediately titrate the excess hydrochloric acid with standardized 0.5 N sodium hydroxide to a stable pH of 3.5, determined using a calibrated pH meter.[4][6]
-
Calculation: The ANC is calculated as the difference between the initial amount of hydrochloric acid added and the amount of sodium hydroxide used in the titration, expressed in milliequivalents (mEq) per gram of the tablet.
Workflow Diagram:
Caption: Workflow for USP <301> Back-Titration Method.
Direct Titration Method
This method involves the direct titration of the antacid suspension with a standardized acid. While simpler, it may be less accurate for slow-reacting antacids as the endpoint can be reached before the neutralization is complete.
Protocol:
-
Sample Preparation: Prepare a suspension of the powdered this compound tablet in deionized water.
-
Titration: Titrate the suspension with standardized 0.1 N hydrochloric acid.
-
Endpoint Determination: The endpoint is determined by a color change of an indicator (e.g., methyl orange) or by monitoring the pH until it reaches a predetermined value (e.g., pH 7).[7]
-
Calculation: The ANC is calculated from the volume of hydrochloric acid required to reach the endpoint.
Workflow Diagram:
Caption: Workflow for Direct Titration Method.
pH-Stat Titration Method
This method maintains a constant pH in the reaction vessel by the controlled addition of an acid. It can provide a more detailed profile of the neutralization kinetics.
Protocol:
-
Sample Preparation: A suspension of the powdered tablet in deionized water is prepared in a thermostated vessel at 37 °C.
-
pH Maintenance: A pH meter connected to an automatic titrator is used to maintain the pH of the suspension at a constant level (e.g., pH 3.5) by adding standardized 0.1 N hydrochloric acid as the antacid neutralizes it.[7]
-
Data Collection: The volume of acid added over time is recorded.
-
Calculation: The total volume of acid consumed over a specified period (e.g., 15 minutes) is used to calculate the ANC.
Workflow Diagram:
Caption: Workflow for pH-Stat Titration Method.
Conclusion
For the validation of the acid-neutralizing capacity of this compound tablets, the USP <301> back-titration method is generally the most robust and reliable.[4] Its design accommodates the slow-reacting nature of this compound, ensuring a more complete and accurate measurement of its total neutralizing capacity. The direct titration method, while simpler, may underestimate the ANC due to premature endpoint detection. The pH-stat method offers valuable kinetic data but requires more specialized equipment. The choice of method should be guided by the specific validation requirements, available resources, and the intended application of the data.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. researchgate.net [researchgate.net]
- 3. A comparative study of the neutralising capacity of eight brands of antacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. Determination of acid-neutralizing capacity according to USP<301> | Metrohm [metrohm.com]
- 7. irejournals.com [irejournals.com]
Comparative evaluation of sol-gel versus precipitation synthesis of magnesium trisilicate
For Researchers, Scientists, and Drug Development Professionals
Magnesium trisilicate (B10819215), an inorganic compound with the approximate formula 2MgO·3SiO₂·nH₂O, is widely utilized in the pharmaceutical industry as an antacid and adsorbent. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, such as specific surface area, particle size, and porosity, which are in turn dictated by the synthesis method. This guide provides a comprehensive comparison of two prevalent synthesis techniques: the sol-gel method and the precipitation method, supported by experimental data to aid researchers in selecting the optimal approach for their specific applications.
At a Glance: Key Performance Indicators
The choice between sol-gel and precipitation synthesis hinges on the desired characteristics of the final magnesium trisilicate product. The following table summarizes the key quantitative differences between the two methods based on reported experimental findings.
| Performance Metric | Sol-Gel Synthesis | Precipitation Synthesis | Key Considerations |
| Specific Surface Area | Typically high, e.g., ~298.4 m²/g[1] | Can achieve very high values, up to 568.93 m²/g[2] | Higher surface area generally correlates with enhanced antacid activity and adsorption capacity. |
| Particle Size | Nanometer range, e.g., 22-38 nm[3] | Nanometer to micrometer range, e.g., mean diameter of 56.9 nm[4] | Sol-gel methods often provide better control over particle size distribution, leading to more uniform nanoparticles.[5] |
| Purity | High, due to the use of high-purity precursors (alkoxides) | Purity is dependent on the quality of reactants and washing steps to remove by-products. | The sol-gel process can lead to products with high homogeneity.[3] |
| Yield | Generally lower | Typically higher and more suitable for large-scale production | Precipitation is often more cost-effective and scalable.[1] |
| Antacid Activity | Effective due to high surface area | Potentially higher due to larger surface area and porous structure | The gelatinous silica (B1680970) formed during the reaction with stomach acid provides a protective coating on the gastric mucosa.[1][6] |
| Process Complexity | More complex, involving hydrolysis and condensation of precursors | Simpler, involving the reaction of aqueous solutions | The sol-gel method requires careful control of parameters like pH, temperature, and aging time. |
Experimental Protocols
Sol-Gel Synthesis of this compound
This method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) that is then gelled to form a network structure.
Materials:
-
Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol (B145695) (C₂H₅OH)
-
Deionized water
-
Ammonia (B1221849) solution (2M)
Procedure:
-
A solution of TEOS in ethanol is prepared.
-
Separately, an aqueous solution of magnesium nitrate is made.
-
The two solutions are mixed under vigorous stirring to form a homogeneous sol.
-
A 2M ammonia solution is added dropwise to the sol to catalyze hydrolysis and condensation, leading to the formation of a gel.
-
The gel is aged for a specified period (e.g., 24-48 hours) at room temperature.
-
The aged gel is then dried in an oven to remove the solvent.
-
Finally, the dried gel is calcined at a high temperature (e.g., 600-800°C) to obtain the final this compound powder.
Precipitation Synthesis of this compound
This technique involves the reaction of soluble magnesium and silicate (B1173343) salts in an aqueous solution to form an insoluble this compound precipitate.
Materials:
-
Magnesium sulfate (B86663) (MgSO₄) or Magnesium nitrate (Mg(NO₃)₂)
-
Sodium silicate (Na₂SiO₃)
-
Deionized water
Procedure:
-
An aqueous solution of a magnesium salt (e.g., magnesium sulfate) is prepared.
-
A separate aqueous solution of sodium silicate is prepared.
-
The magnesium salt solution is slowly added to the sodium silicate solution under constant stirring.
-
The reaction leads to the immediate formation of a white precipitate of this compound.
-
The pH of the reaction mixture is carefully controlled, as it significantly affects the surface texture of the product.[2]
-
The precipitate is then filtered and washed thoroughly with deionized water to remove any soluble by-products.
-
The washed precipitate is dried in an oven to obtain the final this compound powder.
Visualizing the Synthesis Workflows
The following diagrams illustrate the experimental workflows for both the sol-gel and precipitation synthesis methods.
Selecting the Right Synthesis Method
The choice between sol-gel and precipitation synthesis is guided by the desired end-product characteristics and production scale. The following flowchart provides a logical framework for making this decision.
Conclusion
Both sol-gel and precipitation methods are effective for the synthesis of this compound, each offering distinct advantages. The sol-gel technique provides excellent control over particle size and morphology, often resulting in highly pure and homogeneous nanomaterials.[3] In contrast, the precipitation method is a simpler, more cost-effective, and scalable approach that can yield products with exceptionally high surface areas.[1][2]
For research and development applications where precise control over material properties is paramount, the sol-gel method may be the preferred choice. For large-scale industrial production, particularly for applications where high surface area is a critical performance parameter, the precipitation method offers a more practical and economical solution. Ultimately, the selection of the synthesis route should be guided by a thorough evaluation of the desired product specifications and the practical constraints of the intended application.
References
- 1. Buy this compound | 14987-04-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Processing of Calcium Magnesium Silicates by the Sol–Gel Route - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sol-gel synthesis of magnesium oxide nanoparticles and their evaluation as a therapeutic agent for the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]
Co-administration with Magnesium Trisilicate: A Comparative Analysis of In Vivo Drug Bioavailability
For Researchers, Scientists, and Drug Development Professionals
The co-administration of antacids with orally administered drugs can significantly alter their pharmacokinetic profiles, potentially leading to reduced efficacy or unexpected adverse effects. Among these, magnesium trisilicate (B10819215), a common component of over-the-counter antacid preparations, has been the subject of numerous studies to evaluate its impact on drug bioavailability. This guide provides a comparative analysis of the in vivo bioavailability of various drugs when formulated or co-administered with magnesium trisilicate, supported by experimental data from published studies.
Impact on Bioavailability: A Quantitative Overview
In vivo studies consistently demonstrate that this compound can decrease the rate and extent of absorption for a range of pharmaceutical compounds. This interaction is primarily attributed to the adsorbent properties of this compound, which can bind to the drug in the gastrointestinal tract, thereby reducing the amount of free drug available for absorption.
The following table summarizes the observed reduction in bioavailability for several drugs when co-administered with this compound.
| Drug | Dosage and Formulation | Comparison Group | Key Bioavailability Parameter | Observed Reduction with this compound | Reference |
| Chloroquine (B1663885) | Oral solution | Chloroquine alone | Area Under the Plasma Concentration-Time Curve (AUC) | 18.2% | [1][2] |
| Nitrofurantoin (B1679001) | Oral suspension | Nitrofurantoin alone | Rate and extent of urinary excretion | Significant reduction | [3][4] |
| Tetracycline (B611298) HCl | Oral capsule | Tetracycline HCl alone | Rate of urinary excretion | Dramatic reduction | [5] |
| Dexamethasone (B1670325) | Oral tablet | Dexamethasone alone | Urinary excretion of 11-hydroxycorticosteroids (indirect measure) | Significant decrease in absorption | [6] |
| Trimethoprim | Oral tablet | Trimethoprim alone | Maximum blood concentration (Cmax) | 49.94% | [4] |
Experimental Protocols
The methodologies employed in the cited in vivo studies generally follow a standard crossover design to compare drug absorption with and without the co-administration of this compound in healthy human volunteers.
A Generalized Experimental Protocol:
-
Subject Selection: Healthy adult volunteers are recruited for the study. The number of subjects in the referenced studies ranged from six to ten individuals.[1][3][6]
-
Study Design: A randomized, crossover design is typically implemented. This involves each subject receiving the drug alone on one occasion and the drug co-administered with this compound on another, with a washout period between the two treatments to eliminate any residual drug from the body.
-
Drug Administration:
-
Control Phase: A single oral dose of the investigational drug is administered to fasting subjects.
-
Test Phase: The same dose of the investigational drug is administered concurrently with a standard dose of this compound.
-
-
Biological Sampling: Blood or urine samples are collected at predetermined time intervals over a specified period (e.g., 24-48 hours) after drug administration.
-
Bioanalytical Method: The concentration of the drug (and/or its metabolites) in the collected biological samples (plasma, serum, or urine) is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or spectrofluorometry.[4]
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters are calculated from the concentration-time data. These include:
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Cmax (Maximum Concentration): The peak plasma concentration of the drug.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
-
Statistical Analysis: The pharmacokinetic parameters from the test and control phases are statistically compared to determine if the co-administration of this compound resulted in a significant difference in drug bioavailability.
Visualizing the Process and Interaction
To better illustrate the experimental workflow and the underlying mechanism of interaction, the following diagrams are provided.
Caption: Experimental workflow for a typical in vivo bioavailability study.
Caption: Mechanism of reduced drug bioavailability by this compound.
Conclusion
The available in vivo data strongly suggest that the co-administration of this compound can significantly reduce the bioavailability of various drugs. The primary mechanism for this interaction is the adsorption of the drug onto the surface of this compound in the gastrointestinal tract, which limits its absorption into the systemic circulation. Researchers and drug development professionals should consider this potential interaction during the formulation of new drug products and when evaluating the clinical efficacy of oral medications in patients who may be taking antacids containing this compound. It is often recommended to separate the administration of such drugs and this compound by several hours to minimize this interaction.[1]
References
- 1. The effect of this compound and kaolin on the in vivo absorption of chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of this compound on nitrofurantoin absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound and citric acid on the biovailability of tetracycline in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of concomitant administration of this compound on GI absorption of dexamethasone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of magnesium trisilicate and silica gel as chromatography stationary phases
In the realm of chromatographic separations, the choice of stationary phase is paramount to achieving optimal purification of target molecules. For researchers, scientists, and drug development professionals, this selection can significantly impact the efficiency, yield, and purity of isolated compounds. This guide provides a comprehensive head-to-head comparison of two common normal-phase stationary phases: magnesium trisilicate (B10819215) (often used in its synthetic form, Florisil®) and silica (B1680970) gel. We will delve into their physicochemical properties, chromatographic performance with supporting data, and detailed experimental protocols to aid in making an informed decision for your specific application.
Unveiling the Contenders: Key Physicochemical Properties
The performance of a stationary phase in chromatography is intrinsically linked to its physical and chemical characteristics. Below is a summary of the key properties of magnesium trisilicate and silica gel.
| Property | This compound (Florisil®) | Silica Gel |
| Composition | Synthetic, hydrated magnesium silicate (B1173343) (approx. 15.5% MgO, 84.0% SiO₂)[1] | Amorphous, porous silicon dioxide (SiO₂) |
| Polarity | Polar[2] | Highly Polar[2] |
| Surface Area | ~300 m²/g[1] | 400-800 m²/g |
| Particle Size | Typically 150-250 µm (60-100 mesh) or 75-150 µm (100-200 mesh) | Wide range available (e.g., 40-63 µm for flash, 5-20 µm for HPLC) |
| pH | Mildly basic (pH of aqueous slurry ~8.5)[1] | Slightly acidic (pH of aqueous slurry ~6.5-7.5) |
| Pre-treatment | Often requires activation by heating to remove water[2] | Activation by heating is common to ensure reproducibility |
Performance in the Arena: Separation of Lipids and Steroids
Both this compound and silica gel are effective for the separation of various classes of compounds, particularly lipids and steroids. However, their differing properties can lead to distinct separation behaviors.
Lipid Separation
In the separation of lipid classes, this compound (as Florisil®) has demonstrated several advantages over silica gel. Notably, it allows for faster flow rates due to its coarser mesh size and often does not require pre-washing, which can streamline the experimental workflow.[3][4] The elution order of lipid classes on Florisil® is generally similar to that on silica gel, with less polar lipids eluting first. However, a key difference is the elution of free fatty acids, which tend to elute after monoglycerides (B3428702) on Florisil®, whereas on silica gel they elute before.[3][4]
While direct quantitative head-to-head studies are limited, the following table provides a qualitative comparison of elution profiles for major lipid classes.
| Lipid Class | Elution Order on this compound (Florisil®) | Elution Order on Silica Gel |
| Hydrocarbons | 1 | 1 |
| Cholesterol Esters | 2 | 2 |
| Triglycerides | 3 | 3 |
| Free Fatty Acids | 5 | 4 |
| Cholesterol | 4 | 5 |
| Diglycerides | 6 | 6 |
| Monoglycerides | 7 | 7 |
| Phospholipids (B1166683) | Retained | Retained (eluted with highly polar solvents) |
Note: The exact elution order can be influenced by the specific mobile phase composition.
Steroid Separation
Both stationary phases are also employed for the purification of steroids. The choice between them often depends on the specific steroids being separated and the desired selectivity. The slightly basic nature of this compound can be advantageous for the separation of certain steroids that may be sensitive to the acidic surface of silica gel.
Experimental Corner: Protocols for Comparative Analysis
To provide a practical framework for comparing these two stationary phases, detailed experimental protocols for the separation of a model lipid mixture are presented below.
Preparation of the Stationary Phase
This compound (Florisil®):
-
Activate the Florisil® by heating at 130°C for at least 4 hours in a glass container.
-
Allow to cool to room temperature in a desiccator before use.
Silica Gel:
-
Activate the silica gel (e.g., 60 Å, 230-400 mesh) by heating at 120°C for at least 4 hours.
-
Cool in a desiccator before use.
Column Packing (Slurry Method)
A slurry packing method is generally preferred for both stationary phases to ensure a homogenous column bed.
Caption: Workflow for slurry packing of the chromatography column.
-
Place a small plug of glass wool at the bottom of a chromatography column.
-
Add a thin layer of sand over the glass wool.
-
In a separate beaker, create a slurry of the chosen stationary phase (this compound or silica gel) in a non-polar solvent (e.g., hexane).
-
Gently pour the slurry into the column, allowing the stationary phase to settle evenly.
-
Drain the excess solvent until the solvent level is just above the top of the stationary phase. Do not allow the column to run dry.
-
Add a thin layer of sand on top of the stationary phase to protect the surface.
Sample Loading and Elution
The following diagram illustrates the general process of sample application and elution.
Caption: General workflow for sample loading and elution in column chromatography.
Example Elution Scheme for Lipid Separation:
A stepwise gradient elution is commonly used to separate lipid classes. The following is a representative solvent scheme that can be adapted for both stationary phases.
-
Fraction 1 (Non-polar lipids): Elute with hexane (B92381) or a hexane/diethyl ether mixture (e.g., 95:5 v/v). This will elute hydrocarbons and cholesterol esters.
-
Fraction 2 (Triglycerides): Increase the polarity of the mobile phase, for example, to a hexane/diethyl ether mixture of 85:15 v/v.
-
Fraction 3 (Free Fatty Acids and Cholesterol): Further increase the polarity with a higher concentration of diethyl ether or by introducing a more polar solvent like dichloromethane.
-
Fraction 4 (Mono- and Diglycerides): Use a more polar solvent system, such as chloroform/methanol (B129727) (e.g., 98:2 v/v).
-
Fraction 5 (Phospholipids): Finally, elute the highly polar phospholipids with pure methanol or a chloroform/methanol/water mixture.
Note: The exact solvent composition and volumes will need to be optimized based on the specific lipid mixture and the amount of stationary phase used.
Conclusion: Making the Right Choice
Both this compound (Florisil®) and silica gel are valuable tools for normal-phase chromatography.
-
Silica gel remains the workhorse for a wide range of separations due to its high surface area, well-characterized properties, and the availability of a wide variety of particle sizes and bonded phases. It is particularly effective for achieving high-resolution separations.
-
This compound (Florisil®) presents a compelling alternative, especially for the separation of lipids, where its faster flow rates and reduced need for pre-treatment can offer significant time savings.[3][4] Its milder basicity may also be beneficial for acid-sensitive compounds.
Ultimately, the choice between these two stationary phases will depend on the specific requirements of the separation, including the nature of the analytes, the desired purity, and the importance of speed and convenience in the workflow. It is recommended to perform small-scale trial separations on both stationary phases to determine the optimal choice for your particular application.
References
A Comparative Guide to the Synthesis and Reproducibility of Magnesium Trisilicate
For researchers, scientists, and drug development professionals, the consistent and reproducible synthesis of magnesium trisilicate (B10819215) is paramount for its effective application as an antacid and pharmaceutical excipient. This guide provides a comparative analysis of common synthesis protocols, offering detailed experimental methodologies and a quantitative comparison of the resulting product's performance characteristics.
Magnesium trisilicate (Mg₂Si₃O₈·xH₂O) is an inorganic compound widely used in the pharmaceutical industry for its antacid properties and as an adsorbent.[1][2] Its efficacy is intrinsically linked to its physicochemical properties, such as surface area, particle size, and acid-neutralizing capacity, which are in turn dictated by the synthesis method.[3][[“]] This guide explores the reproducibility of common synthesis protocols, providing the necessary data for researchers to select and validate a method that aligns with their specific requirements.
Comparative Analysis of Synthesis Protocols
The most prevalent method for synthesizing this compound is through a precipitation reaction involving a soluble magnesium salt and a sodium silicate (B1173343) solution.[5][6] Variations in this fundamental approach, such as the order of reactant addition (strike method), pH control, and post-synthesis treatments like calcination or acid activation, can significantly impact the final product's characteristics.[5]
Below is a summary of key performance indicators of this compound synthesized under different conditions.
| Parameter | Protocol 1: Conventional Precipitation | Protocol 2: Reverse Strike Precipitation | Protocol 3: High Surface Area Synthesis |
| BET Surface Area (m²/g) | < 250[3] | 179.4 - 568.93[5] | 400 - 1000[3] |
| Appearance | Fine, white, odorless powder[2][6] | Amorphous, white powder[5] | Fine, white, odorless powder with flake-like structure[3] |
| Acid-Consuming Capacity (mL of 0.1 N HCl/g) | 140 - 160[7][8] | Not explicitly stated, but pH has a significant effect on surface texture[5] | Not explicitly stated, but enhanced adsorption capacity is noted[3][9] |
| Moisture Content (%) | 17.0 - 34.0[7][8] | Varies with composition[5] | 17 - 34[3] |
| Composition | ≥ 20.0% MgO, ≥ 45.0% SiO₂[7] | Conforms to magnesium silicate hydrate (B1144303) with varying content[5] | ≥ 20% MgO, ≥ 45% SiO₂[3] |
Experimental Protocols
To ensure the reproducibility of the synthesis and characterization of this compound, detailed methodologies are crucial.
Synthesis of this compound (Conventional Precipitation)
-
Preparation of Reactant Solutions:
-
Prepare a solution of sodium silicate.
-
Prepare a solution of magnesium sulfate (B86663).[6]
-
-
Precipitation:
-
Slowly add the magnesium sulfate solution to the sodium silicate solution with constant stirring.[6]
-
-
Filtration and Washing:
-
Filter the resulting precipitate.
-
Wash the filter cake with water to remove soluble salts.[10]
-
-
Drying:
-
Dry the washed precipitate at a suitable temperature.
-
Characterization Methods
-
BET Surface Area Analysis: The Brunauer-Emmett-Teller (BET) method is employed to determine the specific surface area of the synthesized this compound.[5]
-
Acid-Consuming Capacity:
-
Accurately weigh approximately 200 mg of the sample into a glass-stoppered flask.
-
Add 30.0 mL of 0.1 N hydrochloric acid and 20.0 mL of water.
-
Maintain the flask at 37°C with occasional shaking for 4 hours.
-
Cool to room temperature and titrate the excess acid in the supernatant with 0.1 N sodium hydroxide (B78521), using methyl red as an indicator.[7][8]
-
-
Determination of MgO and SiO₂ Content:
-
MgO Assay: Digest a known weight of the sample in 1 N sulfuric acid on a steam bath for 1 hour. After cooling, titrate the excess acid with 1 N sodium hydroxide using methyl orange as an indicator.[7]
-
SiO₂ Assay: Treat a known weight of the sample with 1 N sulfuric acid and heat to dryness. The residue is then treated with water, and the insoluble silica (B1680970) is filtered, washed, and weighed.[7]
-
Experimental Workflow for Synthesis and Validation
The following diagram illustrates a generalized workflow for the synthesis and validation of this compound.
Caption: Generalized workflow for the synthesis and validation of this compound.
Conclusion
The reproducibility of this compound synthesis is critical for its pharmaceutical applications. By carefully controlling the synthesis parameters and employing standardized characterization techniques, researchers can ensure the consistent production of this compound with the desired physicochemical properties. The data and protocols presented in this guide serve as a valuable resource for validating synthesis methods and achieving reproducible outcomes in a laboratory setting.
References
- 1. chemiis.com [chemiis.com]
- 2. phexcom.com [phexcom.com]
- 3. US4643892A - this compound suitable for preparation of medicament adsorbates of analgesics - Google Patents [patents.google.com]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. Inorganic chemistry magnesiumtrisilicate.pptx [slideshare.net]
- 7. This compound [drugfuture.com]
- 8. mubychem.net [mubychem.net]
- 9. Buy this compound | 14987-04-3 [smolecule.com]
- 10. US3272594A - Preparation of this compound - Google Patents [patents.google.com]
A Comparative Analysis of the Safety and Toxicity Profiles of Magnesium Trisilicate and Other Silicates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and toxicity profiles of magnesium trisilicate (B10819215) and other relevant silicates, including magnesium silicate (B1173343), calcium silicate, and sodium silicate. The information is compiled from scholarly articles, regulatory assessments, and safety data sheets to support research and development in the pharmaceutical and food industries.
Executive Summary
Silicates are a diverse group of compounds with a long history of use in various industries, including as active pharmaceutical ingredients (APIs), excipients, and food additives. Generally, the silicates discussed here are considered to have low acute oral toxicity. However, their safety profiles can differ based on their specific chemical composition, physical form (crystalline vs. amorphous), and route of administration. This guide synthesizes available data on acute toxicity, irritation potential, genotoxicity, and chronic effects to provide a comparative overview.
Comparative Toxicity Data
The following tables summarize the available quantitative data on the acute toxicity and irritation potential of magnesium trisilicate and other selected silicates.
Table 1: Acute Oral and Dermal Toxicity Data
| Silicate | Test Species | Route of Administration | LD50 | Citation(s) |
| This compound | Rat | Oral | >5000 mg/kg bw | [1][2] |
| This compound | Rabbit | Dermal | >2000 mg/kg bw | [3] |
| Sodium Metasilicate (B1246114) | Rat (male) | Oral | 847 mg/kg bw | [4] |
| Sodium Metasilicate | Rat (female) | Oral | 1349.3 mg/kg bw | [4] |
| Sodium Metasilicate | Mouse (male) | Oral | 820 mg/kg bw | [4] |
| Sodium Metasilicate | Mouse (female) | Oral | 770 mg/kg bw | [4] |
| Calcium Silicate | Rat | Oral | > 10 g/kg bw | [5][6] |
| Potassium Silicate | Rat | Oral | > 5 g/kg bw | [5][6] |
| Potassium Silicate (30% solution) | Rat | Dermal | > 5 g/kg bw | [5][6] |
| Aluminum Silicate | Rat | Oral | > 2 g/kg bw | [5][6] |
| Sodium Silicate | Mouse | Oral | 6.60 g/kg bw | [5][6] |
Table 2: Skin and Eye Irritation Data
| Silicate | Test Species | Exposure Type | Observation | Citation(s) |
| Magnesium Silicate | Rabbit | Eye Irritation (OECD 405) | Not irritating | [7] |
| This compound | - | Skin, Eye, Respiratory | Irritating | [8] |
| Sodium Metasilicate (42.4% H2O) | Rabbit | Eye Irritation | Corrosive | [4][5] |
| Sodium Metasilicate (37% in detergent) | Human | Skin Irritation | Severe irritant | [4] |
| Sodium Silicate | Rabbit | Eye Irritation | Severe irritant in some studies | [4][5] |
| Sodium Silicate (6-13%) | Human | Skin Irritation | Negligible irritant | [4] |
| Potassium Silicate | Rabbit | Eye Irritation | Non-irritating | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The studies cited in this guide often refer to standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (e.g., OECD 423)
The acute oral toxicity is typically determined using a stepwise procedure with a limited number of animals. The method involves the administration of the test substance in graduated doses to several groups of experimental animals.
Figure 1: Simplified workflow for an acute oral toxicity study based on OECD guidelines.
Genotoxicity: Ames Test (e.g., OECD 471)
The bacterial reverse mutation test (Ames test) is widely used to assess the mutagenic potential of chemical substances. It utilizes amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
Figure 2: General workflow for a bacterial reverse mutation (Ames) test.
Safety and Toxicity Profiles
This compound
This compound is generally considered to have low acute toxicity, with an oral LD50 in rats greater than 5000 mg/kg.[1][2] It is commonly used as an antacid.[9] However, prolonged and high-dose usage can lead to potential side effects such as diarrhea due to the laxative effect of magnesium ions.[9] There is also a risk of silicate kidney stone formation with excessive intake.[9] Safety data sheets indicate that it can be irritating to the skin, eyes, and respiratory system.[8]
Other Silicates
-
Magnesium Silicate: Similar to this compound, magnesium silicate is generally considered to have a low toxicity profile.[7][10] It is not classified as a hazardous substance.[7] In animal studies, it was found to be non-irritating to rabbit eyes.[7]
-
Calcium Silicate: Calcium silicate also demonstrates low acute oral toxicity.[5][6] However, some in vitro studies have indicated a potential for cytotoxic and genotoxic effects on human lymphocytes at certain concentrations.[11] The Food and Agriculture Organization/World Health Organization Expert Committee on Food Additives (JECFA) and the Japanese Food Safety Commission have concluded that there are no safety concerns for its use as a food additive, and an Acceptable Daily Intake (ADI) has not been specified.[12]
-
Sodium Silicate and Sodium Metasilicate: These silicates exhibit higher acute oral toxicity compared to magnesium and calcium silicates.[4] The toxicity of sodium silicates is related to their alkalinity.[4] Sodium metasilicate has been shown to be corrosive to rabbit eyes and a severe skin irritant in concentrated forms.[4][5] In contrast, lower concentrations of sodium silicate were found to be only negligible to mild skin irritants.[4]
Signaling Pathways in Silicate Toxicity
The mechanisms underlying the toxicity of silicates, particularly in their nanoparticle form, involve the induction of oxidative stress, inflammatory responses, and autophagy.[13] While the data for bulk, non-nanoparticulate silicates as used in pharmaceuticals is less extensive, some general pathways can be inferred.
For instance, inhalation of crystalline silica (B1680970) is known to activate inflammasomes in macrophages, leading to the production of pro-inflammatory cytokines like IL-1β.[14] This is a key event in the pathogenesis of silicosis.
Figure 3: Simplified signaling pathway for silica-induced inflammation.
Conclusion
Based on the available data, this compound and magnesium silicate exhibit a favorable safety profile with low acute oral toxicity. Calcium silicate also appears to be of low toxicological concern when used as a food additive. In contrast, sodium silicates, particularly sodium metasilicate, demonstrate a higher potential for acute toxicity and irritation, which is largely attributable to their alkalinity.
For all silicates, the physical form (e.g., particle size, crystallinity) can significantly influence their toxicological properties. While amorphous silicates are generally considered less harmful, crystalline silica is a known respiratory hazard. Researchers and drug developers should consider the specific form and intended use of the silicate when evaluating its safety for a particular application. Further research into the chronic effects and specific molecular mechanisms of these compounds would be beneficial for a more complete understanding of their safety profiles.
References
- 1. d84823jj91l2.cloudfront.net [d84823jj91l2.cloudfront.net]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. Final report on the safety assessment of potassium silicate, sodium metasilicate, and sodium silicate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. cir-safety.org [cir-safety.org]
- 7. sds.chemtel.net [sds.chemtel.net]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. What are the side effects of this compound? [synapse.patsnap.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Cytotoxic and genotoxic effects of calcium silicates on human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fsc.go.jp [fsc.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. A mechanistic review of silica-induced inhalation toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Magnesium Trisilicate
This guide provides essential safety and logistical information for the proper disposal of magnesium trisilicate (B10819215), designed for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Ventilation: Always handle magnesium trisilicate in a well-ventilated area to minimize dust inhalation.[1][2][3]
-
Avoid Dust Generation: Take care to avoid the formation and dispersal of dust.[1][2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[2][4]
-
Hand Protection: Use chemical-impermeable protective gloves.[1][2][3]
-
Body Protection: Wear a lab coat or other suitable protective clothing.[1][2][3]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[3][4]
-
-
General Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[2]
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of this compound waste.
-
Collection and Storage:
-
Spill Management (If applicable):
-
In case of a spill, prevent the powder from entering drains or waterways.[1][5][6]
-
Carefully sweep or vacuum up the spilled material.[2][3] Use appropriate tools, such as spark-proof tools if necessary, to avoid ignition sources.[1]
-
Place the collected material into a designated, sealed container for disposal.[1][2][3]
-
-
Consult Regulations:
-
Disposal of chemical waste is governed by specific regulations. It is mandatory to consult local, state, and federal environmental control regulations before proceeding.[4][7]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed local waste disposal expert for guidance.[5][8]
-
-
Select an Approved Disposal Method:
-
Licensed Disposal Company: The preferred method is to offer surplus and non-recyclable solutions to a licensed disposal company.
-
Controlled Incineration: The material may be disposed of by controlled incineration with flue gas scrubbing.[1]
-
Prohibited Methods: Do not discharge this compound into sewers or drains.[1][5][8] Landfill disposal of the chemical itself is generally not recommended; consult with environmental regulatory agencies for guidance on acceptable practices.[9]
-
-
Disposal of Contaminated Packaging:
-
Handle contaminated packaging with the same precautions as the substance itself.[5][8]
-
Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, where permitted.[1]
-
Data Presentation
While this compound is generally not classified as a hazardous substance, it is important to be aware of its basic safety profile as defined by the NFPA 704 standard.
| Hazard Classification | NFPA 704 Diamond Rating | Description |
| Health | 0 | Poses no health hazard, no precautions necessary.[1] |
| Flammability | 1 | Requires considerable preheating before ignition can occur.[1] |
| Instability/Reactivity | 0 | Normally stable, even under fire exposure conditions, and not reactive with water.[1] |
| Special Hazards | - | No special hazards are noted.[1] |
Experimental Protocols
This document provides operational guidance and does not cite specific experimental protocols. The disposal procedures outlined are based on standard safety data sheets and chemical handling guidelines.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.be [fishersci.be]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound SDS GHS, MSDS Sheet [magnesiumtrisilicate.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. carlroth.com [carlroth.com]
- 9. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Magnesium Trisilicate
This document provides crucial safety protocols and logistical plans for the handling and disposal of Magnesium trisilicate (B10819215), tailored for research, scientific, and drug development professionals. The information herein is designed to ensure a safe laboratory environment and compliance with standard safety procedures.
Magnesium trisilicate is a white to off-white, odorless, solid powder.[1] While it is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, it may cause mild skin and eye irritation.[1] Therefore, adherence to proper safety precautions is essential.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure safety, a combination of engineering controls and personal protective equipment should be utilized.
Engineering Controls:
-
Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[1] If operations generate dust, fume, or mist, ventilation is necessary to keep exposure to airborne contaminants below the exposure limit.[1] Facilities should be equipped with an eyewash station and a safety shower.[2]
Personal Protective Equipment:
A summary of recommended PPE for routine handling and large spills is provided in the table below.
| Scenario | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Routine Handling | Safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | Appropriate protective gloves.[2] | Dust respirator (approved/certified).[1] | Lab coat.[1] |
| Large Spill | Splash goggles.[1] | Gloves.[1] | Dust respirator. A self-contained breathing apparatus should be used to avoid inhalation of the product.[1] | Full suit and boots.[1] |
Note: The selection of protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3] Always inspect gloves prior to use.[3] For respiratory protection, follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2]
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and efficiency.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Receiving: Upon receipt, inspect the container for any damage or leaks. Ensure the container is clearly labeled.
-
Storage: Store the container in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed and away from incompatible materials such as oxidizing agents and acids.[1]
-
Handling and Use:
-
Spill Response:
-
Small Spill: Use appropriate tools to put the spilled solid in a convenient waste disposal container.[1] Finish cleaning by spreading water on the contaminated surface and dispose of according to legal requirements.[1]
-
Large Spill: Evacuate the area.[3] Wear appropriate PPE, including a full suit, splash goggles, and a self-contained breathing apparatus.[1] Use a shovel to put the material into a convenient waste disposal container.[1] Finish cleaning the contaminated surface with water.[1]
-
-
Disposal:
-
Dispose of waste in a convenient waste disposal container.[1]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not discharge to sewer systems.[3]
-
Contaminated packaging should be handled in the same way as the substance itself.[4] Alternatively, containers can be triply rinsed and offered for recycling or reconditioning.[3]
-
PPE Selection Logic
The selection of appropriate PPE is based on a risk assessment of the potential hazards associated with the handling of this compound.
Decision Pathway for PPE Selection
Caption: Decision-making process for selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
